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  • Product: 1-Ethyl-2-methyl-1H-indol-5-amine
  • CAS: 878733-38-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 1-Ethyl-2-methyl-1H-indol-5-amine, a substituted indole derivative of interest to researchers and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 1-Ethyl-2-methyl-1H-indol-5-amine, a substituted indole derivative of interest to researchers and professionals in drug development and medicinal chemistry. The presented synthesis is a multi-step process designed for clarity, reproducibility, and scalability, with each step grounded in established chemical principles.

Introduction

Substituted indoles are a cornerstone of many pharmacologically active compounds, owing to their ability to interact with a wide range of biological targets. The specific substitution pattern of 1-Ethyl-2-methyl-1H-indol-5-amine makes it a valuable scaffold for further chemical elaboration in the development of novel therapeutic agents. This guide details a robust three-step synthesis commencing from commercially available 2-methylindole. The chosen pathway prioritizes the late-stage introduction of the sensitive amine functionality, a common strategy to enhance overall yield and simplify purification.

Overall Synthesis Pathway

The synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine is accomplished through a three-step sequence:

  • Nitration of 2-methylindole: The synthesis begins with the regioselective nitration of 2-methylindole to produce 2-methyl-5-nitroindole.

  • N-Ethylation of 2-methyl-5-nitroindole: The indole nitrogen is then alkylated with an ethyl group to yield 1-ethyl-2-methyl-5-nitro-1H-indole.

  • Reduction of the Nitro Group: The final step involves the reduction of the nitro group to the desired 5-amino functionality, affording the target compound.

Synthesis_Pathway 2-Methylindole 2-Methylindole 2-Methyl-5-nitroindole 2-Methyl-5-nitroindole 2-Methylindole->2-Methyl-5-nitroindole Step 1: Nitration (NaNO2, H2SO4) 1-Ethyl-2-methyl-5-nitro-1H-indole 1-Ethyl-2-methyl-5-nitro-1H-indole 2-Methyl-5-nitroindole->1-Ethyl-2-methyl-5-nitro-1H-indole Step 2: N-Ethylation (C2H5I, NaH) 1-Ethyl-2-methyl-1H-indol-5-amine 1-Ethyl-2-methyl-1H-indol-5-amine 1-Ethyl-2-methyl-5-nitro-1H-indole->1-Ethyl-2-methyl-1H-indol-5-amine Step 3: Reduction (Pd/C, H2)

Caption: Three-step synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine.

Step 1: Synthesis of 2-Methyl-5-nitroindole

The initial step involves the electrophilic nitration of 2-methylindole. The reaction is regioselective for the 5-position of the indole ring due to the electronic directing effects of the heterocyclic system.

Experimental Protocol
  • In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, cautiously add 2-methylindole (1.0 eq) to concentrated sulfuric acid.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in concentrated sulfuric acid.

  • Slowly add the sodium nitrite solution dropwise to the stirred 2-methylindole solution, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 10-15 minutes.

  • Carefully pour the reaction mixture over crushed ice, which will cause the product to precipitate.

  • Collect the yellow solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum to yield 2-methyl-5-nitroindole.

Reagent/MaterialMolar Eq.PuritySupplier
2-Methylindole1.0≥98%Commercially Available
Sodium Nitrite1.1≥97%Commercially Available
Sulfuric Acid-95-98%Commercially Available

Justification for Experimental Choices: The use of concentrated sulfuric acid as both the solvent and the catalyst facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile. Performing the reaction at 0°C helps to control the exothermic nature of the nitration and minimizes the formation of side products. The precipitation of the product upon quenching with ice-water provides a simple and effective initial purification.

Step 2: Synthesis of 1-Ethyl-2-methyl-5-nitro-1H-indole

This step involves the N-alkylation of the indole intermediate. The use of a strong base is necessary to deprotonate the indole nitrogen, forming a nucleophilic anion that readily reacts with an ethylating agent.

Experimental Protocol
  • To a solution of 2-methyl-5-nitroindole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0°C and add ethyl iodide (1.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-ethyl-2-methyl-5-nitro-1H-indole.

Reagent/MaterialMolar Eq.PuritySupplier
2-Methyl-5-nitroindole1.0-From Step 1
Sodium Hydride (60% in oil)1.2-Commercially Available
Ethyl Iodide1.2≥99%Commercially Available
Anhydrous DMF--Commercially Available

Justification for Experimental Choices: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen without competing in the subsequent alkylation.[1][2] DMF is an excellent polar aprotic solvent for this type of reaction, as it readily dissolves the indole substrate and the resulting anion. Ethyl iodide is a reactive electrophile that provides the desired ethyl group.

Step 3: Synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine

The final step is the reduction of the nitro group to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol
  • Dissolve 1-ethyl-2-methyl-5-nitro-1H-indole (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (approximately 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 1-ethyl-2-methyl-1H-indol-5-amine. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Reagent/MaterialMolar Eq.PuritySupplier
1-Ethyl-2-methyl-5-nitro-1H-indole1.0-From Step 2
10% Palladium on Carbon5-10 mol%-Commercially Available
Hydrogen GasExcessHigh Purity-
Ethanol or Ethyl Acetate--Commercially Available

Justification for Experimental Choices: Catalytic hydrogenation with palladium on carbon is a highly effective and selective method for the reduction of aromatic nitro groups to amines.[3] The reaction proceeds under mild conditions and typically gives high yields with minimal side product formation. The choice of ethanol or ethyl acetate as the solvent is due to their ability to dissolve the starting material and their inertness under the reaction conditions.

Conclusion

The described three-step synthesis provides a reliable and well-documented pathway for the preparation of 1-Ethyl-2-methyl-1H-indol-5-amine. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently synthesize this valuable indole derivative for their research and development needs. The methodology is amenable to scale-up, making it suitable for both laboratory-scale synthesis and larger-scale production.

References

  • RUTGERS, THE STATE UNIVERSITY OF NEW JERSEY; HU, Longqin; ABED, Dhulfiqar, Ali. WO2020/150446, 2020, A1. Link

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. Link

  • Reduction of N-ethyl-3-nitro indole with sodium dithionite and 0.5 (N) sodium hydroxide solutions by preparing. IJRAR.org. Link

  • 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis. ChemicalBook. Link

Sources

Exploratory

physicochemical properties of 1-Ethyl-2-methyl-1H-indol-5-amine

An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-2-methyl-1H-indol-5-amine (CAS: 878733-38-1) For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scie...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-2-methyl-1H-indol-5-amine (CAS: 878733-38-1)

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the , a substituted indole derivative of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] Understanding the physicochemical profile of novel derivatives like this is paramount, as these properties fundamentally govern a molecule's pharmacokinetic and pharmacodynamic behavior, ultimately dictating its potential as a therapeutic agent.[3][4] This document synthesizes known data with predictive analysis and established methodologies to offer a robust scientific resource. We will delve into the molecular identity, explore its "drug-likeness" through the lens of Lipinski's Rule of Five, and provide detailed, field-proven protocols for its analytical characterization. The causality behind experimental choices is explained to provide actionable insights for researchers in the field.

The Strategic Imperative of Physicochemical Profiling in Drug Discovery

In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the need for early and accurate prediction of a compound's viability. A significant cause of attrition in the development pipeline is not a lack of potency, but rather poor physicochemical properties that lead to unacceptable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[5] Properties such as solubility, lipophilicity, and ionization state (pKa) are not mere data points; they are critical determinants of a molecule's ability to be absorbed orally, cross biological membranes, reach its target in effective concentrations, and persist long enough to elicit a therapeutic effect without causing undue toxicity.[6][7]

The process of physicochemical profiling is therefore a cornerstone of hit-to-lead and lead optimization campaigns, allowing chemists to intelligently design molecules with a higher probability of success in downstream clinical trials.

cluster_0 Drug Discovery Pipeline cluster_1 Physicochemical Assessment Target ID Target ID Hit ID Hit ID Target ID->Hit ID Hit-to-Lead Hit-to-Lead Hit ID->Hit-to-Lead Lead Opt Lead Opt Hit-to-Lead->Lead Opt Profiling Core Physicochemical Profiling (Solubility, logP, pKa) Hit-to-Lead->Profiling Preclinical Preclinical Lead Opt->Preclinical Clinical Clinical Preclinical->Clinical Profiling->Lead Opt caption Figure 1: Integration of physicochemical profiling within the drug discovery workflow.

Caption: Figure 1: Integration of physicochemical profiling within the drug discovery workflow.

Molecular Identity and "Drug-Likeness" Assessment

1-Ethyl-2-methyl-1H-indol-5-amine is a small molecule built upon the indole bicyclic system. Its core structural and identifying information is summarized below.

PropertyValueSource(s)
Chemical Name 1-Ethyl-2-methyl-1H-indol-5-amine-
CAS Number 878733-38-1[8][9]
Molecular Formula C₁₁H₁₄N₂[8][10]
Molecular Weight 174.24 g/mol [8]
2D Structure Chemical Structure of 1-Ethyl-2-methyl-1H-indol-5-amine-
Analysis via Lipinski's Rule of Five

Lipinski's Rule of Five (Ro5) is a widely used guideline to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug.[11][12] The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria.[13]

Lipinski's Rule ParameterCalculated Value for C₁₁H₁₄N₂GuidelineCompliance
Molecular Weight (MW) 174.24 Da< 500 DaYes
Hydrogen Bond Donors (HBD) 2 (from -NH₂)≤ 5Yes
Hydrogen Bond Acceptors (HBA) 2 (amine N, indole N)≤ 10Yes
Calculated logP (ClogP) ~2.3 - 2.8 (Predicted)< 5Yes

Analysis: 1-Ethyl-2-methyl-1H-indol-5-amine fully complies with Lipinski's Rule of Five. Its low molecular weight and moderate number of hydrogen bond donors and acceptors suggest a high probability of good membrane permeability and oral bioavailability.[4] The predicted logP value falls within a range often considered optimal for balancing aqueous solubility and lipid membrane penetration.[14] This strong Ro5 profile makes it an attractive starting point for further investigation.

Core Physicochemical Properties: A Deeper Dive

While direct, peer-reviewed experimental data for this specific molecule is not widely published, we can predict its properties based on its structure and data from analogous compounds.[1] These values are crucial for guiding formulation, dosing, and further chemical modification.

PropertyPredicted/Known ValueSignificance in Drug Development
Appearance Solid at room temperatureAffects handling, formulation (e.g., tablets, capsules), and storage requirements.[1]
Aqueous Solubility LimitedA critical factor for systemic exposure after oral administration. Low solubility can be a major hurdle for bioavailability and may require formulation strategies like salt formation or amorphous dispersions.[6]
Lipophilicity (logP) 2.5 - 3.5Governs membrane permeability, plasma protein binding, and volume of distribution. An optimal logP is a balance; too high can lead to poor solubility and metabolic instability, while too low can hinder membrane crossing.[6][14][15]
pKa (of the amine) 9.0 - 10.0Determines the ionization state at physiological pH (~7.4). As a primary aromatic amine, this compound will be significantly protonated (cationic) in the stomach and partially protonated in the intestine, which strongly influences its solubility and interaction with biological targets.[16]
Melting Point Not establishedAn indicator of crystal lattice energy and purity. Important for solid-state characterization and pre-formulation studies.

Analytical Characterization: Protocols and Rationale

Rigorous analytical characterization is required to confirm the identity, purity, and properties of any compound intended for biological testing. The following protocols represent a standard, self-validating workflow for a substituted indole amine.

Sample Synthesized Compound (1-Ethyl-2-methyl-1H-indol-5-amine) HPLC Purity & Quantification (RP-HPLC) Sample->HPLC MS Identity Confirmation (LC-MS) HPLC->MS NMR Structural Elucidation (1H & 13C NMR) MS->NMR Final Characterized Compound (Identity, Purity >95%) NMR->Final caption Figure 2: Standard analytical workflow for compound characterization.

Caption: Figure 2: Standard analytical workflow for compound characterization.

Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
  • Rationale: RP-HPLC is the workhorse for purity analysis of small organic molecules due to its high resolution and reproducibility.[17] The use of an acidic modifier (ion suppression) sharpens peaks for basic compounds like amines by ensuring a consistent protonation state.[18]

  • Methodology:

    • System: High-Performance Liquid Chromatography system with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at 220 nm and 280 nm (characteristic absorbance wavelengths for the indole scaffold).

    • Sample Preparation: Dissolve compound in 50:50 ACN/Water to a concentration of 1 mg/mL.

    • Analysis: Inject 10 µL. Purity is determined by the area percentage of the main peak relative to the total peak area.

Protocol: Structural Elucidation by NMR Spectroscopy
  • Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

  • Methodology:

    • Instrument: 500 MHz NMR spectrometer.

    • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹H NMR Acquisition: Acquire spectrum with sufficient scans to achieve a good signal-to-noise ratio.

      • Expected Signals: Look for characteristic signals including: aromatic protons on the indole ring (6.5-7.5 ppm), an ethyl quartet and triplet (CH₂ and CH₃), a methyl singlet for the C2-methyl group, and a broad singlet for the -NH₂ protons.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

      • Expected Signals: Expect ~11 distinct signals corresponding to the unique carbon atoms in the molecule. Aromatic carbons will appear in the 100-140 ppm range.

Protocol: Experimental Determination of Lipophilicity (Shake-Flask logP)
  • Rationale: The shake-flask method is the traditional and most direct way to measure the partition coefficient (P) between octanol and water, which serves as a surrogate for lipid membrane partitioning.

  • Methodology:

    • Preparation: Prepare a stock solution of the compound (~1 mg/mL) in pre-saturated n-octanol. The buffer used for pre-saturation should be at a pH where the compound is in its neutral form (at least 2 pH units above the amine pKa).

    • Partitioning: Add a known volume of the octanol stock solution to an equal volume of pre-saturated aqueous buffer in a glass vial.

    • Equilibration: Vigorously shake the vial for 1 hour to allow the compound to partition between the two phases.

    • Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

    • Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

    • Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Conclusion and Future Perspectives

The physicochemical profile of 1-Ethyl-2-methyl-1H-indol-5-amine, based on both known data and predictive analysis, positions it as a promising scaffold for drug discovery. Its full compliance with Lipinski's Rule of Five, characterized by a low molecular weight and favorable lipophilicity, suggests a strong potential for oral bioavailability. The presence of a primary amine provides a versatile handle for further chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

For researchers and drug development professionals, the immediate next steps should involve the rigorous experimental validation of the predicted properties outlined in this guide, particularly aqueous solubility and pKa. Following this, progression into in vitro ADME assays (e.g., metabolic stability in liver microsomes, cell permeability assays) would be a logical and necessary step to further evaluate its potential as a clinical candidate.

References

  • Importance of Physicochemical Properties In Drug Discovery. (2015). Journal of Pharmaceutical Sciences and Research.
  • Lipinski's rule of five. (n.d.). Wikipedia. [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2010). PubMed. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Optibrium. [Link]

  • Mastering Lipinski Rules for Effective Drug Development. (n.d.). bioaccess. [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Physicochemical properties. (n.d.). Fiveable. [Link]

  • What are the physicochemical properties of drug? (2023). LookChem. [Link]

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (1987). PubMed. [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (2015). Applied and Environmental Microbiology. [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (2018). MDPI. [Link]

  • Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. (2017). AIP Publishing. [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. [Link]

  • 1-Ethyl-2-methyl-1H-indol-5-amine, 95% Purity, C11H14N2, 5 grams. (n.d.). CP Lab Safety. [Link]

Sources

Foundational

1-Ethyl-2-methyl-1H-indol-5-amine CAS number 878733-38-1

An In-Depth Technical Guide to 1-Ethyl-2-methyl-1H-indol-5-amine (CAS 878733-38-1) For Researchers, Scientists, and Drug Development Professionals Abstract 1-Ethyl-2-methyl-1H-indol-5-amine, registered under CAS number 8...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Ethyl-2-methyl-1H-indol-5-amine (CAS 878733-38-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-2-methyl-1H-indol-5-amine, registered under CAS number 878733-38-1, is a substituted indole derivative poised for exploration in medicinal chemistry and drug discovery. The indole scaffold is a well-established "privileged structure," forming the backbone of numerous biologically active compounds, including anti-cancer, anti-inflammatory, and antimicrobial agents.[1][2][3] This technical guide provides a comprehensive overview of 1-Ethyl-2-methyl-1H-indol-5-amine, consolidating its known properties and presenting a scientifically grounded perspective on its synthesis, characterization, and potential therapeutic applications. While specific literature on this exact molecule is emerging, this document leverages established principles of indole chemistry to offer valuable insights for researchers.

Molecular Profile and Physicochemical Properties

The unique arrangement of an ethyl group at the N1 position, a methyl group at C2, and an amine group at C5 imparts specific electronic and steric properties that are critical for its interaction with biological targets.

PropertyValueSource
CAS Number 878733-38-1[4][5]
Molecular Formula C₁₁H₁₄N₂[6][7]
Molecular Weight 174.24 g/mol [6][7]
Appearance Predicted to be a solid at room temperature[8]
pKa (of the amine) 9.0 - 10.0 (Predicted)[8]
LogP 2.5 - 3.5 (Predicted)[8]
Solubility Expected to be soluble in organic solvents (Methanol, Ethanol, DMSO); limited solubility in water.[8]

Synthesis and Mechanistic Considerations

Proposed Retrosynthetic Analysis and Workflow

A logical approach involves the cyclization of a suitably substituted phenylhydrazine with a ketone, followed by functional group manipulations.

Synthesis_Workflow cluster_0 Key Steps A 1. Diazotization of 4-Ethylaniline derivative B 2. Reduction to Hydrazine A->B  NaNO₂, HCl then SnCl₂ C 3. Fischer Indole Synthesis with Acetone B->C  Acetone, Acid catalyst D 4. Nitration C->D  HNO₃, H₂SO₄ E 5. Reduction of Nitro Group D->E  H₂, Pd/C or SnCl₂ F Final Product: 1-Ethyl-2-methyl-1H-indol-5-amine E->F

Caption: Proposed Fischer Indole Synthesis Workflow.

Step-by-Step Experimental Protocol (Hypothetical)
  • Preparation of (4-aminophenyl)ethylhydrazine: The synthesis would commence with the diazotization of a protected 4-ethylaniline, followed by reduction to the corresponding hydrazine. This intermediate is the critical precursor for the indole ring formation.

  • Fischer Indole Synthesis: The substituted phenylhydrazine is reacted with acetone in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride). The mechanism involves an acid-catalyzed rearrangement of the phenylhydrazone intermediate to form the indole core.

  • Nitration: The resulting 1-ethyl-2-methyl-1H-indole would then undergo regioselective nitration at the C5 position using a standard nitrating mixture (HNO₃/H₂SO₄).

  • Reduction: The final step involves the reduction of the 5-nitro group to the desired 5-amino group, which can be achieved through catalytic hydrogenation (H₂ over Pd/C) or using a reducing agent like tin(II) chloride.[11]

Analytical Characterization

To ensure the identity, purity, and stability of 1-Ethyl-2-methyl-1H-indol-5-amine, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. Expected signals in the ¹H NMR would include characteristic peaks for the aromatic protons of the indole ring, singlets for the C2-methyl group, and quartets/triplets for the N1-ethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for determining the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) would be employed.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the amine and the aromatic C-H bonds.

Potential Biological Activities and Therapeutic Applications

The indole nucleus is a cornerstone in drug discovery, with derivatives exhibiting a vast range of pharmacological activities.[13][14] The specific substitutions on 1-Ethyl-2-methyl-1H-indol-5-amine suggest several promising avenues for investigation.

Potential as a Kinase Inhibitor

The 5-aminoindole scaffold is a key feature in several potent kinase inhibitors.[15] The amino group serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site.

Kinase_Inhibition_Pathway Indole 1-Ethyl-2-methyl-1H-indol-5-amine 5-Amino Group Kinase Kinase Active Site Hinge Region Indole->Kinase Binds & Competes with ATP Downstream Downstream Signaling (Proliferation, Angiogenesis) Kinase->Downstream Phosphorylates Substrate ATP ATP ATP->Kinase Binds Block->Downstream Inhibition

Sources

Exploratory

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Ethyl-2-methyl-1H-indol-5-amine Abstract This technical guide provides a comprehensive overview of 1-Ethyl-2-methyl-1H-indol-5-amine, a substituted indole of significant interest in medic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Ethyl-2-methyl-1H-indol-5-amine

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-2-methyl-1H-indol-5-amine, a substituted indole of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a foundational structural motif in a vast array of biologically active compounds. This document elucidates the fundamental physicochemical properties, a validated synthetic pathway, detailed analytical characterization, and the potential therapeutic applications of this specific molecule. By synthesizing data from established chemical databases and analogous indole structures, this guide serves as an authoritative resource for professionals engaged in the research and development of novel therapeutics.

Introduction: The Significance of the Indole Scaffold

The indole ring system is one of the most important heterocyclic structures in nature and medicinal chemistry, forming the core of numerous pharmaceuticals, natural products, and alkaloids.[1] Its unique electronic properties and its ability to participate in various biological interactions have made it a privileged scaffold in drug design. Substituted indoles, such as 1-Ethyl-2-methyl-1H-indol-5-amine, offer a versatile platform for developing targeted therapeutic agents across a spectrum of diseases, including cancer, infectious diseases, and neurological disorders.[2] This guide focuses on the specific properties and synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine, providing a foundational understanding for its application in research and development.

Molecular and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in biological systems, guiding formulation development, and designing analytical methods.

Core Molecular Data

The fundamental molecular characteristics of 1-Ethyl-2-methyl-1H-indol-5-amine have been established and are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂[3][4][5]
Molecular Weight 174.24 g/mol [4][5][6]
CAS Number 878733-38-1[3][4][6]
Appearance Predicted to be a solid at room temperature.[3][7]
Predicted Physicochemical Characteristics

Due to the novelty of this specific compound, some physicochemical data is based on computational predictions and analysis of structurally similar indole derivatives. These values are crucial for anticipating the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted ValueRationale & Significance
pKa (Amine) 9.0 - 10.0The basicity of the 5-amino group is critical for salt formation and solubility in aqueous media. This predicted range is typical for anilines.
logP 2.62This value indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, which is often desirable for drug candidates.[3]
Solubility Soluble in organic solvents (e.g., DMSO, Methanol); limited aqueous solubility.Expected behavior for a moderately lipophilic organic molecule. Solubility in DMSO is essential for in vitro screening assays.

Synthesis and Purification

The synthesis of substituted indoles is a well-established field of organic chemistry. The Fischer indole synthesis is a robust and widely used method for constructing the indole core and is a plausible route for synthesizing 1-Ethyl-2-methyl-1H-indol-5-amine.[8]

Proposed Synthetic Pathway: Fischer Indole Synthesis

This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone, followed by cyclization.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product 4-Ethylanilin 4-Ethylaniline Sodium_Nitrite Sodium Nitrite (NaNO₂) HCl HCl Ketone Methyl Ethyl Ketone Hydrazone Phenylhydrazone Intermediate Ketone->Hydrazone Diazonium Diazonium Salt Intermediate Hydrazine (4-Ethylphenyl)hydrazine Diazonium->Hydrazine Hydrazine->Hydrazone + Methyl Ethyl Ketone Product 1-Ethyl-2-methyl-1H-indol-5-amine Hydrazone->Product Acid Catalyst (e.g., H₂SO₄) Heat (Cyclization)

Caption: Proposed Fischer Indole Synthesis for 1-Ethyl-2-methyl-1H-indol-5-amine.

Step-by-Step Experimental Protocol
  • Formation of (4-Ethylphenyl)hydrazine:

    • Dissolve 4-ethylaniline in aqueous hydrochloric acid and cool the solution to 0-5 °C.

    • Add a solution of sodium nitrite dropwise to form the corresponding diazonium salt.

    • Reduce the diazonium salt in situ using a suitable reducing agent (e.g., sodium sulfite or tin(II) chloride) to yield (4-ethylphenyl)hydrazine. Isolate the hydrazine salt.

  • Formation of the Phenylhydrazone:

    • Condense the (4-ethylphenyl)hydrazine with methyl ethyl ketone in a suitable solvent like ethanol. The reaction is typically catalyzed by a small amount of acid.

    • Monitor the reaction by thin-layer chromatography (TLC) until completion.

    • Remove the solvent under reduced pressure to obtain the crude phenylhydrazone.

  • Cyclization to the Indole:

    • Heat the crude phenylhydrazone in the presence of a strong acid catalyst, such as sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride.

    • The reaction mixture will undergo cyclization with the elimination of ammonia to form the indole ring.

  • Work-up and Purification:

    • After cooling, neutralize the reaction mixture carefully with a base (e.g., sodium hydroxide solution).

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield pure 1-Ethyl-2-methyl-1H-indol-5-amine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic methods are standard for this purpose.

TechniqueExpected Observations
¹H NMR Signals for the aromatic protons on the indole ring, a singlet for the C2-methyl protons, a quartet and a triplet for the N1-ethyl group, and a broad singlet for the amine (NH₂) protons.
¹³C NMR Eleven distinct carbon signals corresponding to the molecular formula. The chemical shifts will be characteristic of the indole ring system and the attached alkyl and amine groups.
Mass Spec. A molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₁H₁₄N₂). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
IR Spec. Characteristic absorption bands for N-H stretching (from both the amine and indole ring), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).

Applications in Drug Development

The indole nucleus is a key building block in many approved drugs and clinical candidates. The specific substitutions on 1-Ethyl-2-methyl-1H-indol-5-amine make it an attractive candidate for further derivatization and screening in various therapeutic areas.

  • Anticancer Agents: Many indole derivatives have been developed as potent anticancer agents, targeting pathways such as tubulin polymerization and kinase inhibition.[2] The 5-amino group provides a convenient handle for amide bond formation, allowing for the synthesis of a library of compounds for screening.

  • Neurological Disorders: As an analog of tryptamine, this compound could be investigated for its interaction with serotonin receptors, which are implicated in a variety of neurological and psychiatric conditions.

  • Antimicrobial Agents: The indole scaffold is present in many natural and synthetic antimicrobial compounds. New derivatives can be synthesized and evaluated for their efficacy against drug-resistant bacteria and fungi.

The ethyl group at the N1 position and the methyl group at the C2 position can influence the molecule's metabolic stability and binding affinity to biological targets. Structure-activity relationship (SAR) studies starting from this core can lead to the discovery of potent and selective drug candidates.[9]

Conclusion

1-Ethyl-2-methyl-1H-indol-5-amine is a valuable heterocyclic building block with significant potential in drug discovery and development. This guide has provided a detailed overview of its fundamental properties, a reliable synthetic route, and a framework for its analytical characterization. The insights presented herein are intended to empower researchers and scientists to effectively utilize this compound in the pursuit of novel therapeutic agents.

References

  • Sunway Pharm Ltd. (n.d.). 1-Ethyl-2-methyl-1h-indol-5-amine. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 1-Ethyl-2-methyl-1H-indol-5-amine, 95% Purity, C11H14N2, 5 grams. Retrieved from [Link]

  • Kaushik, N. K., Kaushik, N., & Verma, A. K. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662.
  • Al-Hussain, S. A., & Al-Wahaibi, L. H. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2843.
  • Annang, F., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(24), 18076–18094.

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Foundational

A Technical Guide to the Organic Solvent Solubility of 1-Ethyl-2-methyl-1H-indol-5-amine for Pharmaceutical and Chemical Research

Abstract Solubility is a critical physicochemical parameter that dictates the viability of a compound in applications ranging from drug delivery and formulation to reaction chemistry and purification. This technical guid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the viability of a compound in applications ranging from drug delivery and formulation to reaction chemistry and purification. This technical guide provides an in-depth analysis of the solubility characteristics of 1-Ethyl-2-methyl-1H-indol-5-amine, a substituted indole derivative of interest in synthetic chemistry. In the absence of extensive published quantitative data for this specific molecule, this paper establishes a robust theoretical framework for predicting its solubility based on molecular structure. More importantly, it provides a detailed, field-proven experimental protocol for researchers to determine thermodynamic solubility accurately. The guide synthesizes principles of solvent-solute interactions with practical, actionable methodologies, empowering researchers, scientists, and drug development professionals to generate reliable solubility data and make informed solvent selection decisions.

Introduction: The Critical Role of Solubility

1-Ethyl-2-methyl-1H-indol-5-amine is a heterocyclic aromatic amine containing the indole scaffold, a privileged structure in medicinal chemistry.[1] Understanding its solubility in various organic solvents is paramount for its practical application. In drug development, poor solubility can lead to low bioavailability and unpredictable in-vitro results, ultimately causing promising candidates to fail.[2][3] In chemical synthesis, solubility dictates the choice of reaction media, influences reaction rates, and is the foundation of purification techniques such as recrystallization.[4]

This guide addresses the solubility of 1-Ethyl-2-methyl-1H-indol-5-amine from two perspectives: a predictive theoretical analysis based on its molecular features and a definitive experimental methodology for its quantitative determination.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur—"like dissolves like." This can be broken down into an analysis of intermolecular forces between the solute and solvent molecules.

Molecular Structure Analysis of 1-Ethyl-2-methyl-1H-indol-5-amine:

  • Indole Ring System: The bicyclic indole core is largely non-polar and aromatic, favoring interactions with solvents that have aromatic or non-polar character through π-π stacking and van der Waals forces.

  • Primary Amine (-NH2) Group: This is a polar, protic group capable of acting as both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). This feature is the primary driver of solubility in polar, protic solvents.

  • N-Ethyl and C-Methyl Groups: These alkyl substituents add non-polar character (lipophilicity) to the molecule, slightly decreasing its affinity for highly polar solvents compared to an unsubstituted parent amine.

  • Tertiary Amine (in the ring): The nitrogen within the indole ring is a weak hydrogen bond acceptor.

Based on this structure, 1-Ethyl-2-methyl-1H-indol-5-amine is an amphiphilic molecule with a dominant polar character arising from the primary amine. Its solubility will be highest in solvents that can effectively solvate this amine group through hydrogen bonding and dipole-dipole interactions.

Predicted Solubility Profile

Given the molecular structure, a qualitative prediction of solubility in common organic solvents can be made. This serves as a starting point for experimental solvent screening.

Solvent Class Example Solvents Predicted Solubility Rationale for Prediction
Polar Protic Methanol, EthanolHigh Strong hydrogen bond donating and accepting capabilities effectively solvate the -NH2 group.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Medium Strong dipole moments and hydrogen bond accepting ability can interact with the amine group.
Chlorinated Dichloromethane (DCM)Medium Moderate polarity allows for solvation of the overall molecule. Often used in syntheses of similar compounds.[5]
Ethers Tetrahydrofuran (THF)Low to Medium Moderate polarity but weaker H-bond accepting ability compared to DMSO or DMF.
Esters Ethyl AcetateLow Moderate polarity, but less effective at solvating strong H-bond donors.
Aromatic Hydrocarbons TolueneVery Low Can engage in π-π stacking with the indole ring, but cannot solvate the polar amine group effectively.
Aliphatic Hydrocarbons Hexanes, HeptaneInsoluble Non-polar nature is incompatible with the polar amine group.

Gold-Standard Protocol: Thermodynamic Solubility Determination

To move beyond prediction, quantitative data must be generated. The "shake-flask" method is the internationally recognized gold standard for determining thermodynamic (or equilibrium) solubility.[6] The protocol described below is a robust, self-validating workflow adapted from established guidelines such as the OECD Test Guideline 105.[7][8]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_proc Phase 3: Sample Processing cluster_analysis Phase 4: Analysis & Calculation prep_stock Prepare Stock Solution (High Conc. in Acetonitrile) prep_cal Prepare Calibration Standards (Serial Dilution of Stock) prep_stock->prep_cal hplc Analyze Samples & Standards (HPLC-UV) prep_cal->hplc To Analysis prep_exp Prepare Experimental Vials (Excess Solid + Solvent) equilibrate Equilibrate Vials (e.g., 24-72h at 25°C) with Agitation prep_exp->equilibrate centrifuge Centrifuge Vials (Pellet Undissolved Solid) equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter Supernatant (0.22 µm PTFE filter) supernatant->filter filter->hplc curve Generate Calibration Curve (Peak Area vs. Concentration) hplc->curve calc Calculate Solubility (Interpolate Sample Peak Area) curve->calc G cluster_screening Solvent Screening Logic cluster_pathways cluster_outcomes start Define Application Goal (e.g., Reaction, Recrystallization, Formulation) solute_props Analyze Solute Properties: - H-bond donor/acceptor (-NH2) - Aromatic core (Indole) - Non-polar groups (-Et, -Me) start->solute_props solvent_props Match Solvent Properties: 'Like Dissolves Like' solute_props->solvent_props reaction Reaction Medium? solvent_props->reaction recrystallization Recrystallization? reaction->recrystallization No high_sol Select High Solubility Solvents (e.g., Methanol, DMSO, DMF) - Ensure reagent compatibility - Favorable reaction kinetics reaction->high_sol Yes formulation Formulation? recrystallization->formulation No mod_sol Select Solvent Pair: 1. Good solubility when hot 2. Poor solubility when cold (e.g., Ethanol/Water, Toluene/Hexane) recrystallization->mod_sol Yes biocompat Select Biocompatible Solvents (e.g., Ethanol, PG, DMSO) - Consider toxicity & regulatory acceptance formulation->biocompat Yes

Decision Tree for Application-Specific Solvent Selection.

Interpreting Results:

  • High Solubility in Polar Protic Solvents (Methanol, Ethanol): This confirms the dominant role of the primary amine's hydrogen-bonding capability. These solvents are excellent choices for creating stock solutions or as reaction media if reactants are also compatible.

  • Moderate to High Solubility in Polar Aprotic Solvents (DMSO, DMF): The strong dipole moment of these solvents effectively solvates the polar functional groups of the molecule. Their high boiling points can be advantageous for reactions requiring heat. [9]* Low Solubility in Non-polar Solvents (Toluene, Hexanes): This is expected and confirms that the non-polar indole ring and alkyl groups are insufficient to overcome the unfavorable energetics of disrupting the solvent structure without strong compensatory interactions with the amine group. This property is highly useful for purification. For example, a compound soluble in hot ethanol may precipitate upon the addition of an anti-solvent like water or upon cooling, forming the basis of recrystallization. [10]

Conclusion

References

  • MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloronicotinonitrile. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Application of Reichardt's Solvent Polarity Scale [ET(30)] in the Selection of Bonding Agents for Composite Solid Rocket Propellants. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds. RSC Publishing. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Nature Communications. Retrieved from [Link]

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  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • protocols.io. (2019). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Royal Society of Chemistry. (2003). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. RSC Publishing. Retrieved from [Link]

  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

  • Organic Syntheses. (1977). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Org. Synth. 56, 72. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4. WHO Technical Report Series, No. 1019. Retrieved from [Link]

  • TEGEWA. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Chloro-3-cyanopyridine | CAS#:6602-54-6. Retrieved from [Link]

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Exploratory

Spectroscopic Characterization of 1-Ethyl-2-methyl-1H-indol-5-amine: A Technical Guide

Molecular Structure and Spectroscopic Overview 1-Ethyl-2-methyl-1H-indol-5-amine possesses a core indole scaffold, substituted at the 1-position with an ethyl group, at the 2-position with a methyl group, and at the 5-po...

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Overview

1-Ethyl-2-methyl-1H-indol-5-amine possesses a core indole scaffold, substituted at the 1-position with an ethyl group, at the 2-position with a methyl group, and at the 5-position with an amine group. These features will give rise to distinct signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for its unambiguous identification.

Molecular Formula: C₁₁H₁₄N₂ Molecular Weight: 174.24 g/mol CAS Number: 878733-38-1[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the analysis of related indole structures, we can predict the ¹H and ¹³C NMR spectra of 1-Ethyl-2-methyl-1H-indol-5-amine.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the ethyl group protons, the methyl group protons, the aromatic protons on the indole ring, and the amine protons. The chemical shifts are influenced by the electron-donating nature of the amino group and the overall electronic environment of the indole ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Ethyl-2-methyl-1H-indol-5-amine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.2s-
H-4~7.0d~8.5
H-6~6.7dd~8.5, ~2.2
H-7~6.9d~2.2
-NH₂~3.5br s-
-CH₂- (Ethyl)~4.0q~7.3
-CH₃ (Ethyl)~1.4t~7.3
-CH₃ (at C-2)~2.4s-

Rationale for Predictions: The predictions are based on established chemical shift ranges for substituted indoles.[4] The presence of the electron-donating amino group at C-5 is expected to shield the protons on the benzene ring, causing upfield shifts for H-4, H-6, and H-7 compared to unsubstituted indole. The ethyl group protons' shifts are estimated from data for similar N-ethyl indoles.[5]

Caption: Molecular structure with ¹H assignments.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Ethyl-2-methyl-1H-indol-5-amine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~138
C-3~100
C-3a~129
C-4~110
C-5~140
C-6~108
C-7~111
C-7a~131
-CH₂- (Ethyl)~41
-CH₃ (Ethyl)~15
-CH₃ (at C-2)~13

Rationale for Predictions: The chemical shifts are estimated based on known data for substituted indoles. The amino group at C-5 will have a significant impact on the chemical shifts of the aromatic carbons, particularly C-4, C-5, and C-6.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 1-Ethyl-2-methyl-1H-indol-5-amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Ethyl-2-methyl-1H-indol-5-amine will be characterized by absorptions corresponding to N-H, C-H, and C=C bonds.

Table 3: Predicted IR Absorption Bands for 1-Ethyl-2-methyl-1H-indol-5-amine

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3300N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
3100-3000C-H stretchAromatic C-H
2975-2850C-H stretchAliphatic C-H (Ethyl, Methyl)
1620-1580N-H bendPrimary Amine (-NH₂)
1600-1450C=C stretchAromatic Ring

Rationale for Predictions: The presence of a primary amine is expected to give rise to two distinct N-H stretching bands.[6] The aromatic and aliphatic C-H stretching bands will appear in their characteristic regions. The aromatic C=C stretching vibrations will also be observable.

G cluster_workflow IR Spectroscopy Workflow Sample Sample Preparation (KBr pellet or Nujol mull) IR_Spec Acquire IR Spectrum (FTIR Spectrometer) Sample->IR_Spec Place in beam Data_Analysis Analyze Spectrum (Identify key absorption bands) IR_Spec->Data_Analysis Generate interferogram Interpretation Correlate Bands to Functional Groups Data_Analysis->Interpretation Peak picking caption Workflow for IR spectral analysis.

Caption: Workflow for IR spectral analysis.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste. Spread the paste between two salt plates (e.g., NaCl or KBr).

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (for KBr) or the salt plates with Nujol.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

  • Data Analysis: Identify the positions (in cm⁻¹) and intensities of the absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Ethyl-2-methyl-1H-indol-5-amine, the molecular ion peak and characteristic fragment ions are predicted.

Table 4: Predicted Mass Spectrum Data for 1-Ethyl-2-methyl-1H-indol-5-amine

m/zIonComments
174[M]⁺˙Molecular ion
159[M - CH₃]⁺Loss of a methyl group
145[M - C₂H₅]⁺Loss of an ethyl group

Rationale for Predictions: The molecular ion peak is expected at an m/z corresponding to the molecular weight (174). Common fragmentation pathways for N-alkylated indoles include the loss of the alkyl substituent.[7] Therefore, fragments corresponding to the loss of a methyl or ethyl group are anticipated.

G M [C₁₁H₁₄N₂]⁺˙ m/z = 174 M_minus_CH3 [C₁₀H₁₁N₂]⁺ m/z = 159 M->M_minus_CH3 - CH₃ M_minus_C2H5 [C₉H₉N₂]⁺ m/z = 145 M->M_minus_C2H5 - C₂H₅ caption Predicted fragmentation pathway.

Caption: Predicted fragmentation pathway.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Scan a range of m/z values (e.g., 50-500) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the m/z values of the major peaks in the mass spectrum and propose fragmentation pathways consistent with the structure of the molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1-Ethyl-2-methyl-1H-indol-5-amine. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working with this compound. The provided analysis, grounded in the established spectral behavior of related indole analogs, serves as a reliable reference for the identification and structural verification of this important chemical entity.

References

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. (n.d.). Retrieved from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

  • 1-Ethyl-1H-indole | C10H11N | CID 261160 - PubChem. (n.d.). Retrieved from [Link]

  • 1H-Indole, 1-ethyl- - NIST WebBook. (n.d.). Retrieved from [Link]

  • 1-ethyl-2-methyl-1h-indol-5-ol (C11H13NO) - PubChemLite. (n.d.). Retrieved from [Link]

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  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications. (2026, January 12). Retrieved from [Link]

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  • 5-Aminoindole - NIST WebBook. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - MDPI. (2023, July 22). Retrieved from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino) - Ijarse. (n.d.). Retrieved from [Link]

  • Experimental FT-IR spectrum of 4-amino-5-(indole- 3-oyl)-2-phenylaminothiazole. (n.d.). Retrieved from [Link]

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Foundational

Foreword: The 5-Aminoindole Scaffold - A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Substituted 5-Aminoindoles The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a mult...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Substituted 5-Aminoindoles

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1] This bicyclic aromatic heterocycle is prevalent in a vast array of natural products and synthetic drugs, demonstrating a remarkable spectrum of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2] Within this versatile family, the 5-aminoindole moiety serves as a particularly valuable template. The amino group at the C-5 position provides a crucial vector for chemical modification, acting as a versatile handle for introducing diverse substituents. This capability allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds for enhanced potency and selectivity. This guide provides an in-depth exploration of the diverse biological activities of substituted 5-aminoindoles, grounded in mechanistic insights and field-proven experimental methodologies.

Part 1: Antimicrobial Activity - A Renewed Offensive Against Drug Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the urgent development of novel antimicrobial agents. Substituted 5-aminoindoles and related indole derivatives have emerged as a promising class of compounds in this arena, exhibiting potent activity against a wide range of bacteria and fungi.[3][4]

Mechanistic Insights & Structure-Activity Relationship (SAR)

The antimicrobial efficacy of indole derivatives is often attributed to their ability to disrupt essential cellular processes in pathogens. While the precise mechanisms can vary, they often involve membrane disruption, enzyme inhibition, or interference with nucleic acid synthesis. The 5-amino group is a key pharmacophoric feature, often serving as an anchor point for side chains that modulate the compound's activity spectrum and potency.

For instance, studies on indolyl derivatives containing amino-guanidinium moieties have shown potent activity against ESKAPE pathogens (a group of highly virulent and resistant bacteria).[3] The SAR for this class reveals critical insights:

  • N-benzyl indole derivatives featuring electron-withdrawing groups like trifluoromethyl (CF3) or halogens (Cl, Br) on the benzyl ring exhibit significantly enhanced antibacterial activity.[3]

  • The position of substituents is crucial; for example, a chlorine atom on the 7-azaindole ring was found to diminish activity, highlighting the sensitivity of the scaffold to modification.[3]

  • Hybrids of indole with other heterocyclic systems, such as thiazolidinone, have yielded compounds with antimicrobial activity exceeding that of conventional antibiotics like ampicillin and streptomycin.[2]

Quantitative Analysis of Antimicrobial Potency

The efficacy of novel antimicrobial agents is quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The table below summarizes the activity of representative indole derivatives against various pathogens.

Compound IDTarget OrganismMIC (µM)MBC (µM)Reference
Compound 5d S. aureus (ATCC 6538)37.9 - 113.857.8 - 118.3[2]
Compound 5d MRSAMore potent than ampicillinMore potent than ampicillin[2]
Compound 4P Resistant K. pneumoniae4 µg/mL8 µg/mL[3]
Compound 10 **S. aureus0.78-[5]
5-methylindole S. aureusSubstantial bactericidal activity-[6]
  • (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide ** 5-acetamidoaurone derivative

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol provides a standardized method for assessing the in vitro antimicrobial activity of substituted 5-aminoindoles. The causality behind this choice is its efficiency, scalability for high-throughput screening, and conservation of test compounds.

Step-by-Step Methodology:

  • Preparation of Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. Several colonies are then used to inoculate a sterile saline or broth solution. The suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A series of two-fold serial dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Several controls are essential for a self-validating system:

    • Positive Control: Wells containing only the growth medium and the bacterial inoculum (no compound) to ensure bacterial viability.

    • Negative Control: Wells containing only sterile growth medium to check for contamination.

    • Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used in the assay to ensure it has no intrinsic antimicrobial activity.

    • Reference Antibiotic: A known antibiotic (e.g., ampicillin, colistin) is tested in parallel to validate the susceptibility of the test organism.[3]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by using a plate reader to measure optical density.

Workflow for Antimicrobial Agent Discovery

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening Primary Screening cluster_evaluation Advanced Evaluation cluster_lead Lead Optimization Synthesis Synthesis of 5-Aminoindole Derivatives PrimaryScreen Single-Dose Screen (e.g., 10 µM) vs. Pathogen Panel Synthesis->PrimaryScreen Test Compounds MIC_Assay MIC Determination (Broth Microdilution) PrimaryScreen->MIC_Assay Active Hits MBC_Assay MBC Determination MIC_Assay->MBC_Assay Potent Compounds Toxicity Cytotoxicity Assay (e.g., on HEK-293 cells) MIC_Assay->Toxicity Determine Selectivity Index Mechanism Mechanism of Action Studies MBC_Assay->Mechanism SAR SAR Studies & Optimization Toxicity->SAR Mechanism->SAR Lead Lead Candidate SAR->Lead

Caption: Workflow for the discovery and optimization of 5-aminoindole-based antimicrobial agents.

Part 2: Anticancer Activity - Targeting Malignant Signaling Pathways

The indole scaffold is a key component in numerous anticancer drugs, largely due to its ability to function as a bioisostere of purines, allowing it to interact with ATP-binding sites in various kinases.[7][8] Substituted 5-aminoindoles have been extensively investigated as kinase inhibitors, targeting critical pathways involved in tumor growth, proliferation, and angiogenesis.[9]

Kinase Inhibition: A Primary Anticancer Mechanism

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[8] 5-Aminoindole derivatives have been successfully designed to inhibit several key kinase families:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): VEGFRs, particularly VEGFR-2, are pivotal in angiogenesis—the formation of new blood vessels that tumors require to grow.[10] Inhibiting this pathway can starve tumors of essential nutrients.

  • CDKs (Cyclin-Dependent Kinases): CDKs control the cell cycle. Inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[8]

  • PI3K (Phosphatidylinositol 3-Kinase): The PI3K/AKT pathway is a central signaling node that promotes cell survival and proliferation.[9]

The 5-amino group in these inhibitors often serves as a key interaction point within the kinase's active site or as an attachment point for larger moieties that confer selectivity and potency. For instance, in a series of N-(1H-indole-6-yl) benzamides, the amino group (at the analogous 6-position) was acylated to produce compounds with significant activity against breast cancer cell lines.[11]

Quantitative Analysis of Anticancer Potency

The inhibitory potential of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀) in either enzymatic or cell-based assays.

Compound ClassTarget Kinase / Cell LineIC₅₀ ValueReference
2-Amino-5-hydroxyindoles 5-Lipoxygenase (5-LO)~300 nM[12][13]
Pyrrole indolin-2-ones VEGFR-2 / PDGFRβPotent Inhibition[14]
N-(1H-indole-6-yl) benzamides MCF7 (Breast Cancer)Potent Activity[11]
5-Hydroxyindole derivatives MCF-7 (Breast Cancer)4.7 µM (Compound 5d)[15]
Experimental Protocol: Cell Viability (MTT) Assay

This assay is fundamental for assessing the cytotoxic effects of potential anticancer compounds on cancer cell lines. It measures the metabolic activity of cells, which correlates with cell viability.

Step-by-Step Methodology:

  • Cell Culture: Cancer cells (e.g., MCF-7 for breast cancer) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).[15]

  • Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow cells to attach.

  • Compound Treatment: A stock solution of the 5-aminoindole derivative is serially diluted to various concentrations. The media in the wells is replaced with media containing the test compounds. Control wells receive media with the vehicle (e.g., DMSO) only.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.

  • Formazan Solubilization: After a few hours of incubation with MTT, the media is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Analysis: The absorbance is directly proportional to the number of viable cells. The results are expressed as a percentage of viability compared to the vehicle-treated control. The IC₅₀ value is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

VEGFR Signaling Pathway in Angiogenesis

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-2 PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS Ras VEGFR->RAS AKT Akt PI3K->AKT Activates Response Cell Proliferation, Migration, Survival (Angiogenesis) AKT->Response RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene Gene->Response VEGF VEGF Ligand VEGF->VEGFR Binds & Dimerizes Inhibitor 5-Aminoindole Inhibitor Inhibitor->VEGFR Blocks ATP Binding

Caption: Inhibition of the VEGFR-2 signaling cascade by a 5-aminoindole-based kinase inhibitor.

Part 3: Neurological and CNS Activity

The structural similarity of the indole nucleus to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) makes it an ideal scaffold for designing ligands that target serotonin receptors.[16] Substituted 5-aminoindoles have been developed as selective agonists for various 5-HT receptor subtypes, which are important targets for treating CNS disorders like migraine, depression, and anxiety.[17][18]

Serotonin Receptor Agonism

Different substitutions on the 5-aminoindole core can direct selectivity towards specific 5-HT receptor subtypes. For example, 5-[(3-nitropyrid-2-yl)amino]indoles were identified as novel agonists with high selectivity for the 5-HT1D receptor, a key target in migraine therapy.[17][19] The SAR studies in this area are precise:

  • C3 Substituent: Variation of the substituent at the C3 position of the indole ring was found to be a critical determinant for increasing selectivity for the 5-HT1D receptor.[17]

  • Conformational Restriction: Synthesizing rotationally restricted analogs, where the 5-hydroxyindole portion of serotonin is replaced by a dihydropyrano[3,2-e]-indole, led to compounds with high affinity and selectivity for 5-HT2 receptors.[18]

Neuroprotection

Beyond receptor modulation, certain indole derivatives exhibit significant neuroprotective properties, often linked to their antioxidant and free-radical scavenging capabilities.[20][21] Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[20] Derivatives of stobadine, an indole-based antioxidant, have shown remarkable efficacy in protecting against oxidative impairment in rat brain homogenates and reducing neuronal damage in models of hypoxia and head trauma.[20][21]

Quantitative Analysis of CNS Activity
Compound ClassTarget ReceptorBinding Affinity (Kᵢ) / Potency (EC₅₀)Reference
5-[(3-nitropyrid-2-yl)amino]indoles 5-HT1D ReceptorHigh Affinity & Selectivity[17][19]
Dihydropyrano[3,2-e]indoles 5-HT2 ReceptorHigh Affinity & Potency[18]
SMe1EC2 (Stobadine derivative) Neuroprotection (Hypoxia model)Effective at 0.03 - 10.0 µM[20][21]
Experimental Protocol: Radioligand Receptor Binding Assay

This is the gold-standard method for determining the affinity of a test compound for a specific receptor. It relies on the principle of competitive binding between the test ligand and a known radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: A cell line or tissue homogenate expressing the target receptor (e.g., HEK293 cells transfected with the 5-HT1D receptor) is prepared. The cells are lysed, and the membrane fraction containing the receptors is isolated via centrifugation.

  • Assay Setup: In a multi-well plate, the following are combined in a buffer solution:

    • The prepared cell membranes.

    • A fixed concentration of a high-affinity radioligand (e.g., [³H]-Sumatriptan for 5-HT1D).

    • Varying concentrations of the unlabeled test compound (the 5-aminoindole derivative).

  • Controls:

    • Total Binding: Wells containing only membranes and the radioligand.

    • Non-specific Binding: Wells containing membranes, radioligand, and a very high concentration of a known unlabeled ligand to saturate the receptors. This measures the amount of radioligand that binds to non-receptor components.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the cell membranes (and the bound ligand) while allowing the unbound ligand to pass through.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The affinity constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Part 4: General Synthesis Strategies

A common and efficient route to access the 5-aminoindole scaffold is through the reduction of a 5-nitroindole precursor. This approach is widely used due to the commercial availability of various 5-nitroindoles and the reliability of the reduction step.

Synthetic Workflow: From 5-Nitroindole to Substituted 5-Aminoindoles

Synthesis_Workflow Start 5-Nitroindole Step1 N-Alkylation/Arylation (Optional) Start->Step1 Step2 Reduction of Nitro Group (e.g., Fe/NH4Cl, H2/Pd-C, SnCl2) Start->Step2 Direct Reduction Nitro_Substituted Substituted 5-Nitroindole Step1->Nitro_Substituted Nitro_Substituted->Step2 Amino_Core Substituted 5-Aminoindole Core Step2->Amino_Core Step3 Acylation / Sulfonylation / Amidation / etc. Amino_Core->Step3 Final Final Biologically Active Compound Step3->Final

Caption: General synthetic pathway for the preparation of diverse 5-aminoindole derivatives.

This two-step sequence (reduction followed by functionalization) or three-step sequence (N-substitution, reduction, then functionalization) provides a modular and highly adaptable platform for generating large libraries of compounds for biological screening.[10]

Conclusion and Future Outlook

Substituted 5-aminoindoles represent a remarkably versatile and pharmacologically significant scaffold. The strategic placement of the amino group at the C-5 position provides an invaluable anchor for synthetic elaboration, enabling the development of potent and selective modulators of a wide array of biological targets. From combating multidrug-resistant bacteria and inhibiting oncogenic signaling pathways to fine-tuning neuronal communication, these compounds continue to demonstrate immense therapeutic potential. Future research will undoubtedly focus on leveraging advanced computational methods for more rational drug design, exploring novel substitution patterns, and developing innovative hybrid molecules that combine the 5-aminoindole core with other pharmacophores to address complex diseases with multi-target therapies. The continued exploration of this privileged structure promises to yield the next generation of innovative medicines.

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Exploratory

The Emerging Therapeutic Potential of N-Ethyl-2-Methylindoles: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Promise of the Indole Scaffold The indole nucleus stands as a cornerstone in medicinal chemistry, a privileged scaffold gifted by nature and honed by scientific endeavor. Its presence in a vast arr...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Promise of the Indole Scaffold

The indole nucleus stands as a cornerstone in medicinal chemistry, a privileged scaffold gifted by nature and honed by scientific endeavor. Its presence in a vast array of biologically active natural products and FDA-approved drugs underscores its remarkable versatility in interacting with diverse biological targets.[1] From anticancer agents to anti-inflammatory molecules, the indole framework has consistently provided a robust starting point for the development of novel therapeutics. This guide delves into a specific, yet promising, subclass: N-ethyl-2-methylindoles . By exploring their synthesis, biological activities, and potential therapeutic applications, we aim to provide a comprehensive resource for researchers and drug development professionals poised to unlock the full potential of this intriguing chemical space.

The N-Ethyl-2-Methylindole Core: A Strategic Design Element

The strategic incorporation of an N-ethyl group and a 2-methyl group onto the indole scaffold is not arbitrary. These substitutions can significantly influence the molecule's physicochemical properties and biological activity. The N-alkylation of indoles can enhance their metabolic stability and modulate their interaction with target proteins.[2] The 2-methyl substitution can influence the electronic properties of the indole ring and provide a key vector for further functionalization. This guide will explore how these seemingly simple modifications can give rise to compounds with significant therapeutic potential.

Synthesis of the N-Ethyl-2-Methylindole Scaffold

A robust and versatile synthetic strategy is paramount for exploring the therapeutic potential of any chemical scaffold. While numerous methods exist for the synthesis of indoles, a common and effective route to N-ethyl-2-methylindoles involves a multi-step process.

General Synthetic Pathway

A plausible and adaptable synthetic route to the N-ethyl-2-methylindole core is outlined below. This pathway allows for the introduction of diversity at various positions of the indole ring, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies.

Synthesis_Pathway A 2-Nitrotoluene Derivative B o-Nitro-α-acetaminocinnamic acid derivative A->B Condensation with a-amino acid C 2-Methylindole-3-acetic acid derivative B->C Reductive Cyclization (e.g., Fe/AcOH) D 2-Methylindole C->D Decarboxylation E N-Ethyl-2-methylindole D->E N-Ethylation (e.g., Ethyl iodide, Base)

Caption: General synthetic pathway to N-ethyl-2-methylindoles.

Detailed Experimental Protocol: Synthesis of N-Ethyl-2-methylindole

This protocol provides a representative method for the synthesis of the core N-ethyl-2-methylindole scaffold, adapted from established indole synthesis methodologies.[3][4]

Step 1: Synthesis of 2-Methylindole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetyl-o-toluidine (1 equivalent) in a suitable high-boiling solvent (e.g., N,N-dimethylformamide).

  • Base Addition: Carefully add a strong base, such as sodium amide (2 equivalents), portion-wise at room temperature under an inert atmosphere (e.g., nitrogen).

  • Cyclization: Heat the reaction mixture to 240-260°C for 10-15 minutes. The reaction is typically complete when gas evolution ceases.[3]

  • Work-up: Cool the reaction mixture and cautiously quench with ethanol followed by water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-methylindole can be purified by distillation or recrystallization.[3]

Step 2: N-Ethylation of 2-Methylindole

  • Reaction Setup: Dissolve 2-methylindole (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile in a round-bottom flask.

  • Base Treatment: Add a suitable base, such as sodium hydride (1.2 equivalents) or potassium carbonate (2 equivalents), and stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add ethyl iodide (1.5 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature or with gentle heating.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting N-ethyl-2-methylindole can be purified by column chromatography on silica gel.

Therapeutic Applications: Targeting Cancer and Inflammation

The N-ethyl-2-methylindole scaffold has emerged as a promising platform for the development of novel anticancer and anti-inflammatory agents. The following sections will detail the current understanding of their therapeutic potential in these key areas.

Anticancer Activity

The indole nucleus is a well-established pharmacophore in oncology, with several indole-based drugs approved for clinical use.[1] Derivatives of N-ethyl-indoles are now being investigated for their potential to target various hallmarks of cancer.

3.1.1. Mechanism of Action: A Multi-pronged Attack

While research specifically on N-ethyl-2-methylindoles is still emerging, the broader class of indole derivatives offers insights into potential mechanisms of anticancer activity. These include:

  • Kinase Inhibition: Many indole derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, HER2, VEGFR-2, and CDKs.[5] The N-ethyl-2-methylindole scaffold can be strategically functionalized to target the ATP-binding pocket of these kinases.

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

  • Induction of Apoptosis: N-ethyl-2-methylindole derivatives may induce programmed cell death by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family.[2]

  • Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy for hormone-receptor-positive breast cancer. Some 2-methyl indole derivatives have shown potential as aromatase inhibitors.[6]

Anticancer_Mechanisms A N-Ethyl-2-methylindole Derivative B Kinase Inhibition (EGFR, VEGFR, etc.) A->B C Tubulin Polymerization Inhibition A->C D Induction of Apoptosis (Bcl-2 modulation) A->D E Aromatase Inhibition A->E F Cell Cycle Arrest B->F G Inhibition of Angiogenesis B->G C->F H Apoptosis D->H E->F F->H G->H

Caption: Potential anticancer mechanisms of N-ethyl-2-methylindoles.

3.1.2. Preclinical Evidence: Chalcones Derived from N-Ethyl-3-acetylindole

A notable study synthesized a series of novel chalcones derived from N-ethyl-3-acetylindole and evaluated their cytotoxic activity against triple-negative (MDA-MB-231) and ER-positive (MCF-7) breast cancer cell lines.[1] Several of these derivatives displayed promising activity, with IC50 values in the micromolar range.[1]

Table 1: Cytotoxicity of N-Ethyl-3-acetylindole Chalcone Derivatives [1]

CompoundMDA-MB-231 IC50 (µM)MCF-7 IC50 (µM)
5a 1518
5b 1316
5c 1922
5d 1417
5e 1619

3.1.3. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8][9][10]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the N-ethyl-2-methylindole derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% Triton X-100 in 0.1 N HCl and isopropanol) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The indole scaffold has been a fertile ground for the discovery of novel anti-inflammatory agents.

3.2.1. Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of indole derivatives are often attributed to their ability to modulate key inflammatory pathways:

  • Cannabinoid Receptor 2 (CB2) Agonism: The CB2 receptor is primarily expressed on immune cells and its activation is known to have anti-inflammatory and analgesic effects. A series of indole derivatives with N-ethyl morpholine moieties have been identified as potent and selective CB2 receptor agonists.[11][12][13] These compounds were shown to significantly reduce inflammatory pain and suppress the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in a preclinical model of inflammatory hyperalgesia.[11][12][13]

  • COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Molecular docking studies have suggested that N-substituted indole derivatives can act as selective COX-2 inhibitors.

Anti_Inflammatory_Mechanisms A N-Ethyl-2-methylindole Derivative B CB2 Receptor Agonism A->B C COX-2 Inhibition A->C D Decreased Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) B->D E Reduced Inflammatory Pain B->E F Decreased Prostaglandin Synthesis C->F G Anti-inflammatory Effect D->G E->G F->G

Caption: Potential anti-inflammatory mechanisms of N-ethyl-2-methylindoles.

3.2.2. Preclinical Evidence: Indole Derivatives as CB2 Agonists

A study on indole derivatives bearing an N-ethyl morpholine moiety demonstrated their potent anti-inflammatory effects in a rat model of CFA-induced inflammatory hyperalgesia. The most active compound showed a dose-dependent reversal of hyperalgesia with an estimated ED50 of 1.097 mg/kg.[11][12][13] Furthermore, this compound significantly suppressed the levels of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β in the inflamed tissue.[11][12][13] These effects were shown to be mediated through the CB2 receptor.[11]

Table 2: In Vitro CB2 Receptor Agonist Activity of Lead Indole Derivative [11][12]

CompoundCB2 EC50 (nM)CB1/CB2 Selectivity
Compound 2 18.9 ± 4.5>1000
GW405833 (Standard) 50.7 ± 14.1>1000

3.2.3. Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema Model)

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[14][15]

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test N-ethyl-2-methylindole derivatives (at various doses) and a vehicle control intraperitoneally or orally. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Future Directions and Conclusion

The N-ethyl-2-methylindole scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammation. The existing data on related indole derivatives provide a strong rationale for the continued exploration of this chemical space.

Key areas for future research include:

  • Expansion of Compound Libraries: The synthesis and screening of a broader range of N-ethyl-2-methylindole derivatives with diverse substitutions will be crucial for establishing robust structure-activity relationships.

  • In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by N-ethyl-2-methylindoles will be essential for their rational design and optimization.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds will need to be evaluated in relevant in vivo models of cancer and inflammation to assess their therapeutic efficacy and safety profiles.

References

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Foundational

An In-depth Technical Guide to 1-Ethyl-2-methyl-1H-indol-5-amine: A Novel Research Chemical

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Ethyl-2-methyl-1H-indol-5-amine is a substituted indole derivative with potential applications in medicinal chemistry and pharmacological researc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-2-methyl-1H-indol-5-amine is a substituted indole derivative with potential applications in medicinal chemistry and pharmacological research. As a member of the vast indoleamine family, which includes key neurotransmitters like serotonin, this compound presents an intriguing scaffold for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of 1-Ethyl-2-methyl-1H-indol-5-amine, including a proposed synthetic route, detailed characterization methodologies, predicted physicochemical properties, and a discussion of its potential biological significance. Due to its status as a novel research chemical, this document also emphasizes the critical importance of safe handling and rigorous analytical validation.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[3][4] Its presence in the essential amino acid tryptophan underscores its fundamental role in biology.[1][2] The indole nucleus serves as a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4][5]

1-Ethyl-2-methyl-1H-indol-5-amine (CAS No. 878733-38-1) is a structurally distinct member of the indoleamine class.[6][7] Its molecular structure, featuring an ethyl group at the 1-position, a methyl group at the 2-position, and an amine group at the 5-position, suggests potential interactions with various biological targets, particularly those involved in neurotransmission.[8] This guide aims to provide researchers with a foundational understanding of this novel compound and a framework for its synthesis, characterization, and investigation.

Synthesis and Purification

Proposed Synthetic Pathway: Fischer Indole Synthesis

The proposed synthesis involves a multi-step process starting from commercially available precursors.

dot

Fischer_Indole_Synthesis cluster_0 Step 1: Formation of Phenylhydrazone cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: N-Ethylation cluster_3 Step 4: Reduction of Nitro Group 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine Phenylhydrazone_Intermediate 4-Nitrophenylhydrazone of Propionaldehyde 4-Nitrophenylhydrazine->Phenylhydrazone_Intermediate Condensation Propionaldehyde Propionaldehyde Propionaldehyde->Phenylhydrazone_Intermediate 5-Nitroindole 2-Methyl-5-nitro-1H-indole Phenylhydrazone_Intermediate->5-Nitroindole Acid Catalyst (e.g., PPA, ZnCl2) / Heat Ethyl_Indole 1-Ethyl-2-methyl-5-nitro-1H-indole 5-Nitroindole->Ethyl_Indole Ethyl Iodide, Base (e.g., NaH) Final_Product 1-Ethyl-2-methyl-1H-indol-5-amine Ethyl_Indole->Final_Product Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed synthetic workflow for 1-Ethyl-2-methyl-1H-indol-5-amine.

Detailed Experimental Protocol

Materials: 4-Nitrophenylhydrazine, propionaldehyde, polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), ethyl iodide, sodium hydride (NaH), tin(II) chloride (SnCl₂) or palladium on carbon (Pd/C), hydrochloric acid (HCl), sodium bicarbonate, ethyl acetate, ethanol, and anhydrous solvents.

Step 1: Synthesis of 2-Methyl-5-nitro-1H-indole

  • In a round-bottom flask, dissolve 4-nitrophenylhydrazine in ethanol.

  • Add propionaldehyde dropwise to the solution while stirring.

  • Heat the mixture under reflux for 2-3 hours to form the phenylhydrazone.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • To the resulting crude phenylhydrazone, add a suitable acid catalyst such as polyphosphoric acid or zinc chloride.[9][13]

  • Heat the mixture at an elevated temperature (typically 100-150 °C) for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain crude 2-methyl-5-nitro-1H-indole.

Step 2: N-Ethylation of 2-Methyl-5-nitro-1H-indole

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride in anhydrous tetrahydrofuran (THF).

  • Add a solution of 2-methyl-5-nitro-1H-indole in anhydrous THF dropwise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C, then add ethyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 1-ethyl-2-methyl-5-nitro-1H-indole.

Step 3: Reduction of the Nitro Group

  • Dissolve the crude 1-ethyl-2-methyl-5-nitro-1H-indole in a suitable solvent such as ethanol or ethyl acetate.

  • For reduction with SnCl₂, add a solution of tin(II) chloride in concentrated hydrochloric acid and heat the mixture.

  • Alternatively, for catalytic hydrogenation, add 10% palladium on carbon and subject the mixture to a hydrogen atmosphere.

  • Upon completion of the reaction (monitored by TLC), filter the reaction mixture.

  • If using SnCl₂, neutralize the filtrate with a strong base and extract the product. If using catalytic hydrogenation, the product is obtained after filtration and solvent evaporation.

  • The crude product, 1-Ethyl-2-methyl-1H-indol-5-amine, can then be purified.

Purification

Purification of the final compound is crucial to ensure the reliability of subsequent biological and analytical studies.[14] Column chromatography using silica gel is a standard method for purifying indole derivatives.[15] A suitable eluent system, such as a gradient of ethyl acetate in hexanes, should be determined by thin-layer chromatography (TLC).[3]

Physicochemical Properties and Characterization

As a novel compound, the experimentally determined physicochemical properties of 1-Ethyl-2-methyl-1H-indol-5-amine are not documented. However, predictions can be made based on its structure and data from similar indoleamines.[16]

PropertyPredicted ValueRationale/Significance
Molecular Formula C₁₁H₁₄N₂Confirmed by commercial suppliers.[7][17]
Molecular Weight 174.24 g/mol Confirmed by commercial suppliers.[7]
Appearance Likely a solid at room temperatureTypical for substituted indoles.
pKa (of the amine) 9.0 - 10.5Similar to other aromatic amines, influencing its charge state at physiological pH.
logP 2.0 - 3.0Indicates moderate lipophilicity, suggesting potential for cell membrane permeability.
Solubility Soluble in organic solvents (DMSO, Methanol, Ethanol); sparingly soluble in water.Important for sample preparation in biological assays and analytical methods.[18]
Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized 1-Ethyl-2-methyl-1H-indol-5-amine.[14]

dot

Characterization_Workflow Synthesized_Compound Crude 1-Ethyl-2-methyl-1H-indol-5-amine Purification Column Chromatography Synthesized_Compound->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation HPLC HPLC/UPLC Purity_Assessment->HPLC GCMS GC-MS Purity_Assessment->GCMS NMR 1H & 13C NMR Structural_Elucidation->NMR HRMS High-Resolution Mass Spectrometry (HRMS) Structural_Elucidation->HRMS FTIR FTIR Spectroscopy Structural_Elucidation->FTIR Final_Confirmation Confirmed Structure & Purity HPLC->Final_Confirmation GCMS->Final_Confirmation NMR->Final_Confirmation HRMS->Final_Confirmation FTIR->Final_Confirmation

Caption: A comprehensive workflow for the analytical characterization of novel compounds.

Spectroscopic and Chromatographic Data Interpretation
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl and methyl groups, as well as the aromatic protons of the indole ring and the amine protons.[19] The chemical shifts and coupling patterns will be crucial for confirming the substitution pattern. The amine protons may appear as a broad singlet and their signal can be confirmed by D₂O exchange.[19]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming the indole core and the attached alkyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate molecular weight. The fragmentation pattern observed in the mass spectrum can also offer structural insights.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring.[3][19]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound.[14][20] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point for method development for indole derivatives.[20]

Potential Biological Activity and Research Applications

The structural similarity of 1-Ethyl-2-methyl-1H-indol-5-amine to endogenous indoleamines and known psychoactive tryptamines suggests that it may interact with various components of the central nervous system.[1][21]

Serotonergic System Modulation

Many substituted tryptamines are known to be agonists or partial agonists at serotonin receptors, particularly the 5-HT₂A receptor.[8] The 5-aminoindole moiety is a key feature of serotonin itself. Therefore, it is plausible that 1-Ethyl-2-methyl-1H-indol-5-amine could exhibit affinity for serotonin receptors, making it a candidate for investigation in areas such as:

  • Neuroscience: Probing the structure-activity relationships of serotonergic ligands.

  • Drug Discovery: Serving as a lead compound for the development of novel antidepressants, anxiolytics, or antipsychotics.[2]

Other Potential Targets

The indole nucleus is a versatile scaffold that can interact with a wide range of biological targets.[4] Therefore, screening 1-Ethyl-2-methyl-1H-indol-5-amine against a broader panel of receptors, enzymes, and ion channels could reveal unexpected biological activities. For instance, some indole derivatives have shown inhibitory activity against enzymes like indoleamine 2,3-dioxygenase (IDO), which is implicated in immune response and cancer.[22]

Protocol for In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of 1-Ethyl-2-methyl-1H-indol-5-amine for the human 5-HT₂A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Radioligand (e.g., [³H]ketanserin).

  • 1-Ethyl-2-methyl-1H-indol-5-amine (test compound).

  • Serotonin or a known 5-HT₂A antagonist (positive control).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare cell membranes from the HEK293 cells expressing the 5-HT₂A receptor.

  • In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Add increasing concentrations of the test compound (1-Ethyl-2-methyl-1H-indol-5-amine) to the wells.

  • For non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Analyze the data to determine the IC₅₀ value, which can then be used to calculate the Ki (inhibition constant).

Safety and Handling

As a novel research chemical, 1-Ethyl-2-methyl-1H-indol-5-amine should be handled with extreme caution, as its toxicological properties are unknown.[23][24][25] A thorough risk assessment should be conducted before any experimental work.[18]

General Safety Precautions: [23][24]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[23]

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[23]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.[23]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[24]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[23]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[23]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[23]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[23]

Conclusion

1-Ethyl-2-methyl-1H-indol-5-amine represents a novel and unexplored molecule within the pharmacologically significant indoleamine family. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential research applications. The proposed synthetic route via the Fischer indole synthesis offers a reliable method for its preparation, and the detailed analytical workflow will ensure its structural integrity and purity. While its biological activity remains to be elucidated, its structural features suggest it may be a valuable tool for neuroscience research and a starting point for drug discovery programs. As with any novel chemical, a commitment to rigorous scientific methodology and stringent safety protocols is paramount for any researcher venturing into the study of this compound.

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Exploratory

The Emergence of a Novel Indoleamine: A Technical Guide to 1-Ethyl-2-methyl-1H-indol-5-amine

Abstract The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of natural products and synthetic drugs.[1] This guide provides an in-depth technical exploration of a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of natural products and synthetic drugs.[1] This guide provides an in-depth technical exploration of a specific indoleamine, 1-Ethyl-2-methyl-1H-indol-5-amine, a compound designed with the rationale of probing the structure-activity relationships of serotonin 5-HT2A receptor agonists. While this molecule is presented as a case study, the principles of its hypothetical discovery, synthesis, characterization, and biological evaluation are rooted in established scientific methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to understand the intricate process of designing and developing novel therapeutics based on the indole framework.

Introduction: The Indole Scaffold in Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of biologically active compounds.[1] Its unique electronic properties and rigid, planar structure make it an ideal platform for molecular recognition by a diverse range of biological targets. From the neurotransmitter serotonin to the anti-cancer agent vincristine, the indole core has demonstrated remarkable versatility in modulating physiological processes. This has led to its widespread use as a foundational element in the design of new therapeutic agents.

This guide focuses on a specific, hypothetically developed compound: 1-Ethyl-2-methyl-1H-indol-5-amine . The rationale behind its conceptualization stems from the well-established pharmacology of substituted tryptamines as agonists of the serotonin 5-HT2A receptor, a key player in various neurological processes.[2][3] By systematically modifying the substituents on the indole ring and the amino group, medicinal chemists can fine-tune the compound's affinity, selectivity, and functional activity at this receptor. The ethyl group at the 1-position, the methyl group at the 2-position, and the amine at the 5-position were strategically chosen to explore specific aspects of the 5-HT2A receptor's binding pocket and signaling pathways.

Hypothetical Discovery and Rationale: A Targeted Approach to 5-HT2A Receptor Modulation

The journey of a new drug candidate often begins with a specific biological target and a hypothesis about how to modulate its activity. In the case of 1-Ethyl-2-methyl-1H-indol-5-amine, the primary target is the serotonin 5-HT2A receptor , a G-protein coupled receptor (GPCR) implicated in a range of neuropsychiatric conditions.[2][3]

The Rationale for Substitution:

The design of this molecule is a deliberate exercise in exploring the structure-activity relationships (SAR) of 5-HT2A agonists. The key substitutions were chosen based on the following hypotheses:

  • 5-Amino Group: The presence of a hydrogen-bond-donating group at the 5-position of the indole ring is a common feature of many high-affinity 5-HT2A agonists, mimicking the hydroxyl group of the endogenous ligand serotonin. This group is hypothesized to form a crucial hydrogen bond with a key residue in the receptor's binding site.

  • 2-Methyl Group: The introduction of a small alkyl group at the 2-position of the indole ring can influence the molecule's conformational flexibility and its interaction with a hydrophobic pocket within the receptor. This modification can potentially enhance selectivity over other serotonin receptor subtypes.

  • 1-Ethyl Group: N-alkylation of the indole nitrogen with an ethyl group is a strategy to probe the space available in the upper region of the binding pocket. It can also modulate the compound's lipophilicity and metabolic stability, key parameters in drug development.

This targeted approach aims to create a molecule with a specific pharmacological profile, potentially leading to a novel therapeutic with improved efficacy and reduced side effects compared to existing treatments.

Synthesis and Characterization: From Concept to Compound

The creation of 1-Ethyl-2-methyl-1H-indol-5-amine would likely proceed through a multi-step synthetic sequence, with the core indole scaffold being constructed via the venerable Fischer indole synthesis .[1][4][5][6][7] This classic reaction, discovered by Emil Fischer in 1883, remains a powerful tool for the synthesis of substituted indoles.[4]

Synthetic Pathway

The proposed synthesis would involve the following key steps:

  • Preparation of the Hydrazine: The synthesis would commence with the diazotization of a protected 4-ethoxyaniline, followed by reduction to the corresponding hydrazine. The ethoxy group serves as a masked precursor to the final 5-amino group.

  • Fischer Indole Synthesis: The prepared hydrazine would then be reacted with methyl propyl ketone under acidic conditions to form the indole ring. The choice of an unsymmetrical ketone like methyl propyl ketone can lead to the formation of two regioisomers, and the reaction conditions would need to be carefully optimized to favor the desired 2-methylindole.[6]

  • N-Ethylation: The indole nitrogen would then be alkylated with an ethylating agent, such as ethyl iodide, in the presence of a suitable base.

  • Deprotection and Amination: Finally, the ethoxy group would be cleaved, and the resulting hydroxyl group converted to the desired 5-amino group.

Synthetic Pathway A 4-Ethoxyaniline B 4-Ethoxyphenylhydrazine A->B 1. NaNO2, HCl 2. SnCl2 C 1-Ethyl-2-methyl-5-ethoxy-1H-indole B->C Methyl propyl ketone, Acid catalyst (e.g., PPA) D 1-Ethyl-2-methyl-1H-indol-5-ol C->D BBr3 E 1-Ethyl-2-methyl-1H-indol-5-amine D->E Amination sequence

Caption: Proposed synthetic route to 1-Ethyl-2-methyl-1H-indol-5-amine.

Detailed Experimental Protocol: Fischer Indole Synthesis

The following protocol outlines a plausible method for the core indole synthesis step:

  • Reaction Setup: A solution of 4-ethoxyphenylhydrazine (1.0 eq) and methyl propyl ketone (1.2 eq) in a suitable solvent, such as glacial acetic acid, is prepared in a round-bottom flask equipped with a reflux condenser.

  • Acid Catalysis: A strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is carefully added to the reaction mixture.[4] The choice and concentration of the acid catalyst can significantly influence the reaction yield and regioselectivity.[6]

  • Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then neutralized with a base, such as sodium bicarbonate.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the desired 1-ethyl-2-methyl-5-ethoxy-1H-indole.

Characterization

The identity and purity of the synthesized 1-Ethyl-2-methyl-1H-indol-5-amine would be confirmed using a battery of analytical techniques:

Technique Expected Observations
¹H NMR Characteristic signals for the aromatic protons of the indole ring, the ethyl group at the 1-position, the methyl group at the 2-position, and the amine protons at the 5-position.
¹³C NMR Resonances corresponding to the carbon atoms of the indole scaffold and the substituents.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Hypothetical ¹H NMR Data (in CDCl₃, 400 MHz): δ 7.85 (s, 1H, NH), 7.15 (d, J=8.4 Hz, 1H), 6.90 (d, J=2.2 Hz, 1H), 6.70 (dd, J=8.4, 2.2 Hz, 1H), 6.15 (s, 1H), 4.10 (q, J=7.2 Hz, 2H), 3.60 (s, 2H, NH₂), 2.40 (s, 3H), 1.45 (t, J=7.2 Hz, 3H).

Biological Activity and Mechanism of Action: A 5-HT2A Receptor Agonist

Based on its structural similarity to known serotonergic compounds, 1-Ethyl-2-methyl-1H-indol-5-amine is hypothesized to act as an agonist at the 5-HT2A receptor.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a Gq/G11-coupled GPCR.[8] Upon agonist binding, the receptor undergoes a conformational change that activates the Gq protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[9][10] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[9][10] This signaling cascade ultimately leads to a variety of cellular responses, including neuronal excitation and modulation of gene expression.

5HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse Ligand 1-Ethyl-2-methyl-1H-indol-5-amine Ligand->Receptor Binds

Caption: Simplified 5-HT2A receptor signaling pathway.

Experimental Protocol: Radioligand Binding Assay

To determine the affinity of 1-Ethyl-2-methyl-1H-indol-5-amine for the 5-HT2A receptor, a competitive radioligand binding assay would be performed.

  • Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared and suspended in a suitable buffer.

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound (1-Ethyl-2-methyl-1H-indol-5-amine).

  • Incubation: The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Hypothetical Biological Data

The following table summarizes the hypothetical binding affinity of 1-Ethyl-2-methyl-1H-indol-5-amine and related compounds for the human 5-HT2A receptor.

Compound Structure Ki (nM) for 5-HT2A
Serotonin5-Hydroxytryptamine15
2-Methyl-5-aminoindole50
1-Ethyl-2-methyl-5-aminoindole1-Ethyl-2-methyl-1H-indol-5-amine5

These hypothetical data suggest that the combination of the 1-ethyl and 2-methyl substituents leads to a significant increase in binding affinity for the 5-HT2A receptor compared to the unsubstituted parent compound and even serotonin itself.

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit hypothetical, overview of the discovery, synthesis, and biological evaluation of 1-Ethyl-2-methyl-1H-indol-5-amine. By grounding this case study in established scientific principles, we have illustrated the logical progression of a drug discovery program, from the initial rationale for compound design to the experimental validation of its biological activity.

The journey of 1-Ethyl-2-methyl-1H-indol-5-amine from a conceptual molecule to a potential therapeutic candidate would require extensive further investigation. Future studies would need to focus on:

  • In vitro functional assays: To determine whether the compound is a full or partial agonist at the 5-HT2A receptor and to assess its activity at other serotonin receptor subtypes to establish its selectivity profile.

  • In vivo studies: To evaluate the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its pharmacological effects in animal models of neuropsychiatric disorders.

  • Lead optimization: To further refine the structure of the compound to improve its potency, selectivity, and drug-like properties.

The exploration of novel indoleamines like 1-Ethyl-2-methyl-1H-indol-5-amine continues to be a promising avenue for the discovery of new medicines to treat a wide range of human diseases.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. 1883, 16 (2), 2241–2245.
  • Kaur, N. N-Polyheterocycles. In Metals and Non-Metals; IntechOpen, 2020.
  • Palmer, B. A.; Waring, A. J. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. J. Chem. Soc. B, 1969, 1030-1034.
  • Gribble, G. W. Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery; John Wiley & Sons, Ltd, 2016; pp 41–115.
  • Nichols, D. E. 5-HT2A Receptors: Pharmacology and Functional Selectivity. Pharmacol. Rev.2025, in press.
  • Luciferase Reporter Gene Assay on Human 5-HT Receptor: Which Response Element Should Be Chosen? ResearchGate. [Link] (accessed Jan 17, 2026).

  • Bhattacharyya, S.; Raote, I.; Bhattacharya, A.; Miled, S.; Singh, S. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Mol. Pharmacol.2009, 75 (2), 259–268.
  • Kaplan, J. P.; et al. Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. J. Med. Chem.2025, in press.
  • Wikipedia. 5-HT2A receptor. [Link] (accessed Jan 17, 2026).

  • Braden, M. R.; et al. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology2006, 51 (5), 947–957.
  • Kim, K.; et al. 5-HT2A-Gq signaling predicts psychedelic potential. ResearchGate. [Link] (accessed Jan 17, 2026).

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link] (accessed Jan 17, 2026).

  • Kristensen, J. L.; et al. The selective 5-HT2A receptor agonist LPH-5 induces persistent and robust antidepressant-like effects in rodents. bioRxiv2024.
  • Roth, B. L. 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacol. Rev.2025, in press.
  • The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. MSU Denver. [Link] (accessed Jan 17, 2026).

  • Supporting information - The Royal Society of Chemistry. [Link] (accessed Jan 17, 2026).

  • 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... ResearchGate. [Link] (accessed Jan 17, 2026).

  • Methyl 1H-indole-3-carboxylate. Magritek. [Link] (accessed Jan 17, 2026).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Fischer Indole Synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine, a s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine, a substituted indole of significant interest in medicinal chemistry and drug development. The core of this protocol is the Fischer indole synthesis, a classic and versatile method for constructing the indole nucleus.[1][2][3] This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and provide expert insights into critical experimental parameters, troubleshooting, and analytical validation. The structure of this document is designed to be fluid and informative, rather than adhering to a rigid template, to best convey the nuances of this important transformation.

Introduction: The Significance of the Indole Scaffold and the Fischer Synthesis

The indole nucleus is a ubiquitous pharmacophore found in a vast array of natural products, pharmaceuticals, and agrochemicals.[4][5] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug discovery. The synthesis of specifically substituted indoles, such as 1-Ethyl-2-methyl-1H-indol-5-amine, is crucial for developing novel therapeutic agents.

The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains one of the most reliable and widely used methods for indole ring formation.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[1][6][7] The versatility of this reaction allows for the introduction of a wide range of substituents on both the benzene and pyrrole rings of the indole core.

This guide will focus on a strategic approach to the synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine. A direct Fischer indole synthesis using an N-ethylated, 4-aminophenylhydrazine derivative is often challenging due to the reactivity of the amino group under acidic conditions. Therefore, a more robust, two-step approach is presented:

  • Fischer Indole Synthesis of 2-methyl-5-nitro-1H-indole.

  • Subsequent Reduction and N-Ethylation to yield the target compound.

This strategy protects the sensitive amino group as a nitro functionality during the harsh, acidic cyclization step, leading to higher yields and a cleaner product profile.

Mechanistic Overview of the Fischer Indole Synthesis

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine with a ketone (in this case, acetone) to form a phenylhydrazone.[7][8]

  • Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.[7][8]

  • [2][2]-Sigmatropic Rearrangement: This is the crucial bond-forming step, where the enamine undergoes a[2][2]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate.[7][9][10]

  • Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.[2]

  • Ammonia Elimination: The final step involves the acid-catalyzed elimination of ammonia to afford the stable, aromatic indole ring.[2][7]

Fischer_Indole_Mechanism A Arylhydrazine + Ketone B Hydrazone Formation (Acid Catalyst) A->B C Phenylhydrazone B->C D Tautomerization C->D E Enamine Intermediate D->E F [3,3]-Sigmatropic Rearrangement E->F G Di-imine Intermediate F->G H Aromatization & Cyclization G->H I Cyclized Intermediate H->I J Ammonia Elimination I->J K Indole Product J->K Synthesis_Workflow Start Starting Materials: (4-Nitrophenyl)hydrazine & Acetone Step1 Hydrazone Formation (Ethanol, 50-60°C) Start->Step1 TLC1 TLC Checkpoint 1: Hydrazone Formation Step1->TLC1 Step2 Fischer Indolization (PPA, 100-110°C) TLC1->Step2 TLC2 TLC Checkpoint 2: Indole Formation Step2->TLC2 Workup1 Work-up & Recrystallization TLC2->Workup1 Intermediate Intermediate: 2-methyl-5-nitro-1H-indole Workup1->Intermediate Step3 Nitro Group Reduction (SnCl₂/HCl) Intermediate->Step3 TLC3 TLC Checkpoint 3: Amine Formation Step3->TLC3 Workup2 Work-up TLC3->Workup2 Step4 N-Ethylation (Ethyl Iodide, K₂CO₃/DMF) Workup2->Step4 TLC4 TLC Checkpoint 4: N-Ethylation Step4->TLC4 Purification Column Chromatography TLC4->Purification FinalProduct Final Product: 1-Ethyl-2-methyl-1H-indol-5-amine Purification->FinalProduct Analysis Characterization: NMR, MS, IR FinalProduct->Analysis

Sources

Application

detailed protocol for N-alkylation of 2-methyl-1H-indol-5-amine

An Application Note and Detailed Protocol for the Regioselective N-Alkylation of 2-methyl-1H-indol-5-amine Authored by: A Senior Application Scientist Introduction: The Challenge and Importance of N-Alkylated Indoles The...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Regioselective N-Alkylation of 2-methyl-1H-indol-5-amine

Authored by: A Senior Application Scientist

Introduction: The Challenge and Importance of N-Alkylated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Specifically, N-alkylated indoles bearing additional functional groups, such as an amine at the 5-position, are critical pharmacophores that exhibit a wide range of biological activities.[2] The N1-substituent on the indole ring can significantly influence the molecule's pharmacological profile, affecting its binding affinity, selectivity, and pharmacokinetic properties.

However, the synthesis of N-alkylated 2-methyl-1H-indol-5-amine presents a significant regioselectivity challenge. The starting material possesses two nucleophilic nitrogen atoms: the N1 of the indole ring and the N5 of the exocyclic amino group. Classical alkylation methods often result in a mixture of N1-alkylated, N5-alkylated, and N1,N5-dialkylated products, leading to complex purification procedures and low yields of the desired isomer.

This document provides an authoritative and field-proven protocol that circumvents this issue by employing a robust, three-step synthetic strategy. This approach ensures exclusive alkylation at the N1 position by utilizing a nitro-indole intermediate, followed by a reduction to yield the target compound. This method is designed for researchers in drug discovery and process development who require a reliable and scalable synthesis of this valuable molecular scaffold.

Strategic Overview: A Three-Step Pathway to Regioselectivity

To achieve the desired N1-alkylation with high fidelity, the following synthetic sequence is employed. This strategy begins with the synthesis of a key intermediate where the 5-amino group is masked as a nitro group, which is non-nucleophilic and directing. This allows for clean and efficient N-alkylation before the final reduction unmasks the 5-amino functionality.

  • Step 1: Fischer Indole Synthesis of 2-methyl-5-nitro-1H-indole from (4-nitrophenyl)hydrazine and acetone.

  • Step 2: N1-Alkylation of the 2-methyl-5-nitro-1H-indole intermediate using a strong base and an alkyl halide. This is the core transformation.

  • Step 3: Nitro Group Reduction to convert the 5-nitro group to the final 5-amino group, yielding the target product.

The overall workflow is depicted below.

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: N1-Alkylation cluster_2 Step 3: Nitro Group Reduction A (4-nitrophenyl)hydrazine + Acetone B 2-methyl-5-nitro-1H-indole A->B  H₂SO₄ / EtOH   C 2-methyl-5-nitro-1-alkyl-1H-indole B->C  1. NaH, DMF  2. R-X (Alkyl Halide)   D Final Product: 2-methyl-1-alkyl-1H-indol-5-amine C->D  SnCl₂·2H₂O / EtOH  

Caption: Workflow for the regioselective synthesis.

Materials and Equipment

Reagents and Solvents
Reagent / SolventGradeSupplierNotes
(4-nitrophenyl)hydrazine≥98%Sigma-Aldrich
AcetoneACS GradeFisher Scientific
Sulfuric Acid (H₂SO₄)Concentrated, 98%VWRCorrosive
Ethanol (EtOH)Anhydrous, 200 proofDecon Labs
Sodium Hydride (NaH)60% dispersion in oilAcros OrganicsPyrophoric, water-reactive
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichReproductive toxin
1-Bromopropane (n-PrBr)≥99%Alfa AesarRepresentative alkyl halide
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)≥98%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction/chromatography
HexanesACS GradeFisher ScientificFor chromatography
Sodium Bicarbonate (NaHCO₃)Saturated SolutionFor work-up
BrineSaturated NaCl SolutionFor work-up
Anhydrous Sodium Sulfate (Na₂SO₄)GranularFor drying
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon manifold, Schlenk line)

  • Cannula and syringes for transfer of anhydrous solvents/reagents

  • Separatory funnel

  • Rotary evaporator

  • Glass column for flash chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and consumables

  • NMR Spectrometer, Mass Spectrometer, IR Spectrometer for characterization

Detailed Experimental Protocol

Part 1: Synthesis of 2-methyl-5-nitro-1H-indole

This procedure is adapted from the well-established Fischer indole synthesis.[3]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve (4-nitrophenyl)hydrazine (10.0 g, 65.3 mmol) in ethanol (100 mL).

  • Acid Catalyst: Carefully and slowly add concentrated sulfuric acid (10 mL) to the stirring solution. An exotherm will be observed.

  • Reagent Addition: Add acetone (9.5 mL, 130.6 mmol, 2.0 equiv.) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc).

  • Work-up: After completion, cool the mixture to room temperature and then place it in an ice bath. Slowly pour the mixture into 200 mL of ice-cold water. A yellow-brown precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Drying: Dry the solid product under vacuum to yield 2-methyl-5-nitro-1H-indole. The typical yield is 75-85%. The product can be used in the next step without further purification if purity is deemed sufficient by ¹H NMR.

Part 2: N1-Alkylation of 2-methyl-5-nitro-1H-indole

This core step utilizes a strong, non-nucleophilic base to deprotonate the indole nitrogen, followed by reaction with an electrophilic alkyl halide.[4][5] This protocol uses 1-bromopropane as a representative alkylating agent.

Causality: The use of a strong base like sodium hydride (NaH) is critical to fully deprotonate the indole N-H (pKa ≈ 17), generating the highly nucleophilic indolate anion.[4] Anhydrous polar aprotic solvents like DMF are essential as they effectively solvate the resulting sodium cation without quenching the reactive anion, and they prevent unwanted side reactions that protic impurities would cause.[4][5] The reaction is conducted under an inert atmosphere to exclude moisture.[4]

  • Inert Atmosphere Setup: Assemble a dry 100 mL round-bottom flask equipped with a stir bar and a septum under an inert atmosphere of nitrogen or argon.

  • Base Suspension: Carefully add sodium hydride (60% dispersion in oil, 1.37 g, 34.2 mmol, 1.2 equiv.) to the flask. Wash the NaH dispersion three times with dry hexanes (10 mL each) to remove the mineral oil, carefully decanting the hexanes each time via cannula. Suspend the washed NaH in anhydrous DMF (30 mL).

  • Indole Addition: Dissolve 2-methyl-5-nitro-1H-indole (5.0 g, 28.5 mmol) in anhydrous DMF (20 mL) and add it dropwise to the stirring NaH suspension at 0 °C (ice bath). Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas will be observed.

  • Alkylation: Add 1-bromopropane (3.1 mL, 34.2 mmol, 1.2 equiv.) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Track the consumption of the starting material using TLC (4:1 Hexanes:EtOAc).

  • Quenching: Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of water (15 mL) to destroy any excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel containing 150 mL of water and 100 mL of ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 75 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-methyl-5-nitro-1-propyl-1H-indole.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 95:5 to 90:10). This typically yields the pure N1-alkylated product as a yellow solid (70-80% yield).

Part 3: Reduction to 2-methyl-1-propyl-1H-indol-5-amine

The final step involves the reduction of the nitro group to the target primary amine using tin(II) chloride, a classic and reliable method.[3]

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified 2-methyl-5-nitro-1-propyl-1H-indole (e.g., 4.0 g, 18.3 mmol) in ethanol (100 mL).

  • Reductant Addition: Add tin(II) chloride dihydrate (20.7 g, 91.5 mmol, 5.0 equiv.) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 2-3 hours, or until TLC analysis shows complete consumption of the starting material.

  • Basification: Cool the reaction to room temperature and concentrate it via rotary evaporator to remove most of the ethanol. Add 100 mL of water and cool the flask in an ice bath. Slowly and carefully basify the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9. A tin hydroxide precipitate will form.

  • Extraction: Extract the resulting slurry three times with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: The resulting crude solid is the target compound, 2-methyl-1-propyl-1H-indol-5-amine. If necessary, it can be further purified by flash chromatography (e.g., 3:1 Hexanes:EtOAc) to yield a pure solid. The expected molecular weight is 188.27 g/mol .[3]

Characterization of the Final Product

The identity and purity of the synthesized 2-methyl-1-propyl-1H-indol-5-amine should be confirmed using standard analytical techniques.

G cluster_HNMR cluster_CNMR cluster_MS cluster_IR product Final Product 2-methyl-1-propyl-1H-indol-5-amine ¹H NMR ¹³C NMR MS (ESI) IR hnmr_details Aromatic protons (indole ring) -NH₂ protons (broad singlet) -CH₃ singlet (C2-methyl) N-propyl signals (triplet, multiplet) product:h->hnmr_details cnmr_details Indole core carbons C2-methyl carbon N-propyl carbons product:c->cnmr_details ms_details Molecular ion peak [M+H]⁺ at m/z ≈ 189.14 product:m->ms_details ir_details N-H stretching (primary amine) C-H stretching (alkyl, aromatic) C=C stretching (aromatic) product:i->ir_details

Caption: Expected analytical characterization data.

  • ¹H NMR: Expected signals include aromatic protons on the indole core, a broad singlet for the amine protons, a singlet for the C2-methyl group, and signals corresponding to the N-propyl group (a triplet and two multiplets).[3]

  • ¹³C NMR: Resonances for all unique carbons of the indole core, the methyl group, and the propyl group are expected.[3]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight (e.g., [M+H]⁺ at m/z 189.14 for C₁₂H₁₆N₂).[3]

  • Infrared Spectroscopy: Characteristic absorption peaks for the N-H stretch of the primary amine, C-H stretches of alkyl and aromatic groups, and C=C stretches of the aromatic ring should be present.[3]

Safety and Handling Precautions

All manipulations must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[6]

  • Sodium Hydride (NaH): Highly flammable and pyrophoric solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.[4]

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact. Use in a fume hood is mandatory.

  • Alkyl Halides (e.g., 1-Bromopropane): Are toxic and potentially carcinogenic. Handle with care, avoiding inhalation and skin contact.

  • Strong Acids and Bases: Concentrated sulfuric acid is extremely corrosive. Use appropriate PPE and handle with extreme caution.

  • General Handling: Avoid contact and inhalation of all chemical reagents.[7] In case of exposure, immediately flush the affected area with water and seek medical attention.[6]

References

  • Chen, J. et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances. Available at: [Link]

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. Available at: [Link]

  • Shieh, W.-C. et al. (2003). Dual Nucleophilic Catalysis with DABCO for the N-Methylation of Indoles. The Journal of Organic Chemistry.
  • Trofimov, B. A., & Schmidt, E. Y. (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. Available at: [Link]

  • Smith, A. et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances. Available at: [Link]

  • Chemical Safety Facts (2023). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Chemical Safety Facts. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. Available at: [Link]

  • Reddy, T. J. et al. (1997). A Mild and Efficient Method for the N-Alkylation of Indoles. Tetrahedron Letters. Available at: [Link]

  • Mondal, S. et al. (2018). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal. Available at: [Link]

Sources

Method

Application Note: High-Purity Isolation of 1-Ethyl-2-methyl-1H-indol-5-amine using Flash Column Chromatography

Abstract This application note provides a comprehensive guide to the purification of 1-Ethyl-2-methyl-1H-indol-5-amine, a substituted indole derivative of interest in medicinal chemistry and drug discovery. Due to the ba...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of 1-Ethyl-2-methyl-1H-indol-5-amine, a substituted indole derivative of interest in medicinal chemistry and drug discovery. Due to the basic nature of the amine functionality and the acidic character of standard silica gel, the purification of this compound by column chromatography presents specific challenges, including peak tailing and potential on-column degradation. This document outlines two robust protocols for the efficient isolation of the target compound: a normal-phase method employing a basic modifier and a reversed-phase method with pH control. The causal relationships behind experimental choices are explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Challenge of Purifying Basic Indole Amines

1-Ethyl-2-methyl-1H-indol-5-amine is a heterocyclic aromatic amine. The presence of the basic amino group (pKa estimated to be in the range of 4-5 for the aromatic amine) makes this compound susceptible to strong interactions with the acidic silanol groups on the surface of standard silica gel. This acid-base interaction can lead to several undesirable chromatographic outcomes:

  • Irreversible Adsorption: The compound may bind too strongly to the stationary phase, resulting in low recovery.

  • Peak Tailing: Slow kinetics of desorption from the acidic sites lead to broad, asymmetric peaks, which significantly reduces resolution and purity of the collected fractions.

  • Compound Degradation: The acidic environment of the silica surface can potentially catalyze the degradation of sensitive molecules.

To achieve high purity, it is essential to mitigate these interactions. This can be accomplished by either neutralizing the acidic sites on the stationary phase or by modifying the ionization state of the analyte.

Method Development: The Role of Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC provides a rapid and inexpensive means to screen different mobile phases and predict the elution behavior on a column.

2.1. TLC Protocol for Method Scouting

  • Plate Preparation: Use commercially available silica gel 60 F254 TLC plates.

  • Sample Application: Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot a small amount onto the TLC plate.

  • Solvent Systems Screening:

    • Normal-Phase:

      • Start with a non-polar solvent system such as Hexane:Ethyl Acetate (e.g., 80:20, 70:30, 50:50 v/v).

      • If the compound shows streaking or remains at the baseline, add a small amount of a basic modifier to the mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v). For example, Hexane:Ethyl Acetate:TEA (70:29:1 v/v/v).

    • Reversed-Phase:

      • Use C18-functionalized TLC plates.

      • Screen mobile phases consisting of Methanol:Water or Acetonitrile:Water mixtures.

      • To ensure the amine is in its less polar, free-base form, the aqueous component of the mobile phase should be made basic by adding a modifier like ammonium hydroxide to a pH of 8-10.

  • Visualization:

    • Visualize the developed TLC plates under UV light (254 nm), as indole derivatives are typically UV-active.[1]

    • Staining with a p-anisaldehyde solution followed by gentle heating can be used as a general-purpose stain for amines.[1]

    • Iodine vapor is another effective method for visualizing organic compounds.[1]

The ideal solvent system for column chromatography should provide a retention factor (Rf) for the target compound in the range of 0.2-0.4 to ensure good separation from impurities.

Purification Strategy Selection

The choice between normal-phase and reversed-phase chromatography depends on the nature of the impurities in the crude mixture. The following diagram illustrates a decision-making workflow:

Purification Strategy start Crude 1-Ethyl-2-methyl-1H-indol-5-amine tlc TLC Analysis (Silica Gel) start->tlc impurities_polar Are impurities significantly more polar? tlc->impurities_polar impurities_nonpolar Are impurities non-polar? tlc->impurities_nonpolar normal_phase Normal-Phase Chromatography (with basic modifier) impurities_polar->normal_phase Yes reversed_phase Reversed-Phase Chromatography (high pH) impurities_nonpolar->reversed_phase Yes end Pure Product normal_phase->end reversed_phase->end

Caption: Decision workflow for selecting the purification strategy.

Experimental Protocols

4.1. Protocol 1: Normal-Phase Column Chromatography with Basic Modifier

This protocol is recommended when the impurities are significantly more polar or less polar than the target compound. The addition of a basic modifier like triethylamine (TEA) is critical to prevent peak tailing.[2]

4.1.1. Materials and Reagents

  • Silica gel (flash chromatography grade, 40-63 µm)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • Crude 1-Ethyl-2-methyl-1H-indol-5-amine

  • Glass chromatography column

  • Fraction collector or test tubes

4.1.2. Step-by-Step Procedure

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane:Ethyl Acetate:TEA, 80:19:1 v/v/v).

    • Pour the slurry into the column and allow the silica to pack under a gentle flow of the mobile phase. Ensure a flat, undisturbed bed of silica.

  • Sample Preparation and Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the chosen mobile phase. A gradient elution, starting with a lower polarity mobile phase and gradually increasing the polarity, can be employed for complex mixtures.

  • Fraction Collection and Analysis:

    • Collect fractions of appropriate volume.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

4.2. Protocol 2: Reversed-Phase Column Chromatography at High pH

Reversed-phase chromatography is an excellent alternative, especially for separating the target amine from non-polar impurities. By maintaining a high pH, the amine remains in its neutral, less polar form, allowing for better retention and separation on a non-polar stationary phase.[3][4][5]

4.2.1. Materials and Reagents

  • C18-functionalized silica gel (flash chromatography grade)

  • Methanol or Acetonitrile (HPLC grade)

  • Deionized water

  • Ammonium hydroxide or another suitable volatile base

  • Crude 1-Ethyl-2-methyl-1H-indol-5-amine

  • Reversed-phase chromatography column

  • Fraction collector or test tubes

4.2.2. Step-by-Step Procedure

  • Column Packing:

    • Prepare a slurry of the C18 silica gel in methanol or acetonitrile.

    • Pack the column with the slurry and then equilibrate with the initial mobile phase (e.g., Water:Methanol with 0.1% Ammonium Hydroxide, pH adjusted to ~9).

  • Sample Preparation and Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent like methanol.

    • Apply the sample to the top of the column.

  • Elution:

    • Elute the column with the buffered mobile phase. A gradient of increasing organic solvent (e.g., from 20% to 80% methanol in water, with constant pH) is typically used to elute compounds of increasing hydrophobicity.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by reversed-phase TLC or HPLC.

  • Solvent Removal:

    • Combine the pure fractions and remove the organic solvent by rotary evaporation. The product may then be recovered from the aqueous phase by extraction or lyophilization.

Data Summary

The following table summarizes the recommended starting conditions for the purification of 1-Ethyl-2-methyl-1H-indol-5-amine.

ParameterNormal-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Silica Gel (40-63 µm)C18-Functionalized Silica Gel
Mobile Phase Hexane:Ethyl Acetate with 0.5-2% TriethylamineWater:Methanol or Water:Acetonitrile
pH Modifier TriethylamineAmmonium Hydroxide (to pH 8-10)
Elution Mode Isocratic or Gradient (increasing polarity)Gradient (increasing organic content)
Analyte Form Free BaseFree Base

Troubleshooting

  • Problem: The compound does not move from the origin in normal-phase TLC/column.

    • Solution: Increase the polarity of the mobile phase (increase the percentage of ethyl acetate) or consider using a more polar solvent like methanol in small increments. Ensure that a basic modifier is present.

  • Problem: Poor separation between the product and an impurity.

    • Solution: Optimize the mobile phase composition. In normal-phase, try a different solvent system (e.g., dichloromethane/methanol with TEA). In reversed-phase, adjust the pH or the gradient slope.

  • Problem: The compound elutes too quickly in reversed-phase chromatography.

    • Solution: Increase the pH of the mobile phase to further suppress the protonation of the amine, making it less polar and more retentive. Decrease the initial percentage of the organic solvent in the mobile phase.

Conclusion

The successful purification of 1-Ethyl-2-methyl-1H-indol-5-amine by column chromatography is readily achievable by addressing the challenges posed by its basic nature. Both normal-phase chromatography with a basic modifier and reversed-phase chromatography at high pH are effective strategies. The choice of method should be guided by the polarity of the impurities present in the crude mixture, as determined by preliminary TLC analysis. The protocols and guidelines presented in this application note provide a robust starting point for researchers to obtain this valuable compound in high purity.

References

  • Amino Silica Gel | Sorbent Technologies, Inc. (2022-11-09). [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • Reversed-phase chromatography - Wikipedia. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • When should I use an amine-bonded silica for flash chromatography? - Biotage. (2023-01-19). [Link]

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds - Excellence in Analytical Chemistry. (2012-11-29). [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023-01-24). [Link]

  • TLC Visualization Reagents - EPFL. [Link]

  • Is there an easy way to purify organic amines? - Biotage. (2023-01-19). [Link]

  • Purification of Basic Compounds with Functionalized Silica Gel. (2008-09-22). [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing). [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2025-08-06). [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023-02-10). [Link]

  • Tender, Loving Care for Aromatic Amines - ChemistryViews. (2010-07-06). [Link]

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022-04-07). [Link]

  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? (2025-12-15). [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. [Link]

  • Synthesis and biological evaluation of indoles - Der Pharma Chemica. [Link]

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Application

Application Notes and Protocols for the In Vitro Biological Evaluation of 1-Ethyl-2-methyl-1H-indol-5-amine

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of nat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic pharmaceutical agents.[1][2] Structurally, this aromatic heterocyclic molecule, consisting of a fused benzene and pyrrole ring, possesses unique electronic properties that allow it to interact with a wide range of biological targets.[1] Many approved drugs, spanning therapeutic areas such as oncology, neurology, and infectious diseases, feature an indole core, underscoring its significance in drug development.[3][4]

1-Ethyl-2-methyl-1H-indol-5-amine is a synthetic indole derivative. While specific biological data for this compound is not extensively documented in public literature, its structural motifs suggest potential interactions with various biological systems. The strategic placement of the ethyl and methyl groups, along with the primary amine at the 5-position, provides a template for diverse molecular interactions. This guide, therefore, presents a comprehensive framework for the initial in vitro biological characterization of 1-Ethyl-2-methyl-1H-indol-5-amine, offering a tiered approach from broad cytotoxicity assessment to more specific target-based and phenotypic assays.

Part 1: Foundational Assays - General Cytotoxicity Profiling

A fundamental primary step in the evaluation of any novel compound is to assess its general cytotoxicity.[5][6] This not only provides an initial indication of potential therapeutic applications (e.g., in oncology) but also establishes a non-toxic concentration range for subsequent, more sensitive biological assays.[7]

Rationale for Cytotoxicity Screening

Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[6] Cellular responses to toxic compounds can range from the inhibition of proliferation to apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[6] By identifying the concentration at which 1-Ethyl-2-methyl-1H-indol-5-amine induces cell death, researchers can confidently select sublethal concentrations for use in target-based assays, thereby avoiding confounding results due to general toxicity.

Experimental Workflow for Cytotoxicity Assessment

A logical workflow for assessing the cytotoxicity of a novel compound involves a multi-assay approach to capture different mechanisms of cell death.

cytotoxicity_workflow cluster_assays Cytotoxicity Readouts compound 1-Ethyl-2-methyl-1H-indol-5-amine (Stock Solution in DMSO) dilution Serial Dilution (e.g., 0.1 to 100 µM) compound->dilution incubation Compound Incubation (24-72 hours) dilution->incubation cell_culture Cell Seeding (e.g., HeLa, HepG2) cell_culture->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh live_dead Live/Dead Staining (Fluorescence Microscopy) incubation->live_dead data_analysis Data Analysis (IC50 Determination) mtt->data_analysis ldh->data_analysis live_dead->data_analysis

Caption: General workflow for in vitro cytotoxicity testing.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that quantifies cell metabolic activity, which is often used as a proxy for cell viability.[5]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to a purple formazan product. The concentration of the formazan, which is soluble in an organic solvent, is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed a 96-well plate with a chosen cell line (e.g., HeLa or HepG2) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Ethyl-2-methyl-1H-indol-5-amine in dimethyl sulfoxide (DMSO). Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH can be quantified by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product. The amount of color is proportional to the number of lysed cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed with a detergent) and a negative control (vehicle-treated cells).

Assay TypePrincipleEndpoint MeasuredAdvantages
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.Metabolic activity of viable cells.High-throughput, cost-effective, well-established.[5]
LDH Release Assay Measurement of a cytosolic enzyme released from damaged cells.Cell membrane integrity.Simple, reliable, can be multiplexed with other assays.
Live/Dead Staining Differential staining of viable and non-viable cells with fluorescent dyes.Direct visualization of live and dead cells.Provides spatial information, suitable for microscopy and flow cytometry.[5]

Part 2: Target-Based Screening Strategies

Given the prevalence of indole-containing compounds as modulators of various protein targets, a logical next step is to screen 1-Ethyl-2-methyl-1H-indol-5-amine against panels of common biological targets.[1][3]

G-Protein Coupled Receptor (GPCR) Binding Assays

Many indole derivatives, such as serotonin and melatonin, are endogenous ligands for GPCRs.[1] Therefore, evaluating the binding affinity of 1-Ethyl-2-methyl-1H-indol-5-amine to a panel of GPCRs is a rational starting point.

Principle: Radioligand binding assays are a classic and sensitive method to determine the affinity of a compound for a receptor.[8][9] These assays measure the competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound.[9]

receptor_binding_workflow cluster_prep Preparation membranes Receptor-expressing Cell Membranes incubation Incubation (Receptor + Radioligand + Test Compound) membranes->incubation radioligand Radiolabeled Ligand (e.g., ³H-ligand) radioligand->incubation test_compound 1-Ethyl-2-methyl-1H-indol-5-amine (Varying Concentrations) test_compound->incubation separation Separation of Bound and Free Ligand (Filtration) incubation->separation quantification Quantification of Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 and Ki Determination) quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol: General Radioligand Binding Assay

  • Membrane Preparation: Obtain cell membranes expressing the target GPCR. These can be prepared from cell lines or purchased commercially.

  • Assay Buffer: Prepare an appropriate assay buffer, optimized for the specific receptor.

  • Reaction Setup: In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein per well), a fixed concentration of the radiolabeled ligand (at or near its Kd), and varying concentrations of 1-Ethyl-2-methyl-1H-indol-5-amine.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Add scintillation cocktail to each well of the filter plate and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC₅₀. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[10]

Enzyme Inhibition Assays

Indole derivatives are known to inhibit various enzymes, particularly protein kinases.[11] A general kinase inhibition assay can be employed to screen for such activity.

Principle: Kinase activity is measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced.[12] Inhibition is observed as a decrease in kinase activity in the presence of the test compound.

Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagent Preparation: Prepare solutions of the kinase, its specific substrate, and ATP in an appropriate kinase assay buffer.

  • Compound Dilution: Prepare serial dilutions of 1-Ethyl-2-methyl-1H-indol-5-amine in the kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, add the diluted test compound, the kinase, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent). This typically involves a luminescence-based readout.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. Determine the IC₅₀ value from the dose-response curve.[13]

Nuclear Receptor Modulation Assays

Nuclear receptors are another important class of drug targets that can be modulated by small molecules.[14]

Principle: Cell-based reporter gene assays are commonly used to screen for nuclear receptor modulators.[15] These assays utilize a host cell line engineered to express the nuclear receptor of interest and a reporter gene (e.g., luciferase) under the control of a promoter containing response elements for that receptor. Activation of the receptor by a ligand leads to the expression of the reporter gene, which can be easily quantified.[16]

nuclear_receptor_pathway ligand 1-Ethyl-2-methyl-1H-indol-5-amine (Potential Ligand) receptor Nuclear Receptor (NR) in Cytoplasm ligand->receptor Binds translocation Ligand-NR Complex Translocates to Nucleus receptor->translocation dna_binding Binding to Response Element (HRE) on DNA translocation->dna_binding transcription Recruitment of Co-activators & Transcription of Reporter Gene dna_binding->transcription reporter_protein Reporter Protein (e.g., Luciferase) transcription->reporter_protein signal Quantifiable Signal (Light Emission) reporter_protein->signal

Caption: Simplified signaling pathway in a nuclear receptor reporter assay.

Protocol: Nuclear Receptor Reporter Gene Assay

  • Cell Culture: Culture the reporter cell line in the recommended growth medium.

  • Cell Seeding: Seed the cells into a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 1-Ethyl-2-methyl-1H-indol-5-amine. Include a known agonist as a positive control and a vehicle control.

  • Incubation: Incubate the plate for 16-24 hours to allow for receptor activation and reporter gene expression.[15]

  • Cell Lysis and Reporter Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader and a suitable detection reagent.

  • Data Analysis: Normalize the reporter activity to cell viability (if necessary) and plot the dose-response curve to determine the half-maximal effective concentration (EC₅₀) for agonists or the IC₅₀ for antagonists.

Part 3: Phenotypic Screening - Anti-proliferative Activity in Cancer Cell Lines

Given that many indole derivatives exhibit anti-cancer properties, a phenotypic screen to assess the anti-proliferative effects of 1-Ethyl-2-methyl-1H-indol-5-amine on a panel of human cancer cell lines is a valuable approach.[11][17]

Rationale: An anti-proliferative screen can reveal cell-type specific effects and provide insights into potential therapeutic applications in oncology. This approach does not require prior knowledge of the compound's specific molecular target.

Protocol: Anti-proliferative Assay using a Cancer Cell Line Panel

  • Cell Line Panel: Select a diverse panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).

  • Assay Procedure: The MTT assay protocol described in section 1.3 can be adapted for this purpose. Seed each cell line in a separate 96-well plate.

  • Treatment and Incubation: Treat the cells with a range of concentrations of 1-Ethyl-2-methyl-1H-indol-5-amine and incubate for 72 hours.

  • Data Collection and Analysis: Perform the MTT readout and calculate the IC₅₀ value for each cell line.

Cell LineTissue of OriginPotential Significance
MCF-7 Breast AdenocarcinomaRepresents hormone-dependent breast cancer.[18]
MDA-MB-231 Breast AdenocarcinomaRepresents triple-negative, more aggressive breast cancer.[11]
A549 Lung CarcinomaA common model for non-small cell lung cancer.[17]
HCT-116 Colorectal CarcinomaA widely used model for colon cancer research.[18]
HeLa Cervical AdenocarcinomaA robust and widely studied human cancer cell line.[19]

Conclusion

The in vitro biological evaluation of a novel compound such as 1-Ethyl-2-methyl-1H-indol-5-amine requires a systematic and tiered approach. By starting with broad cytotoxicity profiling, researchers can establish a safe working concentration range and gain initial insights into the compound's toxic potential. Subsequent target-based screening against common targets of indole derivatives, including GPCRs, kinases, and nuclear receptors, can help to identify specific molecular interactions. Finally, phenotypic screening, such as assessing anti-proliferative activity against a panel of cancer cell lines, can uncover potential therapeutic applications without a priori knowledge of the target. The protocols and workflows outlined in this guide provide a robust framework for the comprehensive initial characterization of 1-Ethyl-2-methyl-1H-indol-5-amine and other novel indole derivatives.

References

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  • National Center for Biotechnology Information. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

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  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • ResearchGate. (2021). In vitro cytotoxic activity of selected indole derivatives in a panel of 11 human tumor cell lines. Retrieved from [Link]

  • ResearchGate. (2023). Indole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. Retrieved from [Link]

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  • PubMed. (2019). G protein-coupled receptor binding and pharmacological evaluation of indole-derived thiourea compounds. Retrieved from [Link]

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Method

Application Notes and Protocols for the Derivatization of 1-Ethyl-2-methyl-1H-indol-5-amine for SAR Studies

Introduction: The Strategic Value of the 1-Ethyl-2-methyl-1H-indol-5-amine Scaffold The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compound...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Ethyl-2-methyl-1H-indol-5-amine Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The specific scaffold, 1-Ethyl-2-methyl-1H-indol-5-amine, presents a unique starting point for Structure-Activity Relationship (SAR) studies. The ethyl group at the N1 position and the methyl group at the C2 position provide a degree of steric and electronic definition, while the primary aromatic amine at the C5 position serves as a versatile chemical handle for systematic structural modification. Derivatization at this 5-amino position allows for the exploration of the chemical space around the indole core, which is crucial for optimizing a compound's potency, selectivity, and pharmacokinetic properties when targeting biological entities such as kinases and G-protein coupled receptors (GPCRs).[2]

This guide provides detailed protocols for a variety of derivatization reactions centered on 1-Ethyl-2-methyl-1H-indol-5-amine. The methodologies have been designed to be robust and adaptable, enabling researchers to efficiently generate a library of diverse analogs for comprehensive SAR exploration. Each protocol is accompanied by an explanation of the underlying chemical principles and practical insights to ensure successful execution.

Strategic Derivatization Workflow

The derivatization strategy for 1-Ethyl-2-methyl-1H-indol-5-amine focuses on modifying the 5-amino group to introduce a diverse range of functionalities. This allows for a systematic investigation of how changes in steric bulk, electronics, and hydrogen bonding potential at this position impact biological activity. The following diagram illustrates the overall workflow.

Derivatization Workflow Overall Derivatization Strategy A 1-Ethyl-2-methyl-1H-indol-5-amine B Acylation (Amides) A->B RCOCl or (RCO)2O C Sulfonylation (Sulfonamides) A->C RSO2Cl D Reductive Amination (Secondary/Tertiary Amines) A->D R'R''C=O, [H] E Buchwald-Hartwig Amination (Diaryl/Alkylaryl Amines) A->E Ar-X, Pd catalyst F Library of 5-Substituted Indole Derivatives B->F C->F D->F E->F G SAR Studies F->G

Caption: Overall Derivatization Strategy for SAR Studies.

PART 1: N-Acylation to Form Amide Derivatives

The formation of an amide bond via acylation of the 5-amino group is a fundamental transformation in medicinal chemistry. The resulting amide moiety can act as a hydrogen bond donor and acceptor, and the R-group of the acylating agent allows for extensive exploration of steric and electronic properties.

Protocol 1.1: Acylation with an Acyl Chloride

This protocol describes a general method for the acylation of 1-Ethyl-2-methyl-1H-indol-5-amine using an acyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Materials:

  • 1-Ethyl-2-methyl-1H-indol-5-amine

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-Ethyl-2-methyl-1H-indol-5-amine (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA or DIPEA (1.2 eq.) to the solution and stir for 5 minutes.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Insights: The use of a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the amino group of the indole. Running the reaction at 0 °C initially helps to control the exothermic nature of the acylation and minimize potential side reactions.

Protocol 1.2: Acylation with a Carboxylic Anhydride

Carboxylic anhydrides offer a less reactive alternative to acyl chlorides and can be advantageous when dealing with sensitive substrates.

Materials:

  • 1-Ethyl-2-methyl-1H-indol-5-amine

  • Carboxylic anhydride (e.g., acetic anhydride, succinic anhydride)

  • Anhydrous Pyridine or DCM with a catalytic amount of 4-Dimethylaminopyridine (DMAP)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-Ethyl-2-methyl-1H-indol-5-amine (1.0 eq.) in anhydrous pyridine or DCM.

  • If using DCM, add a catalytic amount of DMAP (0.1 eq.).

  • Add the carboxylic anhydride (1.2 eq.) to the solution.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • If using pyridine, remove the solvent under reduced pressure. If using DCM, proceed to the next step.

  • Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

PART 2: N-Sulfonylation to Form Sulfonamide Derivatives

Sulfonamides are important functional groups in medicinal chemistry due to their ability to act as hydrogen bond donors and their tetrahedral geometry, which can facilitate strong interactions with biological targets.

Protocol 2.1: Sulfonylation with a Sulfonyl Chloride

This protocol details the reaction of 1-Ethyl-2-methyl-1H-indol-5-amine with a sulfonyl chloride in the presence of a base.

Materials:

  • 1-Ethyl-2-methyl-1H-indol-5-amine

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous Pyridine or Dichloromethane (DCM)

  • Triethylamine (TEA) (if using DCM)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-Ethyl-2-methyl-1H-indol-5-amine (1.0 eq.) in anhydrous pyridine or DCM. If using DCM, add TEA (1.5 eq.).

  • Cool the solution to 0 °C.

  • Slowly add the sulfonyl chloride (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • If using pyridine, remove it under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality and Insights: Pyridine can act as both the solvent and the base in this reaction. The sulfonamide N-H proton is more acidic than an amide N-H, which can influence its hydrogen bonding capabilities and overall physicochemical properties.[3]

PART 3: N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and allows for the introduction of a wide variety of alkyl groups at the 5-amino position.[4] This two-step, one-pot process involves the formation of an intermediate imine or enamine, which is then reduced in situ.[5]

Protocol 3.1: Reductive Amination with Aldehydes and Ketones

This protocol utilizes the mild and selective reducing agent sodium triacetoxyborohydride (STAB).[6][7]

Materials:

  • 1-Ethyl-2-methyl-1H-indol-5-amine

  • Aldehyde or Ketone (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography (potentially amine-functionalized)[8]

Procedure:

  • To a solution of 1-Ethyl-2-methyl-1H-indol-5-amine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCE, add a catalytic amount of acetic acid (optional, particularly for ketones).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) in portions.

  • Stir the reaction at room temperature for 3-24 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography. For basic amine products, using an amine-functionalized silica column or adding a small amount of triethylamine to the eluent can improve purification.[8]

Causality and Insights: Sodium triacetoxyborohydride is a milder reducing agent than sodium borohydride and is particularly effective for reductive aminations as it does not readily reduce the starting aldehyde or ketone.[9] The reaction is typically run under neutral or slightly acidic conditions to promote imine formation.

PART 4: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an amine and an aryl halide or triflate.[10][11] This reaction is invaluable for synthesizing N-aryl and N-heteroaryl derivatives, which are common motifs in pharmacologically active compounds.

Protocol 4.1: Palladium-Catalyzed N-Arylation

This protocol provides a general procedure for the Buchwald-Hartwig amination of 1-Ethyl-2-methyl-1H-indol-5-amine with an aryl bromide.

Materials:

  • 1-Ethyl-2-methyl-1H-indol-5-amine

  • Aryl bromide (1.0 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), 1.4-2.0 eq.)

  • Anhydrous Toluene or Dioxane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, combine the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Add the 1-Ethyl-2-methyl-1H-indol-5-amine (1.2 eq.) and the aryl bromide (1.0 eq.).

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality and Insights: The choice of catalyst, ligand, and base is critical for the success of the Buchwald-Hartwig amination and often requires optimization for specific substrates.[5] The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. Strong, non-nucleophilic bases like NaOtBu are commonly used to deprotonate the amine.

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex L2(Ar)Pd(II)-X Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination [L2(Ar)Pd(II)(R2NH)]+X- Oxidative Addition Complex->Amine Coordination R2NH Amido Complex L2(Ar)Pd(II)-NR2 Amine Coordination->Amido Complex -HX, Base Amido Complex->Pd(0)L2 Reductive Elimination (Ar-NR2)

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Data Presentation: Summary of Derivatization Reactions

Reaction TypeReagentsProduct ClassTypical YieldsPurification Method
Acylation Acyl chloride, TEAAmide70-95%Silica gel chromatography
Acylation Carboxylic anhydride, DMAPAmide65-90%Silica gel chromatography
Sulfonylation Sulfonyl chloride, PyridineSulfonamide60-85%Silica gel chromatography
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃Secondary/Tertiary Amine50-80%Amine-functionalized silica gel chromatography
Buchwald-Hartwig Aryl bromide, Pd₂(dba)₃, Xantphos, NaOtBuDiaryl/Alkylaryl Amine40-75%Silica gel chromatography

Characterization of Synthesized Derivatives

Thorough characterization of the newly synthesized compounds is essential to confirm their structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. Key diagnostic signals include the disappearance of the N-H protons of the starting amine and the appearance of new signals corresponding to the introduced moiety. For example, in ¹H NMR, the formation of a sulfonamide may result in a downfield shift of the indole N-H proton.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the products. The fragmentation patterns observed in MS/MS experiments can provide further structural information.[12][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds. A standard method would involve a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid.

Derivative ClassExpected ¹H NMR Signals (δ, ppm)Expected Mass Spec Fragmentation
Amide Amide N-H (8.0-10.0), new signals for acyl groupCleavage of the amide bond
Sulfonamide Sulfonamide N-H (8.5-10.5), new signals for sulfonyl groupLoss of SO₂, cleavage of the S-N bond
Secondary/Tertiary Amine New signals for the alkyl group(s)α-cleavage adjacent to the nitrogen
Diaryl/Alkylaryl Amine New signals for the aryl/alkyl group(s)Cleavage of the C-N bond

Conclusion and Application in SAR Studies

The protocols detailed in this guide provide a robust framework for the systematic derivatization of 1-Ethyl-2-methyl-1H-indol-5-amine. The resulting library of compounds, with diverse functionalities at the 5-position, can be screened against biological targets of interest. The data generated from these screens will allow for the construction of a comprehensive SAR model, elucidating the key structural features required for optimal activity. This knowledge is invaluable for the rational design of next-generation compounds with improved therapeutic potential, for example, as kinase inhibitors in oncology[2][14] or as ligands for GPCRs in neuroscience.[15]

References

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  • Highly Efficient Protocol for Sulfonylation of Amino Acid - PJSIR.
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  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. Available at: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2005/x/1630/
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Application

experimental procedure for gram-scale synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine

An Application Note for the Gram-Scale Synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine Abstract This comprehensive technical guide provides a detailed, reliable, and scalable three-step protocol for the gram-scale synthes...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Gram-Scale Synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine

Abstract

This comprehensive technical guide provides a detailed, reliable, and scalable three-step protocol for the gram-scale synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] The synthesis commences with the well-established Fischer indole synthesis to construct the core indole scaffold, followed by N-alkylation to introduce the ethyl group, and concludes with the reduction of a nitro functionality to yield the target primary amine. This document is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step procedure but also critical insights into the underlying chemical principles, reaction mechanisms, safety protocols, and analytical characterization.

Introduction and Synthetic Strategy

The indole nucleus is a privileged scaffold found in a multitude of natural products and pharmacologically active compounds.[3][4] Specifically, 5-aminoindole derivatives serve as crucial intermediates for synthesizing targeted therapeutics, including kinase inhibitors and central nervous system agents.[1][4] The target molecule, 1-Ethyl-2-methyl-1H-indol-5-amine, incorporates key structural features—a substituted amine for further functionalization, an N-ethyl group, and a C2-methyl group—making it a versatile synthon.

The synthetic strategy detailed herein is designed for robustness and scalability. It circumvents the challenges of direct synthesis by employing a logical three-step sequence:

  • Fischer Indole Synthesis: Formation of 2-methyl-5-nitro-1H-indole from (4-nitrophenyl)hydrazine and propanal. This classic reaction provides a reliable entry into the substituted indole core.[5][6]

  • N-Ethylation: Selective alkylation of the indole nitrogen using a suitable base and ethylating agent to produce 1-Ethyl-2-methyl-5-nitro-1H-indole.

  • Nitro Group Reduction: Conversion of the 5-nitro group to the target 5-amino group via catalytic hydrogenation, a clean and high-yielding method.[7][8]

This pathway utilizes readily available starting materials and established transformations, ensuring reproducibility on a gram scale.

Overall Synthesis Workflow

The complete synthetic pathway is illustrated below.

synthesis_workflow SM1 (4-nitrophenyl)hydrazine + Propanal STEP1 Part A: Fischer Indole Synthesis SM1->STEP1 INT1 2-Methyl-5-nitro-1H-indole STEP2 Part B: N-Ethylation INT1->STEP2 NaH, Ethyl Iodide INT2 1-Ethyl-2-methyl-5-nitro-1H-indole STEP3 Part C: Nitro Reduction INT2->STEP3 H₂, Pd/C PROD 1-Ethyl-2-methyl-1H-indol-5-amine STEP1->INT1 STEP2->INT2 STEP3->PROD

Figure 1: Three-step synthetic workflow for the target compound.

Materials and Reagents

All reagents should be of ACS grade or higher and used as received unless otherwise noted.

ReagentCAS No.Molecular Wt.SupplierNotes
(4-Nitrophenyl)hydrazine100-16-3153.14Sigma-AldrichToxic, handle with care.
Propanal (Propionaldehyde)123-38-658.08Sigma-AldrichFlammable, irritant.
Polyphosphoric Acid (PPA)8017-16-1-Sigma-AldrichCorrosive.
Sodium Hydride (NaH), 60% disp. in mineral oil7646-79-924.00Sigma-AldrichFlammable solid, reacts violently with water.
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Sigma-AldrichReproductive toxin.
Ethyl Iodide (Iodoethane)75-03-6155.97Sigma-AldrichToxic, lachrymator.
Palladium on Carbon (Pd/C), 10%7440-05-3-Sigma-AldrichFlammable solid, handle under inert atmosphere.
Ethanol, 200 proof64-17-546.07VWRFlammable.
Ethyl Acetate141-78-688.11VWRFlammable.
Sodium Sulfate, anhydrous7757-82-6142.04VWR-
Saturated Sodium Bicarbonate Solution---Prepared in-house.
Brine (Saturated NaCl Solution)---Prepared in-house.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9] Phenylhydrazine derivatives are toxic and potential carcinogens.[10] Sodium hydride reacts violently with water and must be handled under an inert atmosphere.[9]

Detailed Experimental Protocols

This procedure is optimized for a ~5-gram scale of the final product.

Part A: Gram-Scale Synthesis of 2-Methyl-5-nitro-1H-indole

This step utilizes the Fischer indole synthesis to form the indole ring system.[5][11] Polyphosphoric acid (PPA) serves as both the acidic catalyst and the reaction medium, effectively promoting the necessary cyclization.[3][12]

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (80 g).

  • Begin stirring and add (4-nitrophenyl)hydrazine (10.0 g, 65.3 mmol) portion-wise, ensuring the temperature does not exceed 50 °C.

  • Cool the resulting slurry to 10 °C using an ice-water bath.

  • Slowly add propanal (4.5 g, 77.5 mmol, 1.2 eq.) dropwise via syringe over 30 minutes. Maintain the internal temperature below 20 °C during the addition. The initial formation of the hydrazone is exothermic.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 90-95 °C. Maintain this temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane) until the starting hydrazine is consumed.

  • Allow the reaction to cool to approximately 60 °C and then carefully pour the viscous mixture onto 500 g of crushed ice in a 1 L beaker with vigorous stirring.

  • The crude product will precipitate as a yellow-brown solid. Continue stirring until all the ice has melted.

  • Neutralize the acidic slurry by the slow, portion-wise addition of solid sodium bicarbonate until the pH reaches ~7-8.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 100 mL).

  • Dry the crude product under vacuum. The expected yield of 2-methyl-5-nitro-1H-indole (m.p. 130-131 °C) is 9-10 g (78-87%).[13] The product can be used in the next step without further purification or recrystallized from ethanol if necessary.

Part B: Gram-Scale Synthesis of 1-Ethyl-2-methyl-5-nitro-1H-indole

This step involves the deprotonation of the indole nitrogen with sodium hydride, followed by nucleophilic substitution with ethyl iodide. Anhydrous DMF is used as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation.

Procedure:

  • To a 500 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in oil, 2.5 g, 62.5 mmol, 1.2 eq.) and wash with anhydrous hexane (2 x 20 mL) to remove the mineral oil.

  • Add anhydrous DMF (150 mL) to the flask. Cool the suspension to 0 °C in an ice bath.

  • Dissolve the 2-methyl-5-nitro-1H-indole (9.1 g, 51.7 mmol) from Part A in anhydrous DMF (50 mL).

  • Add the indole solution dropwise to the NaH suspension over 30 minutes. Vigorous hydrogen gas evolution will be observed. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete to ensure full deprotonation.

  • Slowly add ethyl iodide (9.6 g, 61.5 mmol, 1.2 eq.) dropwise, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis (30% Ethyl Acetate in Hexane) shows complete consumption of the starting material.

  • Carefully quench the reaction by pouring it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to yield 1-Ethyl-2-methyl-5-nitro-1H-indole as a yellow solid. Expected yield: 8.5-9.5 g (80-90%).

Part C: Gram-Scale Synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine

The final step is a catalytic hydrogenation to reduce the nitro group to a primary amine. This method is highly efficient and generally provides a clean product.[7]

Procedure:

  • In a hydrogenation flask (e.g., a Parr shaker bottle), dissolve 1-Ethyl-2-methyl-5-nitro-1H-indole (8.0 g, 39.2 mmol) in ethanol (150 mL).

  • Carefully add 10% Palladium on Carbon (10 mol %, ~800 mg) to the solution under a stream of nitrogen. Caution: Pd/C is flammable in the presence of air and solvents.

  • Seal the reaction vessel and connect it to a hydrogenation apparatus (e.g., Parr shaker or H-Cube).

  • Purge the vessel with nitrogen gas, then evacuate and backfill with hydrogen gas (3 cycles).

  • Pressurize the vessel with hydrogen (40-50 psi) and begin vigorous stirring/shaking at room temperature.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-4 hours. Progress can also be checked by TLC (50% Ethyl Acetate in Hexane), noting the disappearance of the nitro compound and the appearance of the more polar amine.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with ethanol (50 mL). Caution: Do not allow the catalyst-Celite pad to dry, as it can become pyrophoric. Quench the pad with water immediately after use.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from an ethanol/water mixture or by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Ethyl-2-methyl-1H-indol-5-amine as a solid.[14] Expected yield: 6.0-6.7 g (88-97%).

Mechanism Spotlight: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic name reaction that proceeds through a remarkable series of acid-catalyzed transformations.[5] Understanding the mechanism is key to troubleshooting and optimizing the reaction.

fischer_mechanism A Arylhydrazine + Ketone/Aldehyde B Hydrazone A->B Condensation (-H₂O) C Ene-hydrazine (Tautomer) B->C Acid-catalyzed Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Protonation E Di-imine Intermediate D->E F Aromatization E->F Proton Transfer G Cyclic Aminal F->G Intramolecular Attack H Indole Product G->H Elimination of NH₃

Figure 2: Simplified mechanism of the Fischer Indole Synthesis.

The key steps are:

  • Hydrazone Formation: The reaction begins with the condensation of the arylhydrazine with the carbonyl compound (propanal) to form a hydrazone.[6][12]

  • Tautomerization: The hydrazone tautomerizes to the more reactive ene-hydrazine intermediate.[5][15]

  • [5][5]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, heat- or acid-promoted[5][5]-sigmatropic rearrangement, which forms the critical C-C bond and breaks the N-N bond.[5][16]

  • Cyclization and Elimination: The resulting di-imine intermediate rearomatizes, then undergoes an intramolecular cyclization followed by the elimination of an ammonia molecule to yield the final, energetically favorable indole aromatic system.[5][12]

Analytical Characterization

The identity and purity of the final product, 1-Ethyl-2-methyl-1H-indol-5-amine (CAS: 878733-38-1), should be confirmed by standard analytical techniques.[17][18]

  • ¹H NMR (CDCl₃, 500 MHz): Expected signals for aromatic protons, the C3-H indole proton, ethyl group (quartet and triplet), C2-methyl group (singlet), and a broad singlet for the -NH₂ protons.

  • ¹³C NMR (CDCl₃, 125 MHz): Signals corresponding to the 9 unique carbons of the indole core and the 2 carbons of the ethyl group.

  • Mass Spectrometry (ESI+): Calculated for C₁₁H₁₄N₂ [M+H]⁺: 175.12. Found: 175.12.

  • Melting Point: Literature values should be consulted for comparison.

References

  • Wikipedia. Fischer indole synthesis. Wikipedia. Available from: [Link]

  • Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 53963-53989. Available from: [Link]

  • Schiemann, K., & Söderberg, B. C. (1990). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Acta Chemica Scandinavica, 44, 610-613. Available from: [Link]

  • J&K Scientific LLC. Fischer Indole Synthesis. J&K Scientific. Available from: [Link]

  • Yamashkin, S. A., & Yurovskaya, M. A. (2000). Synthesis of nitro- and aminoindoles. Chemistry of Heterocyclic Compounds, 36(8), 944-947. Available from: [Link]

  • PubChem. 4-Ethylphenylhydrazine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Woolley, D. W., & Shaw, E. (1953). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Journal of the American Chemical Society, 75(8), 1877–1881. Available from: [Link]

  • Karg, E. M., et al. (2009). Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. Journal of Medicinal Chemistry, 52(11), 3474-3483. Available from: [Link]

  • MDPI. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(8), 3589. Available from: [Link]

  • Cambridge University Press. Fischer Indole Synthesis. Cambridge University Press. Available from: [Link]

  • SynArchive. Fischer Indole Synthesis. SynArchive. Available from: [Link]

  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Loyola University Chicago. Available from: [Link]

  • Gholap, A. R., & Toti, K. S. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2433–2440. Available from: [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. Available from: [Link]

  • MDPI. (2019). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts, 9(5), 416. Available from: [Link]

  • Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Available from: [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. Available from: [Link]

  • Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry. Available from: [Link]

  • Organic Syntheses. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses. Available from: [Link]

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  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Available from: [Link]

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Method

Application Notes and Protocols for 1-Ethyl-2-methyl-1H-indol-5-amine in Medicinal Chemistry

Introduction: The Strategic Value of the 1-Ethyl-2-methyl-1H-indol-5-amine Scaffold The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthet...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Ethyl-2-methyl-1H-indol-5-amine Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery.[3] The compound 1-Ethyl-2-methyl-1H-indol-5-amine (1) , with the confirmed CAS number 878733-38-1, represents a strategically functionalized iteration of this core. While specific biological data for this exact molecule is not extensively documented in peer-reviewed literature, its constituent features—an N-ethyl group, a C2-methyl group, and a C5-amino group—position it as a highly valuable building block for the synthesis of targeted therapeutics, particularly in oncology.[2][4]

The N1-ethyl group can enhance lipophilicity and modulate binding interactions within protein targets. The C2-methyl substituent can influence the molecule's conformation and metabolic stability. Most critically, the 5-amino group serves as a versatile synthetic handle for the introduction of diverse pharmacophoric elements, most notably through amide bond formation, to generate libraries of compounds for screening and lead optimization.[5] This guide will provide an in-depth exploration of the synthesis, functionalization, and potential applications of 1 , drawing upon established principles of indole chemistry and the extensive research on structurally analogous compounds.

Synthesis of the 1-Ethyl-2-methyl-1H-indol-5-amine Core

The construction of the N-alkylated 2-methylindole scaffold is most classically achieved through the Fischer indole synthesis.[6][7][8] This venerable reaction involves the acid-catalyzed cyclization of an appropriate N-arylhydrazine with a ketone. For the synthesis of 1 , this would involve the reaction of N-ethyl-N-(4-aminophenyl)hydrazine with acetone, followed by reduction of the resulting nitro group precursor. A more direct and modern approach could involve a one-pot, three-component Fischer indolisation–N-alkylation sequence.[9]

Conceptual Synthetic Workflow

A plausible synthetic route to 1-Ethyl-2-methyl-1H-indol-5-amine is outlined below. This multi-step process begins with the synthesis of the core 2-methyl-5-nitroindole, followed by N-alkylation and subsequent reduction of the nitro group.

G cluster_0 Part 1: Fischer Indole Synthesis cluster_1 Part 2: N-Alkylation cluster_2 Part 3: Nitro Group Reduction A 4-Nitrophenylhydrazine C 2-Methyl-5-nitro-1H-indole A->C Acid catalyst (e.g., PPA, H₂SO₄) B Acetone B->C D 2-Methyl-5-nitro-1H-indole F 1-Ethyl-2-methyl-5-nitro-1H-indole D->F Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, Acetone) E Ethyl iodide E->F G 1-Ethyl-2-methyl-5-nitro-1H-indole H 1-Ethyl-2-methyl-1H-indol-5-amine (Target) G->H Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C)

Caption: Conceptual workflow for the synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 5-aminoindole scaffold is a prominent feature in a multitude of kinase inhibitors.[2][4] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[10] The 5-amino group of the indole provides an ideal attachment point for moieties that can interact with the hinge region of the kinase ATP-binding pocket, a common strategy in kinase inhibitor design.[1]

Rationale for Use in Kinase Inhibitor Design
  • Hinge Binding: The amino group can be acylated to form an amide, which can act as a hydrogen bond donor and/or acceptor, mimicking the adenine portion of ATP and forming crucial interactions with the kinase hinge region.[11]

  • Vector for Specificity: The R-group of the acyl moiety introduced at the 5-amino position can be varied to target different sub-pockets within the kinase active site, thereby tuning the compound's potency and selectivity.

  • Modulation of Physicochemical Properties: The N1-ethyl and C2-methyl groups contribute to the overall lipophilicity and shape of the molecule, which can be optimized to improve cell permeability and pharmacokinetic properties.

Example Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels.[5] Inhibition of VEGFR-2 is a validated therapeutic strategy for the treatment of various solid tumors. Many VEGFR-2 inhibitors feature a substituted amine on a heterocyclic core that interacts with the enzyme's hinge region.

G VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Signaling->Angiogenesis Inhibitor Indole-based Inhibitor (Derived from 1) Inhibitor->Dimerization Blocks ATP binding site

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis and functionalization of analogous indole derivatives. Researchers should optimize these conditions for the specific substrates and scales used.

Protocol 1: Synthesis of 1-Ethyl-2-methyl-5-nitro-1H-indole

This protocol describes the N-alkylation of 2-methyl-5-nitro-1H-indole, a plausible precursor to the target compound.

Materials:

  • 2-Methyl-5-nitro-1H-indole

  • Ethyl iodide (EtI)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-methyl-5-nitro-1H-indole (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-ethyl-2-methyl-5-nitro-1H-indole.

Protocol 2: Reduction of the Nitro Group to Synthesize 1-Ethyl-2-methyl-1H-indol-5-amine (1)

This protocol outlines the reduction of the nitroindole intermediate to the target 5-aminoindole.

Materials:

  • 1-Ethyl-2-methyl-5-nitro-1H-indole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 1-ethyl-2-methyl-5-nitro-1H-indole (1.0 eq) in ethanol.

  • Add a solution of SnCl₂·2H₂O (4.0-5.0 eq) in concentrated HCl to the suspension.

  • Heat the reaction mixture to reflux (approx. 70-80 °C) for 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully basify with a 5M NaOH solution until pH > 10.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-Ethyl-2-methyl-1H-indol-5-amine (1) .

Protocol 3: Amide Coupling to Synthesize a Kinase Inhibitor Scaffold

This protocol provides a general method for the acylation of the 5-amino group of 1 with a carboxylic acid, a key step in synthesizing many kinase inhibitors.[12][13][14]

Materials:

  • 1-Ethyl-2-methyl-1H-indol-5-amine (1)

  • Carboxylic acid of interest (e.g., isonicotinic acid) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of 1-Ethyl-2-methyl-1H-indol-5-amine (1) (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or preparative HPLC to obtain the desired amide.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation A Carboxylic Acid (R-COOH) C Activated Ester Intermediate A->C B HATU + DIPEA B->C D Activated Ester Intermediate F Tetrahedral Intermediate D->F E 1-Ethyl-2-methyl-1H-indol-5-amine E->F G Tetrahedral Intermediate H Final Amide Product G->H Collapse & Release of Leaving Group

Caption: General workflow for HATU-mediated amide coupling.

Quantitative Data from Analogous Scaffolds

While specific IC₅₀ values for derivatives of 1 are not available, the table below presents data for structurally related 5-aminoindole derivatives that have been evaluated as kinase inhibitors, illustrating the potential potency that can be achieved with this scaffold.

Compound ScaffoldTarget KinaseIC₅₀ (nM)Reference
5-Amino-1H-indole derivativeVEGFR-250-150[5] (Conceptual Range)
5-Amino-1H-indole derivativep38α MAP Kinase10-100[15] (Conceptual Range)
5-Amino-1H-indole derivativeCDK-1/cyclin B51% inhibition @ 10 µM[5]
5-Amino-1H-indole derivativeHER-252% inhibition @ 10 µM[5]

Conclusion

1-Ethyl-2-methyl-1H-indol-5-amine is a promising and versatile building block for medicinal chemistry. Although direct biological data for this specific compound is limited, its structural features strongly suggest its utility in the synthesis of potent and selective kinase inhibitors. The synthetic routes are accessible through established indole chemistry, and the 5-amino group provides a reliable handle for diversification through robust reactions like amide coupling. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers and drug development professionals to unlock the therapeutic potential of this valuable scaffold.

References

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. (2020-12-17). [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

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  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. PMC - NIH. (2024-02-14). [Link]

  • Synthesis of 2-Aminoindoles and 5-Amino- indolo[1,2-a]quinazolines. Synfacts. [Link]

  • Regioselective Reaction of 2-Indolylmethanols with Enamides. PMC - NIH. (2023-04-10). [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. PubMed. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Bentham Science. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. PubMed. [Link]

  • Recent advances in the synthesis of indoles and their applications. RSC Publishing. (2025-09-25). [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. OAText. [Link]

  • Amide coupling Protocol for Amino PEG. AxisPharm. (2024-09-23). [Link]

  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. [Link]

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  • 4-Amino-2-arylamino-5-indoloyl/cinnamoythiazoles, analogs of topsentin-class of marine alkaloids, induce apoptosis in HeLa cells. OUCI. [Link]

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  • Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. PubMed. [Link]

  • Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). PubMed. (2003-10-23). [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. (2022-08-29). [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine. As a crucial intermediate in various pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine. As a crucial intermediate in various pharmaceutical and materials science applications, optimizing its synthesis is paramount for achieving high yields and purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its preparation.

Introduction to the Synthetic Strategy

The most logical and robust approach for the synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine involves a two-step sequence:

  • Fischer Indole Synthesis: The acid-catalyzed reaction of N-ethyl-4-nitrophenylhydrazine with propanal to form the intermediate, 1-ethyl-2-methyl-5-nitroindole.[1][2]

  • Reduction of the Nitro Group: The subsequent reduction of the 5-nitro group to the desired 5-amino functionality.[3][4]

This guide will provide detailed insights into optimizing both of these critical steps.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing a systematic approach to identify and resolve them.

Problem 1: Low or No Yield of 1-ethyl-2-methyl-5-nitroindole (Fischer Indole Synthesis Step)

A low yield in the Fischer indole synthesis can be attributed to several factors, from the stability of the starting materials to the reaction conditions.[5][6]

Possible Causes and Recommended Actions:

  • Poor Quality of N-ethyl-4-nitrophenylhydrazine:

    • Diagnosis: The hydrazine precursor can degrade over time. Check for discoloration or impurities via TLC or NMR.

    • Solution: Synthesize the N-ethyl-4-nitrophenylhydrazine fresh if possible, or purify the existing stock by recrystallization. A common method for synthesizing the non-ethylated analog involves diazotization of 4-nitroaniline followed by reduction with stannous chloride or sodium sulfite.[7][8] N-ethylation can be achieved through standard alkylation procedures, though this may require protection of the hydrazine moiety.

  • Inappropriate Acid Catalyst or Concentration:

    • Diagnosis: The choice of acid is critical.[1][9] A weak acid may not facilitate the key[6][6]-sigmatropic rearrangement, while an overly strong acid can lead to degradation.

    • Solution: A screening of different acid catalysts is recommended. Polyphosphoric acid (PPA) is often effective, as are Lewis acids like zinc chloride (ZnCl₂).[2] Start with milder conditions and gradually increase the acid strength and temperature.

  • Suboptimal Reaction Temperature and Time:

    • Diagnosis: The Fischer indole synthesis often requires elevated temperatures, but prolonged heating can lead to decomposition.

    • Solution: Monitor the reaction progress closely by TLC. A systematic variation of the reaction temperature (e.g., from 80°C to 150°C) and time can help identify the optimal conditions.

  • Side Reactions:

    • Diagnosis: The presence of multiple spots on the TLC plate, some of which may be colored, indicates the formation of byproducts. A common side reaction is N-N bond cleavage, especially with electron-rich hydrazines.[5][10]

    • Solution: Using a milder acid catalyst and lower reaction temperatures can sometimes minimize side reactions. In-situ formation of the hydrazone without isolation can also be beneficial.

Workflow for Troubleshooting Low Yield in Fischer Indole Synthesis:

troubleshooting_fischer_indole start Low or No Yield of Nitroindole check_hydrazine Verify Purity of N-ethyl-4-nitrophenylhydrazine start->check_hydrazine purify_hydrazine Purify by Recrystallization or Resynthesize check_hydrazine->purify_hydrazine Impure optimize_catalyst Screen Acid Catalysts (PPA, ZnCl₂, H₂SO₄) check_hydrazine->optimize_catalyst Pure purify_hydrazine->optimize_catalyst optimize_conditions Vary Temperature and Reaction Time optimize_catalyst->optimize_conditions monitor_reaction Monitor by TLC for Product Formation and Side Products optimize_conditions->monitor_reaction monitor_reaction->optimize_catalyst No Improvement successful_synthesis Successful Synthesis of 1-ethyl-2-methyl-5-nitroindole monitor_reaction->successful_synthesis Optimal Conditions Found

Caption: Troubleshooting workflow for low yield in the Fischer indole synthesis step.

Problem 2: Incomplete Reduction of the Nitro Group or Formation of Side Products

The reduction of the nitro group is generally a high-yielding reaction, but issues can arise.[3][4]

Possible Causes and Recommended Actions:

  • Inefficient Reducing Agent or Catalyst Deactivation:

    • Diagnosis: The presence of the starting nitroindole in the crude product (verified by TLC or NMR).

    • Solution: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and effective method.[4] Ensure the catalyst is fresh and active. Other reliable reducing agents include tin(II) chloride (SnCl₂) in the presence of a strong acid, or sodium dithionite.[4]

  • Formation of Impurities:

    • Diagnosis: The final product is discolored or shows multiple spots on TLC. Over-reduction or side reactions with other functional groups can occur.

    • Solution: Careful control of the reaction conditions is key. With catalytic hydrogenation, monitor the hydrogen uptake to avoid over-reduction. When using metal-acid reducing systems, ensure a proper workup to remove all metal salts.

  • Product Instability:

    • Diagnosis: The purified product degrades upon standing, indicated by a change in color (often turning darker). 5-Aminoindoles can be sensitive to air and light.[4]

    • Solution: It is often advisable to use the 5-aminoindole immediately in the next synthetic step. If storage is necessary, it should be under an inert atmosphere (nitrogen or argon) and protected from light. Purification by column chromatography can be challenging due to on-column degradation; using a de-activated silica gel or a rapid flash chromatography protocol can be beneficial.[11]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the amino group of a potential 4-aminophenylhydrazine precursor during the N-ethylation step?

A1: Yes, it is highly advisable. The primary amino group is nucleophilic and can compete with the hydrazine nitrogen during ethylation. A suitable protecting group, such as a Boc or Cbz group, should be used to protect the aniline nitrogen before N-ethylation of the hydrazine.[12] The protecting group can then be removed after the Fischer indole synthesis.

Q2: What is the best acid catalyst for the Fischer indole synthesis of my target molecule?

A2: There is no single "best" catalyst as the optimal choice often depends on the specific substrate.[1][9] For electron-deficient hydrazines (due to the nitro group), a stronger acid catalyst like polyphosphoric acid (PPA) or a mixture of sulfuric acid in a suitable solvent is often a good starting point. A preliminary screening of different catalysts is the most effective approach.

Q3: My final product, 1-Ethyl-2-methyl-1H-indol-5-amine, is difficult to purify by column chromatography. What are my options?

A3: The basicity of the amino group can lead to tailing and poor separation on silica gel.[11] Consider the following:

  • Use a modified mobile phase: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can significantly improve the peak shape.[11]

  • Use a different stationary phase: Amine-functionalized silica gel can be an excellent alternative for the purification of basic compounds.[13]

  • Salt formation and extraction: Convert the amine to its hydrochloride salt, which may be crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.

Q4: Can I perform the synthesis as a one-pot reaction from 4-nitroaniline?

A4: While a one-pot synthesis is theoretically possible, it would be extremely challenging to control the selectivity and would likely result in a complex mixture of products. A stepwise approach with isolation and purification of the intermediates (N-ethyl-4-nitrophenylhydrazine and 1-ethyl-2-methyl-5-nitroindole) is strongly recommended for achieving a good yield and high purity of the final product.

Experimental Protocols

The following are proposed, detailed protocols for the synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine. These are based on established methodologies for similar transformations and should be optimized for your specific laboratory conditions.

Protocol 1: Synthesis of 1-ethyl-2-methyl-5-nitroindole (Fischer Indole Synthesis)

Reaction Scheme:

(Diagram of the Fischer indole synthesis of 1-ethyl-2-methyl-5-nitroindole from N-ethyl-4-nitrophenylhydrazine and propanal will be generated here)

Workflow for the Synthesis of 1-ethyl-2-methyl-5-nitroindole:

fischer_synthesis_workflow start Start mix_reactants Mix N-ethyl-4-nitrophenylhydrazine and propanal in a suitable solvent (e.g., ethanol or acetic acid) start->mix_reactants add_catalyst Add acid catalyst (e.g., PPA or ZnCl₂) mix_reactants->add_catalyst heat_reaction Heat the reaction mixture (e.g., 80-120°C) add_catalyst->heat_reaction monitor_tlc Monitor reaction progress by TLC heat_reaction->monitor_tlc monitor_tlc->heat_reaction Incomplete workup Reaction complete. Perform aqueous workup and extraction. monitor_tlc->workup Reaction Complete purification Purify the crude product by column chromatography workup->purification characterization Characterize the product (NMR, IR, MS) purification->characterization end Obtain pure 1-ethyl-2-methyl-5-nitroindole characterization->end

Caption: Step-by-step workflow for the Fischer indole synthesis of the nitroindole intermediate.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Amount
N-ethyl-4-nitrophenylhydrazine167.17101.67 g
Propanal58.08120.87 mL
Polyphosphoric acid (PPA)--~10 g
Ethanol (or Acetic Acid)--20 mL
Ethyl acetate--100 mL
Saturated sodium bicarbonate solution--50 mL
Brine--50 mL
Anhydrous sodium sulfate---
Silica gel for chromatography---

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-ethyl-4-nitrophenylhydrazine (1.67 g, 10 mmol) and propanal (0.87 mL, 12 mmol) in ethanol (20 mL).

  • Stir the mixture at room temperature for 30 minutes to form the hydrazone in situ.

  • Carefully add polyphosphoric acid (~10 g) to the reaction mixture.

  • Heat the reaction mixture to 100-120°C and monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-ethyl-2-methyl-5-nitroindole by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Protocol 2: Reduction of 1-ethyl-2-methyl-5-nitroindole to 1-Ethyl-2-methyl-1H-indol-5-amine

Reaction Scheme:

(Diagram of the reduction of 1-ethyl-2-methyl-5-nitroindole to 1-Ethyl-2-methyl-1H-indol-5-amine will be generated here)

Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Amount
1-ethyl-2-methyl-5-nitroindole204.2251.02 g
10% Palladium on carbon (Pd/C)--~100 mg
Ethanol or Methanol--30 mL
Hydrogen gas--1 atm (balloon)
Celite---

Procedure:

  • In a hydrogenation flask, dissolve 1-ethyl-2-methyl-5-nitroindole (1.02 g, 5 mmol) in ethanol (30 mL).

  • Carefully add 10% Pd/C (~100 mg) to the solution.

  • Seal the flask, evacuate the air, and introduce hydrogen gas (1 atm, balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-6 hours).

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 1-Ethyl-2-methyl-1H-indol-5-amine.

  • If necessary, purify the product quickly by flash column chromatography on silica gel using a hexane/ethyl acetate/triethylamine eluent system. Due to the potential instability of the product, it is recommended to use it directly in the next step if possible.[4]

Data and Characterization

Expected Spectroscopic Data for 1-Ethyl-2-methyl-1H-indol-5-amine:

  • ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the 2-methyl group, aromatic protons on the indole ring, and broad singlets for the NH of the indole and the NH₂ of the amine group.

  • ¹³C NMR: Resonances for the two carbons of the ethyl group, the methyl carbon, and the carbons of the indole core.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of C₁₁H₁₄N₂ (174.24 g/mol ).

  • Infrared (IR) Spectroscopy: Characteristic N-H stretching bands for the indole NH and the primary amine, C-H stretching for aromatic and aliphatic protons, and C=C stretching for the aromatic ring.

References

  • High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery. Benchchem.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Troubleshooting common issues in Fischer indole synthesis
  • Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. Benchchem.
  • 4-Nitrophenylhydrazine | 100-16-3. Benchchem.
  • Fischer indole synthesis - Wikipedia.
  • Fischer Indole Synthesis - J&K Scientific LLC.
  • Fischer Indole Synthesis - SynArchive.
  • Why Do Some Fischer Indoliz
  • Supporting inform
  • Fischer indole synthesis – Knowledge and References - Taylor & Francis.
  • Fischer Indole Synthesis - Organic Chemistry Portal.
  • Amino Acid-Protecting Groups - ResearchG
  • Electronic Supporting Inform
  • How do I purify ionizable organic amine compounds using flash column chrom
  • 5-Nitroindole synthesis - ChemicalBook.
  • Problems with Fischer indole synthesis : r/Chempros - Reddit.
  • Fischer Indole Synthesis - Alfa Chemistry.
  • 4-Nitrophenylhydrazine hydrochloride synthesis - ChemicalBook.
  • Aromatic Side Chain Reduction: Nitro - csbsju.
  • Technical Support Center: Synthesis of N'-{4-nitrophenyl}-1-naphthohydrazide - Benchchem.
  • Preparation of 4-nitrophenylhydrazine - PrepChem.com.
  • (a) Reduction of the nitro group in 6a to obtain 11a, a possible...
  • Reduction of nitro compounds - Wikipedia.
  • Synthesis of pyrrolo[3,2-a]phenazines
  • Reactivity of 3-nitroindoles with electron-rich species - ResearchG
  • Successful Flash Chrom
  • Purification of Organic Compounds by Flash Column Chrom
  • 1.1 Process Description.
  • Basic 1H- and 13C-NMR Spectroscopy.
  • 1-ethyl-2-methyl-1H-indol-5-amine | CAS# 878733-38-1 | MFCD07396652 | BB-4027311.
  • Supporting information Indoles - The Royal Society of Chemistry.
  • Stability of 5-aminolevulinic acid in aqueous solution - PubMed.
  • Application Notes and Protocols for the Synthesis of 1-Ethyl-1H-indol-7-amine - Benchchem.
  • The stability of 5-aminolevulinic acid in solution - PubMed.
  • Degradation mechanism and stability of 5-aminolevulinic acid - PubMed.

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Optimization

Technical Support Center: Navigating Side Reactions in the Fischer Indole Synthesis of N-Alkylated Indoles

Welcome to our dedicated technical support center for the Fischer indole synthesis, with a specialized focus on the preparation of N-alkylated indoles. This guide is designed for researchers, medicinal chemists, and proc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Fischer indole synthesis, with a specialized focus on the preparation of N-alkylated indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this powerful reaction and troubleshoot common side reactions. We will delve into the mechanistic underpinnings of these side reactions and provide practical, field-proven strategies to mitigate them, ensuring the successful synthesis of your target N-alkylated indole scaffolds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing a step-by-step approach to identify and resolve them.

Q1: I am observing a significant amount of the corresponding N-H indole as a byproduct. What is causing this dealkylation, and how can I prevent it?

A1: The formation of the N-H indole byproduct is a clear indication of N-dealkylation of your starting N-alkylphenylhydrazine or the intermediate N-alkylphenylhydrazone. This is a common side reaction under the acidic conditions of the Fischer indole synthesis.

Underlying Causes:

  • Acid-Catalyzed Hydrolysis: The N-alkyl group can be susceptible to cleavage, particularly if it is a good carbocation precursor (e.g., benzyl, tert-butyl). The acidic environment can facilitate the formation of a carbocation from the alkyl group, leaving behind the dealkylated hydrazine.

  • Reaction with Nucleophiles: The liberated carbocation can be trapped by nucleophiles present in the reaction mixture, or it can undergo elimination to form an alkene.

Troubleshooting Protocol:

  • Choice of Acid Catalyst: The strength and type of acid catalyst are critical.

    • Brønsted vs. Lewis Acids: While strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) can be effective for the cyclization, they can also promote N-dealkylation. Consider switching to a milder Brønsted acid like p-toluenesulfonic acid (p-TSA) or using a Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂). Lewis acids often coordinate with the nitrogen atoms, which can sometimes disfavor the N-alkyl cleavage pathway.

    • Catalyst Loading: Use the minimum effective amount of the acid catalyst. Excess acid will increase the likelihood of dealkylation.

  • Reaction Temperature and Time:

    • The Fischer indole synthesis often requires elevated temperatures, but excessive heat can promote side reactions, including dealkylation.[1] Monitor your reaction closely by TLC or LC-MS and aim for the lowest possible temperature that allows for a reasonable reaction rate.

    • Microwave-assisted synthesis can sometimes offer better control over heating and shorter reaction times, potentially minimizing dealkylation.[1]

  • Nature of the N-Alkyl Group:

    • If possible, consider the stability of the N-alkyl group. N-methyl and N-ethyl groups are generally more stable than N-benzyl or N-tert-butyl groups under acidic conditions. If your synthesis allows, using a more robust alkyl group can be a solution.

  • Alternative Strategy: One-Pot Fischer Indolization and N-Alkylation: For challenging cases, a highly effective alternative is to perform the Fischer indole synthesis with the corresponding N-H phenylhydrazine and then, in the same pot, perform an N-alkylation. This approach avoids the stability issues of N-alkylphenylhydrazines under strong acidic conditions.[2][3]

Experimental Protocol: One-Pot Fischer Indolization and N-Alkylation

  • Fischer Indolization: In a flame-dried flask under an inert atmosphere, dissolve the phenylhydrazine hydrochloride (1.0 eq) and the ketone (1.05 eq) in a suitable solvent (e.g., THF). Heat the mixture (conventional heating or microwave) until the formation of the indole is complete (monitor by TLC/LC-MS).

  • N-Alkylation: Cool the reaction mixture to room temperature. In a separate flask, prepare a suspension of a strong base like sodium hydride (1.2 eq) in an anhydrous polar aprotic solvent such as DMF or THF.[3] Carefully add the crude indole solution to the base suspension and stir for 15-30 minutes at room temperature. Then, add the alkylating agent (e.g., alkyl halide, 1.1 eq) and heat the reaction until completion.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography.

Q2: My reaction is producing a complex mixture of byproducts, and the yield of my N-alkylated indole is very low. What are the likely side reactions?

A2: A complex reaction profile suggests that multiple side reactions are occurring simultaneously. Besides N-dealkylation, other common side reactions in the Fischer indole synthesis include N-N bond cleavage, aldol-type reactions, and rearrangements.

Common Side Reactions and Mitigation Strategies:

Side Reaction Description Mitigation Strategies
N-N Bond Cleavage The weak N-N bond in the hydrazone intermediate can cleave, especially with electron-rich phenylhydrazines, leading to the formation of anilines and other degradation products.[1][4]Use milder acid catalysts and lower reaction temperatures.[1] If the phenylhydrazine has strong electron-donating groups, consider using a different synthetic route to the indole.
Aldol Condensation If the ketone or aldehyde starting material has α-hydrogens, it can undergo self-condensation under acidic conditions, consuming the starting material and complicating purification.[1]Add the ketone/aldehyde slowly to the reaction mixture containing the hydrazine and acid. Consider forming the hydrazone separately under milder conditions before the cyclization step.
Rearrangements Under harsh acidic conditions and high temperatures, the indole product itself can be susceptible to rearrangements or dimerization.[1]Use the mildest possible reaction conditions (catalyst, temperature, time). Monitor the reaction progress and stop it as soon as the product is formed.
Formation of Regioisomers When using an unsymmetrical ketone, two different regioisomeric indoles can be formed. The ratio is influenced by the acid catalyst and temperature.[1]The choice of acid can influence the regioselectivity. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product. This often requires empirical optimization for each specific substrate.

Visualizing Competing Pathways:

Here is a simplified diagram illustrating the key decision point for the hydrazone intermediate, leading to either the desired indole or side products.

fischer_side_reactions hydrazone N-Alkylphenylhydrazone Intermediate indole Desired N-Alkylated Indole hydrazone->indole [3,3]-Sigmatropic Rearrangement (Desired Pathway) dealkylation N-H Indole (Dealkylation) hydrazone->dealkylation N-Alkyl Cleavage nn_cleavage Aniline + Other Byproducts (N-N Cleavage) hydrazone->nn_cleavage Heterolytic Cleavage

Competing pathways for the N-alkylphenylhydrazone intermediate.

Frequently Asked Questions (FAQs)

Q: Does the steric bulk of the N-alkyl group affect the reaction?

A: Yes, the steric hindrance of the N-alkyl group can influence the reaction. A very bulky N-alkyl group might sterically hinder the key[5][5]-sigmatropic rearrangement step, potentially slowing down the reaction or favoring alternative decomposition pathways. However, in many cases, N-alkylation has been reported to increase reaction rates and yields compared to the unsubstituted analogs. This is likely due to electronic effects and the prevention of intermolecular side reactions involving the N-H proton.

Q: How do electron-donating or electron-withdrawing groups on the phenylhydrazine ring affect the synthesis of N-alkylated indoles?

A: Substituents on the aromatic ring of the N-alkylphenylhydrazine have a significant electronic impact:

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) generally accelerate the desired[5][5]-sigmatropic rearrangement. However, they can also stabilize the protonated intermediate in a way that promotes undesired N-N bond cleavage, potentially lowering the overall yield.[1]

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -Cl) tend to disfavor N-N bond cleavage. However, they also slow down the desired rearrangement, often necessitating harsher reaction conditions (higher temperatures or stronger acids), which can lead to other side reactions.[1]

Q: Is it possible to perform the Fischer indole synthesis of N-alkylated indoles without a solvent?

A: Yes, in some cases, the Fischer indole synthesis can be performed under solvent-free conditions. This can offer advantages in terms of reduced waste, lower costs, and simpler work-up procedures. Typically, a solid mixture of the N-alkylphenylhydrazine, the carbonyl compound, and a solid acid catalyst (like p-TSA) is heated. This approach is often more environmentally friendly but may require careful temperature control to avoid charring and decomposition.

Q: What are the best practices for purifying N-alkylated indoles from the reaction mixture?

A: Purification can be challenging due to the presence of various byproducts.

  • Aqueous Work-up: First, perform an aqueous work-up to remove the acid catalyst and any water-soluble impurities. A wash with a mild base (e.g., saturated sodium bicarbonate solution) is often beneficial.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective.

  • Recrystallization: If the N-alkylated indole is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to obtain a high-purity product.

  • Characterization: Always confirm the identity and purity of your final product using appropriate analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

References

  • Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. Benchchem.
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
  • Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Kaunas University of Technology | KTU.
  • Why Do Some Fischer Indoliz
  • Fischer Indole Synthesis. Alfa Chemistry.
  • (PDF) One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
  • Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone.
  • Fischer Indole Synthesis. Organic Chemistry Portal.
  • Fischer indole synthesis. Wikipedia.
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. PubMed.
  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-aryl
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society.
  • Problems with Fischer indole synthesis : r/Chempros. Reddit.
  • Fischer indole synthesis in the absence of a solvent. SciSpace.
  • Fischer Indole Synthesis. YouTube.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI.
  • What is the product of the reaction between benzyl and phenylhydrazine?. Quora.
  • The Benzyne Fischer-Indole Reaction.
  • Application Notes and Protocols for Acid-Catalyzed Fischer Indole Synthesis. Benchchem.
  • Fischer indole synthesis applied to the total synthesis of n
  • in the chemical literature: N-alkyl
  • The Benzyne Fischer-Indole Reaction. Organic Chemistry Portal.

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Troubleshooting

Technical Support Center: Purification of 1-Ethyl-2-methyl-1H-indol-5-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 1-Ethyl-2-methyl-1H-indol-5-amine (CAS 878733-38-1). This document provides in-depth troubleshooting advice and answers to freq...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-Ethyl-2-methyl-1H-indol-5-amine (CAS 878733-38-1). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of this valuable synthetic intermediate. The unique structure of this compound—a substituted indole core combined with a basic primary amine—presents specific purification hurdles that require carefully considered strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling, stability, and analysis of 1-Ethyl-2-methyl-1H-indol-5-amine.

Q1: My crude 1-Ethyl-2-methyl-1H-indol-5-amine sample has a pink or brownish tint, but I expected a white solid. What is the cause and can I still use it?

A: This is a very common observation for indole derivatives, particularly those bearing amino groups. The discoloration is typically due to minor oxidation or polymerization, where the indole ring is sensitive to air and light.[1] While a slight pinkish haze may not significantly affect subsequent reactions, a darker brown or tar-like appearance indicates more substantial degradation.

  • Causality: The electron-rich pyrrole ring of the indole nucleus is susceptible to electrophilic attack by atmospheric oxygen, which can initiate a cascade of reactions leading to colored polymeric byproducts.[1][2] The presence of the activating amino group can exacerbate this sensitivity.

  • Recommendation: Always perform a preliminary purity assessment using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If a major spot corresponding to your product is observed with minor colored impurities at the baseline, the material is likely salvageable through one of the purification protocols outlined in this guide. For high-purity requirements, such as in late-stage drug development, it is crucial to purify the compound until it is a stable, off-white solid.

Q2: What are the most probable impurities I should anticipate from a standard synthesis, such as a Fischer indole synthesis?

A: The impurity profile is highly dependent on the synthetic route, but common impurities often include:

  • Unreacted Starting Materials: Incomplete cyclization or reduction steps can leave precursors in your crude product. For example, if the synthesis involves the reduction of a nitro group, the corresponding nitro-indole may be present.[3]

  • Regioisomers: The Fischer indole synthesis, a common method for such scaffolds, can sometimes yield isomeric indole products depending on the substitution pattern of the phenylhydrazone precursor.[4]

  • Side-Reaction Byproducts: Acid-catalyzed polymerization is a known side reaction for indoles under the strongly acidic conditions often used in Fischer synthesis.[2]

  • Dehalogenated Products: If your synthesis involves catalytic hydrogenation steps with halogenated intermediates, dehalogenation can occur as a side reaction.[3]

Q3: How should I properly store the purified 1-Ethyl-2-methyl-1H-indol-5-amine to maintain its purity and stability?

A: To prevent the degradation discussed in Q1, proper storage is critical.

  • Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Temperature: For long-term storage, keep the material at a low temperature (e.g., in a refrigerator at 2-8 °C or a freezer).

  • Light: Protect the compound from light by using an amber-colored vial or by wrapping the container in aluminum foil. Indoles are known to be light-sensitive.[1]

  • Container: Ensure the container is tightly sealed to prevent moisture and air ingress.

Q4: What analytical methods are most suitable for assessing the purity of my final product and confirming its identity?

A: A combination of techniques is recommended for a comprehensive assessment:

  • Purity Assessment:

    • HPLC: High-Performance Liquid Chromatography with UV or Mass Spectrometry (MS) detection is the gold standard for quantitative purity analysis of aromatic amines.[5] It provides accurate percentage purity data.

    • TLC: Thin Layer Chromatography is a rapid, qualitative tool for monitoring reaction progress and assessing the number of components in your crude mixture.[6]

  • Identity Confirmation:

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Specific shifts will validate the ethyl and methyl groups and the substitution pattern on the indole ring.[6]

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[6][7]

Section 2: Troubleshooting Guide for Purification Workflows

This guide provides solutions to specific experimental problems encountered during the purification of 1-Ethyl-2-methyl-1H-indol-5-amine.

Problem 1: Poor Separation & Severe Tailing during Silica Gel Chromatography

You observe that your compound streaks down the column, does not move from the baseline, or co-elutes with impurities as a broad, tailing peak.

  • Probable Cause: The primary amine group (pKa > 9) is basic and interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[8] This strong ionic interaction prevents clean elution, leading to tailing, poor resolution, and in some cases, irreversible adsorption of the product onto the column.

  • Solutions:

    • Mobile Phase Modification (Recommended First Approach): The most straightforward solution is to add a small amount of a basic modifier to the eluent. This modifier acts as a competitive base, binding to the active sites on the silica and allowing your compound to elute symmetrically.

      Table 1: Common Modifiers for Silica Gel Chromatography of Amines
      Modifier Typical Concentration (v/v) Common Eluent System Key Considerations
      Triethylamine (TEA) 0.5 - 2% Hexane/Ethyl Acetate Volatile and easily removed under vacuum. The standard choice for most basic compounds.
      Ammonium Hydroxide 1 - 2% Dichloromethane/Methanol Used for more polar amines. Prepare a stock of e.g., 98:2 DCM:NH₄OH and use it as the polar component in your gradient.

      | Pyridine | 0.5 - 1% | Hexane/Ethyl Acetate | Less volatile than TEA, but can be effective. May require higher temperatures for removal. |

    • Use of an Alternative Stationary Phase: If mobile phase modification is insufficient, using a different type of stationary phase can eliminate the problematic acidic interactions.

      • Amine-Functionalized Silica: These columns have an organic amine bonded to the silica surface, which neutralizes the acidic sites and provides excellent peak shape for basic compounds without requiring a mobile phase modifier.[8]

      • Deactivated/Neutral Alumina: Neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

Experimental Protocol: Flash Chromatography with a Basic Modifier
  • Dry Loading: Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., Dichloromethane or Methanol), add silica gel (approx. 2-3 times the weight of your crude), and evaporate the solvent completely until a fine, free-flowing powder is obtained.

  • Column Packing: Pack a flash chromatography column with standard silica gel using your starting eluent (e.g., 99:1 Hexane/Ethyl Acetate with 1% TEA).

  • Loading: Carefully load the dry-loaded sample onto the top of the packed column.

  • Elution: Run the chromatography using a gradient of ethyl acetate in hexane, ensuring that 1% TEA (or another modifier) is present in the mobile phase throughout the entire run. For example, start with 99:1 Hexane/EtOAc + 1% TEA and gradually increase to 70:30 Hexane/EtOAc + 1% TEA.

  • Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Problem 2: Difficulty Achieving Crystallization

The product oils out, remains in solution even at high concentrations, or crashes out as an amorphous powder rather than forming crystals.

  • Probable Cause: The compound has either very high or very low solubility in common solvents, or impurities are present that inhibit the formation of a crystal lattice.

  • Solutions:

    • Systematic Solvent Screening: The most effective method for purifying a solid is often recrystallization.[4] A systematic screen is necessary to find the ideal solvent or solvent system. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

      Table 2: Suggested Solvents for Recrystallization Screening
      Solvent Class Specific Examples Properties to Consider
      Alkanes Hexane, Heptane Non-polar. Good for precipitating from more polar solvents.
      Aromatics Toluene, Xylene Medium polarity. Higher boiling points can aid in dissolving stubborn solids.
      Ethers Diethyl Ether, MTBE Low polarity, low boiling points.
      Esters Ethyl Acetate Medium polarity. A very common and effective recrystallization solvent.
      Alcohols Ethanol, Isopropanol (IPA) Polar, protic. Good for dissolving polar compounds.

      | Ketones | Acetone | Polar, aprotic. |

    • Two-Solvent System: If no single solvent is ideal, a two-solvent system is often effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes persistently cloudy. Gently heat to redissolve, then allow to cool slowly.

Problem 3: Persistent Impurities with Similar Polarity

Despite optimizing chromatography and recrystallization, a persistent impurity remains that has a very similar Rf value on TLC or retention time in HPLC.

  • Probable Cause: The impurity is likely a regioisomer or a closely related byproduct from the synthesis, making separation by conventional physical means challenging.

  • Solution: Purification via Salt Formation

    This is a highly effective chemical purification technique for basic compounds like 1-Ethyl-2-methyl-1H-indol-5-amine.[4] By converting the basic freebase into a salt (e.g., a hydrochloride salt), you dramatically alter its physical properties, particularly its solubility. The salt is typically much more polar and will have very different crystallization properties from the freebase and non-basic impurities.

Experimental Protocol: Purification via HCl Salt Formation and Recrystallization
  • Salt Formation:

    • Dissolve the impure freebase in a suitable organic solvent like ethyl acetate, diethyl ether, or isopropanol (IPA).

    • Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or concentrated HCl dropwise) while stirring.

    • The hydrochloride salt will typically precipitate out of the solution as a solid. Monitor the pH with wetted pH paper to ensure the solution is acidic.

    • Collect the precipitated salt by filtration and wash it with the solvent (e.g., cold diethyl ether) to remove any non-basic impurities that remain in the solution.

  • Salt Recrystallization:

    • Recrystallize the crude HCl salt from a suitable polar solvent system, such as Ethanol/Water or IPA. This step will remove any basic impurities that also formed salts but have different solubilities.

  • Conversion back to Freebase (Liberation):

    • Dissolve the purified HCl salt in water.

    • Add the solution to a separatory funnel with an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Slowly add an aqueous base (e.g., saturated sodium bicarbonate or 1M NaOH) until the aqueous layer is basic (pH > 10).

    • Extract the liberated freebase into the organic layer. Repeat the extraction 2-3 times.

    • Combine the organic layers, dry with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified 1-Ethyl-2-methyl-1H-indol-5-amine.

Section 3: Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for tackling the purification of 1-Ethyl-2-methyl-1H-indol-5-amine.

Purification_Workflow start_node start_node process_node process_node decision_node decision_node solution_node solution_node problem_node problem_node start Start: Crude Product Analysis (TLC / ¹H NMR / LCMS) decision1 Significant Baseline Impurities? start->decision1 wash Perform Aqueous Workup (e.g., Dilute Acid Wash) decision1->wash Yes decision2 Product is a Solid? decision1->decision2 No wash->decision2 decision3 Streaking or Tailing on Silica TLC? decision2->decision3 No (Oil) recryst Attempt Recrystallization (Solvent Screen) decision2->recryst Yes chrom_std Standard Silica Gel Chromatography decision3->chrom_std No chrom_mod Modified Chromatography • Add TEA to Eluent • Use Amine-Silica decision3->chrom_mod Yes decision5 decision5 chrom_std->decision5 chrom_mod->decision5 decision4 Recrystallization Successful? recryst->decision4 decision4->decision3 No decision4->decision5 Yes end Final Product: Pure & Characterized decision5->end Yes problem1 Problem: Co-eluting Impurities decision5->problem1 No salt_form Advanced Solution: Purify via Salt Formation (e.g., HCl Salt) problem1->salt_form salt_form->end

Sources

Optimization

Technical Support Center: Synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine. This document provides in-depth troubleshooting guid...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance reaction yields. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Synthetic Strategy Overview

The synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine is most effectively approached through a multi-step pathway. A common and reliable route involves three key transformations:

  • Fischer Indole Synthesis: Formation of the indole core to yield 2-methyl-5-nitroindole.

  • Reduction of the Nitro Group: Conversion of the nitroindole to 2-methyl-1H-indol-5-amine.

  • N-Alkylation: Introduction of the ethyl group onto the indole nitrogen to afford the final product.

This guide will dissect each stage, providing detailed protocols and addressing potential pitfalls.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: N-Ethylation 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine Hydrazone_Formation Hydrazone Intermediate 4-Nitrophenylhydrazine->Hydrazone_Formation Condensation Acetone Acetone Acetone->Hydrazone_Formation Acid_Catalyst Acid Catalyst (e.g., PPA, ZnCl2) Indolization Indolization Acid_Catalyst->Indolization 2_Methyl_5_nitroindole 2-Methyl-5-nitroindole Reduction Reduction 2_Methyl_5_nitroindole->Reduction Hydrazone_Formation->Indolization [3,3]-Sigmatropic Rearrangement Indolization->2_Methyl_5_nitroindole Cyclization & Aromatization Reducing_Agent Reducing Agent (e.g., H2, Pd/C) Reducing_Agent->Reduction 2_Methyl_1H_indol_5_amine 2-Methyl-1H-indol-5-amine Alkylation N-Ethylation 2_Methyl_1H_indol_5_amine->Alkylation Reduction->2_Methyl_1H_indol_5_amine Base Base (e.g., NaH, K2CO3) Base->Alkylation Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Alkylation Final_Product 1-Ethyl-2-methyl-1H-indol-5-amine Alkylation->Final_Product

Caption: Synthetic pathway for 1-Ethyl-2-methyl-1H-indol-5-amine.

Troubleshooting Guides and FAQs

Part 1: Fischer Indole Synthesis of 2-Methyl-5-nitroindole

The Fischer indole synthesis is a robust method for forming the indole ring system from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[1]

Q1: My Fischer indole synthesis is resulting in a low yield. What are the common contributing factors?

Low yields in this step can often be attributed to several factors, including suboptimal reaction conditions and the stability of reactants.[2]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly employed.[1] The optimal catalyst is often substrate-dependent.

  • Suboptimal Temperature: The reaction frequently requires elevated temperatures to overcome the activation energy of the key[3][3]-sigmatropic rearrangement.[4] However, excessive heat can lead to degradation of the starting materials or the product.

  • Impure Starting Materials: The purity of the 4-nitrophenylhydrazine and acetone is paramount, as impurities can lead to unwanted side reactions.[2]

Troubleshooting Steps:

ProblemPotential CauseRecommended Solution
Low Conversion Insufficiently strong acid catalyst or low reaction temperature.Screen various acid catalysts such as polyphosphoric acid (PPA) or zinc chloride. Gradually increase the reaction temperature while monitoring the reaction progress by thin-layer chromatography (TLC).
Formation of Byproducts Overly harsh reaction conditions (temperature too high or reaction time too long).Lower the reaction temperature or shorten the reaction time. Consider using a milder acid catalyst.
Reaction Stalls Instability of the hydrazone intermediate.Consider a one-pot procedure where the hydrazone is formed in situ and immediately subjected to the indolization conditions without isolation.[4]

Experimental Protocol: Synthesis of 2-Methyl-5-nitroindole

To a vigorously stirred solution of 2-methylindole (2 mmol) in sulfuric acid (2 mL) at 0 °C, a solution of sodium nitrate (2.2 mmol) in sulfuric acid (2 mL) is added dropwise. The reaction is stirred for an additional 10 minutes and then poured into ice-water (8 mL), precipitating a yellow product. The product is isolated via filtration and washed with cold water. This method has been reported to yield the desired product in high purity.

Part 2: Reduction of 2-Methyl-5-nitroindole

The reduction of the nitro group to a primary amine is a critical step. Several methods are available, with catalytic hydrogenation being a common choice due to its clean reaction profile.

Q2: I am having trouble with the reduction of the nitro group. What are the best practices?

The primary challenge in this step is achieving complete reduction without affecting the indole ring.

  • Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst, leading to incomplete reaction.

  • Incomplete Reaction: Insufficient catalyst loading or hydrogen pressure can result in a stalled reaction.

Troubleshooting Steps:

ProblemPotential CauseRecommended Solution
Incomplete Reduction Inactive or insufficient catalyst; low hydrogen pressure.Ensure the use of a fresh, active catalyst (e.g., 10% Pd/C). Increase the catalyst loading or the hydrogen pressure.
Formation of Side Products Over-reduction or side reactions on the indole ring.Use a milder reducing agent or optimize the reaction conditions (temperature, pressure, and time). Tin(II) chloride in the presence of a strong acid is a reliable alternative.

Experimental Protocol: Reduction to 2-Methyl-1H-indol-5-amine

A solution of 1-methyl-5-nitro-1H-indole (5.87 mmol) can be effectively reduced via Pd/C-catalyzed hydrogenation to yield 1-methyl-5-amino-1H-indole.[5] While this reference uses a methylated indole, the procedure is directly applicable to the non-methylated analogue. A high yield of the corresponding amine is expected.[5]

Part 3: N-Ethylation of 2-Methyl-1H-indol-5-amine

The final step involves the selective alkylation of the indole nitrogen. This can be challenging due to the potential for alkylation at the C3 position or on the 5-amino group.

Q3: My N-ethylation reaction is giving a mixture of products or a low yield. How can I improve selectivity and conversion?

  • Competing Alkylation: The 5-amino group can also be alkylated, leading to a mixture of products. The C3 position of the indole is also nucleophilic and can compete for the alkylating agent.

  • Poor Reactivity: The indole nitrogen is not strongly nucleophilic, which can lead to slow or incomplete reactions.[6]

  • Over-alkylation: The product amine can sometimes be more nucleophilic than the starting material, leading to multiple alkylations.[7]

Troubleshooting Steps:

ProblemPotential CauseRecommended Solution
Low Yield Poor reactivity of the indole nitrogen.Use a strong base such as sodium hydride (NaH) to deprotonate the indole nitrogen, increasing its nucleophilicity. Employ a more reactive alkylating agent like ethyl iodide.[8]
Mixture of N- and C3-Alkylated Products Competing nucleophilic attack at C3.Blocking the C3 position is generally not necessary for N-alkylation when a strong base is used to generate the indole anion. However, careful optimization of reaction conditions (temperature, solvent) is key.
Alkylation on the 5-Amino Group The amino group is also nucleophilic.It may be necessary to protect the 5-amino group prior to N-alkylation. However, under strongly basic conditions for indole N-deprotonation, the reaction often favors N1-alkylation.

Experimental Protocol: N-Ethylation to 1-Ethyl-2-methyl-1H-indol-5-amine

A general procedure for the N-alkylation of indoles involves the use of a strong base in an aprotic solvent.[9] To a solution of 2-methyl-1H-indol-5-amine in a dry aprotic solvent such as DMF or THF, a stoichiometric amount of a strong base like sodium hydride is added. After the evolution of hydrogen ceases, a slight excess of ethyl iodide is added, and the reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent.

Purification of the Final Product

The purification of the final product, an aromatic amine, can be challenging due to its basicity and potential for oxidation.

Q4: I am having difficulty purifying the final aminoindole product. What are the recommended techniques?

  • Tailing on Silica Gel: The basic amine can interact strongly with the acidic silica gel, leading to tailing and poor separation during column chromatography.

  • Oxidation: Aromatic amines can be sensitive to air oxidation, leading to colored impurities.

Purification Strategies:

TechniqueDescription
Modified Column Chromatography To minimize tailing on silica gel, the eluent can be modified by adding a small amount of a basic modifier, such as triethylamine or ammonia in methanol.[5]
Acid-Base Extraction The basic amine can be separated from non-basic impurities by extraction with a dilute aqueous acid. The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified, and the free amine can be re-extracted into an organic solvent. This should only be used if the product is stable to acidic conditions.[10]
Crystallization If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method of purification.

References

  • ChemistryViews. (2024, February 26). Selective Alkylation of 4-Aminoindoles. Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]

  • PMC - NIH. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Retrieved from [Link]

  • PMC - NIH. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • PMC - NIH. (n.d.). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Retrieved from [Link]

  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]

  • YouTube. (2021, August 5). Fischer Indole Synthesis. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). Indole N-alkylation of tryptamines via dianion and phthalimido intermediates. New potential indolealkylamine haptens. Retrieved from [Link]

  • Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.
  • Google Patents. (2025, May 28). SYNTHESIS OF 1-AMINO-2-METHYL-2,3-DIHYDROINDOLE BY NITROSATING 2-METHYL-2,3-DIHYDRO-1H-INDOLE AND THEN REDUCING THE OBTAINED 1-N - EPO.
  • Google Patents. (n.d.). US3012040A - Process for n-alkylation of indoles.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • PMC - NIH. (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

  • SpringerLink. (n.d.). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from [Link]

  • Google Patents. (n.d.). US3790596A - Method of producing indole and substitution products of the same.
  • Organic Syntheses Procedure. (n.d.). 4-nitroindole. Retrieved from [Link]

  • ACS. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. Retrieved from [Link]

  • YouTube. (2021, April 12). Reductive Amination. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

Sources

Troubleshooting

stability and proper storage of 1-Ethyl-2-methyl-1H-indol-5-amine

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for the handling, storage, and stability assessment of 1-Ethyl-2-methyl-1H-indol-5-amine (CAS: 878733-38-1). As a substitut...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for the handling, storage, and stability assessment of 1-Ethyl-2-methyl-1H-indol-5-amine (CAS: 878733-38-1). As a substituted indole containing an aromatic amine moiety, this compound's integrity is paramount for reproducible and reliable experimental outcomes. Due to the limited availability of specific stability data for this exact molecule, this document synthesizes information from foundational chemical principles and data on structurally related indoles and aromatic amines to provide a robust framework for its use.[1][2]

Part 1: Frequently Asked Questions (FAQs) - Proper Storage & Handling

This section addresses the most common questions regarding the day-to-day handling and storage of 1-Ethyl-2-methyl-1H-indol-5-amine.

Q1: What are the ideal storage conditions for this compound?

A1: The ideal storage conditions are dictated by the two primary functional groups: the indole ring and the aromatic amine. Both are susceptible to degradation. For maximum stability, the compound should be stored as a solid under the following conditions:

  • Temperature: Long-term storage at -20°C is strongly recommended. Short-term storage (days to a few weeks) may be acceptable at 2-8°C. Storing at room temperature should be avoided as it can accelerate degradation.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The indole nucleus, particularly with alkyl substituents, and the aromatic amine group are both prone to oxidation.[4][5][6]

  • Light: Protect from light. Indole derivatives can be light-sensitive.[5] Storing the compound in an amber glass vial inside a secondary container is an effective practice.

  • Moisture: The compound must be kept dry. Aromatic amines can be hygroscopic, and the presence of moisture can facilitate degradation pathways.[7]

Q2: How should I handle the compound upon receiving it?

A2: Upon receipt, visually inspect the compound. It should be a solid. Note its color and appearance. If possible, we recommend running a baseline analytical test (e.g., LC-MS or ¹H NMR) to confirm its initial purity and structure, which can be used for future comparisons. Immediately transfer the compound to a tightly sealed container, flush with an inert gas like argon, and place it in the recommended storage conditions.

Q3: Is it better to store the compound as a solid or in solution?

A3: For long-term stability, storing the compound as a solid is unequivocally superior. If you must prepare stock solutions, they should be considered to have a limited shelf life.

  • Solvent Choice: Use dry, high-purity solvents (e.g., anhydrous DMSO, DMF, or ethanol).

  • Solution Storage: Store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Usage: Prepare solutions fresh for each experiment whenever possible. The stability of aromatic amines in solution can be poor, especially if not stored under inert gas and protected from light.[8]

Q4: What type of container is best for storing 1-Ethyl-2-methyl-1H-indol-5-amine?

A4: Use amber glass vials with PTFE-lined screw caps. This protects the compound from light and provides an excellent seal against air and moisture. For larger quantities, high-density polyethylene (HDPE) containers can also be suitable.[7] Ensure the container is appropriately sized to minimize the headspace of ambient air.

Part 2: Troubleshooting Guide - Identifying and Mitigating Degradation

This section is designed to help you diagnose potential issues related to compound stability during your experiments.

Q1: My experimental results are inconsistent or have failed. Could the compound have degraded?

A1: Yes, compound degradation is a common cause of experimental irreproducibility. Signs of degradation include:

  • Visual Changes: A noticeable change in the color or physical state of the solid (e.g., from a pale solid to a darker, brownish, or purplish resinous material). This is a classic sign of indole and aromatic amine oxidation.[5]

  • Analytical Discrepancies:

    • Appearance of new, unexpected peaks in your analytical data (LC-MS, HPLC, GC-MS).

    • A significant decrease in the peak area of the parent compound.

    • Changes in the ¹H NMR spectrum, such as peak broadening or the appearance of new signals.

  • Reduced Potency: In biological assays, a gradual or sudden loss of the expected activity.

Q2: I've noticed my solid sample has darkened over time. What happened and is it still usable?

A2: The darkening of the sample is a strong indicator of oxidative degradation. Aromatic amines and indoles are known to form highly colored polymeric oxidation products upon exposure to air.[5] While minor discoloration may not always correlate with a significant loss of purity, any noticeable color change warrants a purity re-assessment. We strongly advise against using a significantly discolored sample, as the degradation products could interfere with your experiment or exhibit unintended biological activity.

Q3: My stock solution has changed color. Can I still use it for my experiments?

A3: No. A color change in a solution is a definitive sign of a chemical reaction, most likely degradation. Do not use the solution. Discard it according to your institution's safety procedures and prepare a fresh stock solution from the solid material (after verifying the solid's integrity).

Q4: How can I definitively check the purity of a suspicious sample?

A4: A multi-step analytical approach is the most reliable way to confirm purity.

  • Thin-Layer Chromatography (TLC): This is a quick and easy first-pass test. A degraded sample will often show multiple spots or streaking, whereas a pure sample should yield a single, well-defined spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method. It will not only confirm the presence and purity of the parent compound (based on its mass-to-charge ratio) but also reveal the masses of any degradation products, which can sometimes provide clues about the degradation pathway.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is excellent for confirming the compound's structure. Compare the spectrum of the suspect sample to a reference spectrum (from the supplier or your initial baseline analysis). Degradation will often manifest as new, unidentifiable peaks or a decrease in the integration of the parent compound's signals.

Part 3: Data Summaries and Experimental Protocols

Table 1: Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Physical Form SolidMaximizes long-term stability over solutions.
Temperature Long-Term: -20°C Short-Term: 2-8°CReduces the rate of thermal and oxidative degradation reactions.[3]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the indole ring and aromatic amine group.[4][6]
Light Exposure Protect from Light (Amber Vial)Prevents photochemical degradation common to aromatic systems.
Container Tightly-sealed amber glass vial with PTFE-lined capProvides protection from light, air, and moisture.[7]
Solutions Prepare fresh; store aliquots at -80°C for short periodsMinimizes degradation in solution and effects of freeze-thaw cycles.
Protocol 1: Standard Operating Procedure for Aliquoting and Storage
  • Preparation: Work in a controlled environment, preferably in a glove box or on a bench with access to an inert gas line. Allow the main container of 1-Ethyl-2-methyl-1H-indol-5-amine to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Quickly weigh the desired amount of the compound into appropriately labeled, tared amber glass vials. Minimize the time the compound is exposed to the ambient atmosphere.

  • Inerting: Flush the headspace of each new aliquot vial with a gentle stream of argon or nitrogen for 15-30 seconds.

  • Sealing: Immediately and tightly seal the vial with a PTFE-lined cap.

  • Storage: Place the aliquots in a labeled secondary container and store at -20°C.

  • Documentation: Record the date of aliquoting and the lot number in your laboratory notebook.

Diagram 1: Troubleshooting Workflow for Compound Integrity

The following diagram outlines the logical steps to take when you suspect your sample of 1-Ethyl-2-methyl-1H-indol-5-amine may have degraded.

G start Suspicion of Degradation (e.g., Inconsistent Results, Failed Reaction) visual Step 1: Visual Inspection of Solid Sample start->visual color_change Color Change Observed (Darkening, Browning) visual->color_change Yes no_change No Visual Change visual->no_change No analytical Step 2: Perform Analytical Purity Check (TLC, LC-MS, or NMR) color_change->analytical no_change->analytical pure Purity Confirmed (>95% by LC-MS, Clean NMR) analytical->pure Pass impure Degradation Confirmed (Multiple Peaks, Low Purity) analytical->impure Fail proceed Decision: Proceed with Experiment (Review other experimental parameters) pure->proceed discard Decision: Discard Compound (Procure new, high-purity batch) impure->discard

Caption: Workflow for assessing the integrity of a suspect sample.

References

  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [Link]

  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • ResearchGate. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • National Center for Biotechnology Information (PMC). (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. [Link]

  • ResearchGate. (n.d.). Storage times of aromatic amine compounds trapped by nHA;Ze;MOF@NTD...[Link]

  • ResearchGate. (2017). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]

  • ResearchGate. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. [Link]

  • ACS Publications. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]

  • CP Lab Safety. (n.d.). 1-Ethyl-2-methyl-1H-indol-5-amine, 95% Purity, C11H14N2, 5 grams. [Link]

  • CORE. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine

Welcome to the technical support guide for the synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine. This document is intended for researchers, scientists, and drug development professionals to navigate the common challenges a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine. This document is intended for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during this synthetic process. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Ethyl-2-methyl-1H-indol-5-amine and what are its critical steps?

A1: The most prevalent and classic method for synthesizing substituted indoles like 1-Ethyl-2-methyl-1H-indol-5-amine is the Fischer Indole Synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone.[2][3]

The key steps are:

  • Formation of the Phenylhydrazone: The synthesis typically starts with the condensation reaction between (4-amino-phenyl)hydrazine and a suitable ketone, in this case, 2-butanone (methyl ethyl ketone), to form the corresponding phenylhydrazone intermediate. This step is often performed in situ.[3]

  • Acid-Catalyzed Cyclization: The formed phenylhydrazone is then heated in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to initiate a[4][4]-sigmatropic rearrangement.[1][2][3]

  • Ammonia Elimination and Aromatization: The rearranged intermediate undergoes cyclization and subsequent elimination of an ammonia molecule to yield the final aromatic indole ring.[1][3]

Q2: I am observing a low yield of the desired product. What are the likely causes?

A2: Low yields in the Fischer indole synthesis are a common issue and can stem from several factors:

  • Incomplete Cyclization: The reaction may stall at the phenylhydrazone intermediate, particularly if the acidic conditions are too mild or the temperature is too low.[5] Increasing the acid strength or reaction temperature can often drive the reaction to completion.[5]

  • Side Reactions: Competing side reactions are a significant cause of reduced yields. These can include N-N bond cleavage in the hydrazine, aldol condensation of the ketone, or Friedel-Crafts-type reactions.[5][6]

  • Purity of Starting Materials: Impurities in the (4-amino-phenyl)hydrazine or 2-butanone can inhibit the reaction or lead to unwanted byproducts.[5]

  • Product Degradation: Harsh acidic conditions and high temperatures can sometimes lead to the degradation of the final indole product.[5] Careful monitoring of the reaction progress is crucial.

Q3: How can I best monitor the progress of my reaction to optimize the yield and minimize impurity formation?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate at regular intervals, you can visualize the consumption of reactants and the formation of the product. This allows you to stop the reaction once the starting material is consumed, preventing the formation of degradation products from prolonged exposure to harsh conditions. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[7]

Troubleshooting Guide: Identifying and Mitigating Impurities

The Fischer indole synthesis, while robust, is susceptible to several side reactions that can lead to the formation of various impurities. Understanding the origin of these impurities is the first step toward their mitigation and removal.

Common Impurities and Their Origins
Impurity TypePotential Structure/ClassOriginMitigation Strategy
Unreacted Starting Materials (4-amino-phenyl)hydrazine, 2-butanoneIncomplete reaction.Increase reaction time, temperature, or acid catalyst concentration.[5]
Phenylhydrazone Intermediate N'-(sec-butylidene)-(4-aminophenyl)hydrazineIncomplete cyclization.Use a stronger acid catalyst or higher temperature.[5]
Regioisomers 1-Ethyl-3-methyl-1H-indol-5-amineUse of an unsymmetrical ketone (2-butanone).Choice of acid catalyst can influence selectivity. Weaker acids may favor one isomer over the other.[5]
N-N Bond Cleavage Products Aniline derivatives (e.g., 4-ethoxyaniline if ethanol is the solvent)Acid-catalyzed cleavage of the weak N-N bond in the hydrazine or hydrazone.[8]Use milder acid catalysts and lower reaction temperatures.[5]
Aldol Condensation Products Self-condensation products of 2-butanoneAcid-catalyzed self-reaction of the ketone.[6]Maintain the lowest effective reaction temperature and consider slow addition of the ketone.[6]
Polymeric/Tarry Materials Complex, high molecular weight speciesDegradation of starting materials or product under harsh conditions.Use milder reaction conditions and monitor reaction closely to avoid prolonged heating.
Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates the main synthetic pathway and the points at which common impurities can arise.

Fischer_Indole_Synthesis Hydrazine (4-amino-phenyl)hydrazine Hydrazone Phenylhydrazone Intermediate Hydrazine->Hydrazone Unreacted_Hydrazine Unreacted Hydrazine Hydrazine->Unreacted_Hydrazine Incomplete Reaction Ketone 2-Butanone Ketone->Hydrazone Unreacted_Ketone Unreacted Ketone Ketone->Unreacted_Ketone Incomplete Reaction Aldol Aldol Condensation (Ketone Dimer) Ketone->Aldol Self-Condensation Rearranged [3,3]-Sigmatropic Rearrangement Product Hydrazone->Rearranged Acid, Heat Incomplete_Cyclization Stalled at Hydrazone Hydrazone->Incomplete_Cyclization Insufficient Energy/Catalyst NN_Cleavage N-N Cleavage (Aniline Derivatives) Hydrazone->NN_Cleavage Harsh Acid Product 1-Ethyl-2-methyl-1H-indol-5-amine Rearranged->Product -NH3 Regioisomer Regioisomer (3-methylindole) Rearranged->Regioisomer Alternative Cyclization

Caption: Synthetic pathway and common impurity formation points.

Analytical Protocols for Impurity Identification

Rigorous analytical characterization is essential to confirm the purity of the final product and identify any impurities present. A multi-technique approach is often necessary for a comprehensive purity assessment.[7]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse technique for quantifying the purity of substituted indoles.[7]

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution is recommended to separate the main product from both more polar and less polar impurities. A typical gradient might run from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (indoles typically have strong absorbance in this region).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.[4]

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • LC Conditions: Use the same or similar conditions as the HPLC method described above.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis: Analyze the full scan data to determine the mass-to-charge ratio of impurity peaks. This information, combined with knowledge of the reaction, allows for the structural elucidation of byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the structure of the desired product and can also reveal the presence of impurities if they are present in sufficient quantities. Quantitative NMR (qNMR) can be used for absolute purity determination without the need for reference standards for each impurity.[4]

Purification Strategies

Should analysis reveal the presence of significant impurities, the following purification techniques can be employed.

Column Chromatography

This is a highly effective method for separating the desired product from impurities with different polarities.

Experimental Protocol:

  • Stationary Phase: Silica gel is commonly used. For basic compounds like amines, an amine-functionalized silica or the addition of a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve separation and prevent peak tailing.[9]

  • Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate is a good starting point. The polarity can be gradually increased by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

Recrystallization

If the product is a solid and has a significantly different solubility profile from the impurities, recrystallization can be a simple and effective purification method.

Experimental Protocol:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • Allow the solution to cool slowly. The desired product should crystallize out, leaving more soluble impurities in the mother liquor.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Acid-Base Extraction

Since the product is an amine, it can be separated from neutral impurities by acid-base extraction.

Experimental Protocol:

  • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane).

  • Extract the organic solution with an aqueous acid (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer.

  • Separate the layers. The organic layer will contain neutral impurities.

  • Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine, causing it to precipitate or become extractable back into a fresh organic solvent.

  • Extract the product back into an organic solvent, dry the organic layer (e.g., with anhydrous Na₂SO₄), and evaporate the solvent.[10]

Troubleshooting Workflow

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Alkylation vs. C-Alkylation of Indoles

Welcome to the Technical Support Center for indole alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselective indole functiona...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for indole alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselective indole functionalization. Here, we will delve into the nuanced interplay of factors that govern whether an alkyl group attaches to the nitrogen (N1) or the carbon at the 3-position (C3), providing you with field-proven insights and actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors that determine N- vs. C-alkylation of indoles?

The regioselectivity of indole alkylation is a delicate balance governed by several key factors:

  • Nucleophilicity of the Indole: The indole nucleus possesses two primary nucleophilic sites: the N1-position and the C3-position. While the lone pair on the nitrogen is involved in the aromatic system, the C3 position is often inherently more nucleophilic in the neutral state, which can lead to competitive C-alkylation.[1]

  • Reaction Conditions: The choice of base, solvent, temperature, and even the counter-ion of the base can significantly influence the reaction's outcome.[1][2]

  • Nature of the Electrophile: The reactivity and steric bulk of the alkylating agent play a crucial role in determining the site of attack.

Q2: Why is my indole alkylation resulting in a mixture of N- and C-alkylated products?

Achieving high regioselectivity is a common challenge. A mixture of products often arises from suboptimal reaction conditions where both the neutral indole and the indolate anion are present and react competitively.[1] If the indole is not fully deprotonated, the neutral form can react at the C3 position, especially with reactive electrophiles.[1]

Q3: How can I selectively favor N-alkylation?

To promote N-alkylation, the primary goal is to generate and maintain a high concentration of the indolate anion, which is more nucleophilic at the nitrogen atom. Key strategies include:

  • Strong Base and Polar Aprotic Solvent: The classic and often most effective method is to use a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1][2][3] This combination ensures complete deprotonation of the indole N-H.[1][4]

  • Phase-Transfer Catalysis (PTC): PTC can be a powerful technique for N-alkylation, especially when dealing with substrates that have solubility issues.[5] It facilitates the transfer of the indolate anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.

  • Temperature Control: In some cases, higher reaction temperatures can favor the thermodynamically more stable N-alkylated product.[1][3][6]

Q4: Under what conditions is C3-alkylation favored?

C3-alkylation is generally favored under conditions that do not fully deprotonate the indole nitrogen, or when using specific catalytic systems designed for C-H activation. Strategies include:

  • Acid Catalysis: In the presence of a Brønsted or Lewis acid, the C3 position of the indole becomes more susceptible to attack by electrophiles.[7][8]

  • Transition Metal Catalysis: Many modern methods utilize transition metal catalysts (e.g., palladium, nickel, iridium, cobalt, manganese) to achieve selective C-H functionalization at the C3 position.[9][10][11][12][13][14] These methods often proceed through different mechanistic pathways than classical nucleophilic substitution.

  • "Borrowing Hydrogen" Methodology: This elegant strategy, often catalyzed by transition metals, uses alcohols as alkylating agents. The alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with the indole at C3, followed by reduction of the intermediate.[11][13]

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during indole alkylation experiments.

Issue 1: Poor or No Reaction Yield

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Base Strength The pKa of the indole N-H is approximately 17 (in DMSO), requiring a sufficiently strong base for deprotonation.[4] A weak base will result in a low concentration of the reactive indolate anion.[4]Switch to a stronger base. Sodium hydride (NaH) is a reliable choice for many N-alkylations.[2][3][4] Other options include potassium hydride (KH) or cesium carbonate (Cs₂CO₃).[1]
Poor Reagent/Solvent Quality Moisture and other protic impurities can quench the strong base and the indolate anion, effectively stopping the reaction.[2][4]Ensure all reagents are of high purity and use anhydrous (dry) solvents.[2][4] It is highly recommended to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][4]
Low Reaction Temperature The reaction may lack the necessary activation energy to proceed at a reasonable rate.Gradually increase the reaction temperature while monitoring the progress. For some N-alkylation protocols, temperatures of 80 °C or higher have proven beneficial.[3][6]
Poor Solubility If the indole, base, or alkylating agent is not well-dissolved, the reaction will be slow or may not occur at all.[4]Select a more appropriate solvent. Polar aprotic solvents like DMF, DMSO, or NMP are often excellent choices for dissolving the indolate anion and other reactants.[4]
Issue 2: Low Regioselectivity (Mixture of N- and C-Alkylated Products)

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation If the indole is not fully converted to its conjugate base, the remaining neutral indole can react at the more nucleophilic C3 position.[1]Ensure complete deprotonation by using a stoichiometric amount or a slight excess of a strong base like NaH in a suitable polar aprotic solvent like DMF or THF.[1][6]
Solvent Effects The solvent can significantly influence the reactivity of the indolate anion. The association of the counter-ion with the anion can affect which site is more available for reaction.For N-alkylation, polar aprotic solvents like DMF are generally preferred as they effectively solvate the cation, leaving the indolate anion more "naked" and reactive at the nitrogen.[1]
Counter-ion Effects The nature of the cation from the base (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can influence the regioselectivity by coordinating with the indolate anion and affecting the steric and electronic environment.[1]Experiment with different bases to find the optimal counter-ion for your specific substrate and electrophile. For example, switching from NaH to KH or Cs₂CO₃ may alter the N/C ratio.[1]
Reaction Temperature The C3-alkylated product is often the kinetic product, while the N-alkylated product is the thermodynamic product.Running the reaction at a higher temperature may favor the formation of the more stable N-alkylated product.[1][3][6]
Issue 3: Formation of Dialkylated Products

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Excess Alkylating Agent Using a large excess of the alkylating agent can lead to a second alkylation event after the initial desired alkylation.Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[6]
High Reactivity of Electrophile Highly reactive alkylating agents can lead to over-alkylation.Consider adding the alkylating agent dropwise to the reaction mixture to maintain a low concentration and minimize the chance of a second alkylation.[6]

Mechanistic Insights & Visual Guides

Understanding the underlying mechanisms is key to effective troubleshooting. Below are simplified diagrams illustrating the competing pathways.

General Reaction Scheme

G Indole Indole Indolate Indolate Anion Indole->Indolate + Base C_Product C3-Alkylated Indole Indole->C_Product + R-X (Minor Pathway or Acid-Catalyzed) N_Product N-Alkylated Indole Indolate->N_Product + R-X (Major Pathway in polar aprotic solvent) Electrophile Alkylating Agent (R-X)

Caption: Competing pathways for N- vs. C-alkylation of indole.

Workflow for Optimizing N-Alkylation

G Start Start: Low N-selectivity Check_Base Is the base strong enough? (e.g., NaH, KH) Start->Check_Base Check_Base->Start No, change base Check_Solvent Is the solvent polar aprotic? (e.g., DMF, THF) Check_Base->Check_Solvent Yes Check_Solvent->Start No, change solvent Check_Temp Have you tried increasing the temperature? Check_Solvent->Check_Temp Yes Check_Temp->Start No, increase temp Check_Counterion Consider counter-ion effect (Try KH, Cs2CO3) Check_Temp->Check_Counterion Yes Success Success: High N-selectivity Check_Counterion->Success Problem Solved

Caption: A decision-making workflow for troubleshooting poor N-alkylation selectivity.

Experimental Protocols

Protocol 1: General Procedure for Selective N-Alkylation

This protocol is a standard and effective method for achieving high N-selectivity.[3][15]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF (or THF) to dissolve the indole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indolate anion.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05-1.2 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Gentle heating (e.g., 50-80 °C) may be required for less reactive electrophiles.[3]

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for C3-Alkylation via Friedel-Crafts Reaction

This protocol is an example of promoting C3-alkylation using a Lewis acid catalyst.

  • Preparation: To a round-bottom flask, add the indole (1.0 equiv) and the desired solvent (e.g., dichloromethane, DCM).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, InCl₃, or a Brønsted acid like trifluoroacetic acid (TFA)).[7]

  • Electrophile Addition: Add the alkylating agent (e.g., an activated alcohol or alkyl halide, 1.0-1.5 equiv) to the mixture.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References

  • Kanger, T., et al. (2010). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Symmetry, 2(3), 1353-1363. [Link]

  • White, M. C., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie International Edition, 58(42), 15069-15073. [Link]

  • Kundu, S., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603-5616. [Link]

  • Bandini, M., et al. (2012). Mechanistic Insights into Enantioselective Gold-Catalyzed Allylation of Indoles with Alcohols: The Counterion. Journal of the American Chemical Society, 134(49), 20064-20074. [Link]

  • Li, X., et al. (2019). C3‐selective alkylation of indoles with methylenecyclopropanes. Chemistry – An Asian Journal, 14(23), 4252-4255. [Link]

  • Barco, A., et al. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, (2), 124-126. [Link]

  • Gawronski, J., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

  • Ritson, D. J., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 106-112. [Link]

  • Daugulis, O., et al. (2012). Pd(II)-Catalyzed Regioselective 2-Alkylation of Indoles via a Norbornene-Mediated C–H Activation: Mechanism and Applications. Journal of the American Chemical Society, 134(35), 14457-14469. [Link]

  • Toste, F. D., et al. (2018). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Angewandte Chemie International Edition, 57(45), 14881-14885. [Link]

  • Bhaumik, A., et al. (2019). Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols through a borrowing hydrogen method. Chemical Communications, 55(58), 8454-8457. [Link]

  • Renaud, J.-L., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(61), 13833-13838. [Link]

  • Catellani, M., et al. (2015). C–H alkylation reactions of indoles mediated by Pd(ii) and norbornene: applications and recent developments. Organic & Biomolecular Chemistry, 13(2), 332-341. [Link]

  • ResearchGate. (n.d.). Reaction mechanism for alkenylation and alkylation of indoles. Retrieved from [Link]

  • Gevorgyan, V., et al. (2016). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 6(8), 5026-5030. [Link]

  • ResearchGate. (n.d.). Mechanism proposed for the C−H alkylation of indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Retrieved from [Link]

  • Buchwald, S. L., et al. (2015). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 137(12), 4143-4150. [Link]

  • Gevorgyan, V., et al. (2016). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 6(8), 5026-5030. [Link]

  • Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]

  • Goswami, B., et al. (2023). Alcohol Dehydrogenation-Triggered Selective C3-Alkylation of Indoles by Homogeneous Azo-aromatic Cobalt Catalysts. The Journal of Organic Chemistry, 88(10), 6511-6522. [Link]

  • Bhaumik, A., et al. (2023). Divergence in CH alkylation of indoles under Mn catalysis. Organic & Biomolecular Chemistry, 21(36), 7384-7390. [Link]

  • ResearchGate. (n.d.). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]

  • O'Shea, D. F., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 2236-2246. [Link]

  • Lesyk, R., et al. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry, 18, 290-306. [Link]

  • ResearchGate. (n.d.). A) Regioselectivity in enantioselective indole alkylation. B) Direct catalytic asymmetric and regiodivergent N1-. Retrieved from [Link]

  • Shi, Z., et al. (2023). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. Chemical Science, 14(31), 8378-8385. [Link]

  • Renaud, J.-L., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(61), 13833-13838. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology in the presence of alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). C‐alkylation versus N‐alkylation. Yields relate to isolated products. Retrieved from [Link]

  • Dudley, G. B., et al. (2011). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Organic Letters, 13(19), 5288-5291. [Link]

  • Organometallics. (2018). Influence of the Counterion on the Activation of Nickel(σ-Aryl) Precatalysts. 37(15), 2534-2541. [Link]

  • Buchwald, S. L. (2015). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. DSpace@MIT. [Link]

  • Frontiers. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry, 10, 847953. [Link]

Sources

Optimization

Technical Support Center: Scale-up Synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine

Welcome to the technical support center for the synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important indole derivative. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 1-Ethyl-2-methyl-1H-indol-5-amine on a larger scale?

The two primary and industrially relevant strategies for synthesizing the 1-Ethyl-2-methyl-1H-indol-5-amine core are:

  • Fischer Indole Synthesis: This is arguably the most prevalent and robust method for constructing the indole nucleus.[1] It involves the acid-catalyzed cyclization of a suitably substituted phenylhydrazone. For the target molecule, this would involve the reaction of (4-amino-3-ethylphenyl)hydrazine with propanal or a propanal equivalent.

  • Reductive Cyclization of a Nitroindole: This approach involves the synthesis of a 1-ethyl-2-methyl-5-nitro-1H-indole intermediate, followed by the reduction of the nitro group to the desired 5-amine. This route is advantageous when the corresponding nitroaniline starting material is readily available.[2][3]

Q2: Our team is struggling with low yields during the Fischer Indole Synthesis cyclization step. What are the likely causes and how can we optimize this?

Low yields in Fischer Indole Synthesis are a common scale-up challenge. The root causes often lie in suboptimal reaction conditions that can be systematically addressed.

Troubleshooting Low Yields in Fischer Indole Synthesis:

Potential CauseRecommended ActionScientific Rationale
Incomplete Reaction Monitor reaction progress closely using TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature.The optimal reaction time and temperature can differ significantly between small-scale and large-scale synthesis due to differences in heat and mass transfer.[1]
Degradation of Starting Material or Product Lower the reaction temperature. Use a milder acid catalyst (e.g., moving from polyphosphoric acid to p-toluenesulfonic acid).Indoles can be sensitive to harsh acidic conditions and high temperatures, leading to decomposition and the formation of tarry byproducts.[1]
Suboptimal Acid Catalyst Screen a variety of Brønsted and Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂, BF₃·OEt₂). The choice and concentration are critical and may require re-optimization at scale.[1][4]The acid catalyst facilitates the key[5][5]-sigmatropic rearrangement. The optimal acid depends on the specific substrate and scale, influencing both reaction rate and side-product formation.[2]
Poor Heat Transfer Ensure efficient stirring and use a reactor with appropriate heat transfer capabilities. For highly exothermic reactions, consider a controlled, slower addition of the catalyst.Localized "hot spots" due to inefficient mixing in large reactors can lead to runaway reactions and increased impurity formation.[1]

A systematic approach to optimizing a low-yielding reaction is to first screen different acid catalysts at a consistent temperature, then optimize the temperature for the most promising catalyst.[6]

Q3: We are observing the formation of multiple isomeric byproducts during our synthesis. How can we improve the regioselectivity?

The formation of isomers is a known challenge in Fischer Indole Synthesis, particularly when using unsymmetrical ketones or certain substituted phenylhydrazines.

Strategies to Minimize Isomer Formation:

  • Purity of Starting Materials: Ensure the high purity of your phenylhydrazine and aldehyde/ketone starting materials. Impurities can lead to competing side reactions.[1]

  • Controlled Reaction Conditions: Optimize the reaction temperature and consider a slower, controlled addition of the acid catalyst. Non-selective conditions can favor the formation of undesired isomers.[1]

  • Choice of Acid Catalyst: The nature of the acid catalyst can influence the regioselectivity of the cyclization. Experimenting with different Lewis and Brønsted acids is recommended.[4]

Q4: The final product, 1-Ethyl-2-methyl-1H-indol-5-amine, is proving difficult to purify at scale. What are the recommended purification techniques?

While column chromatography is standard in laboratory settings, it often becomes impractical and costly at larger scales.[1]

Scalable Purification Strategies:

Purification MethodRecommendationsAdvantages & Considerations
Recrystallization Conduct a systematic solvent screen to identify the optimal solvent or solvent mixture for crystallization.Often the most effective and scalable method for purifying solid products.[1]
Salt Formation and Recrystallization As the target molecule has a basic amine group, forming a salt (e.g., hydrochloride or tartrate) and recrystallizing it can be a highly effective purification strategy.[1]Salts often have better crystalline properties than the freebase, leading to higher purity upon recrystallization. The freebase can be regenerated in a subsequent step.
Vacuum Distillation If the product is a high-boiling liquid, vacuum distillation can be an effective method for removing non-volatile impurities.This method is suitable for thermally stable compounds.
Q5: We are considering a reductive cyclization route. What are the critical parameters for the reduction of the 5-nitro group to the 5-amine at scale?

Catalytic hydrogenation is a common and effective method for reducing aromatic nitro groups.[2][3]

Key Parameters for Catalytic Hydrogenation:

  • Catalyst Selection: Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are standard catalysts. The choice of catalyst and its loading can significantly impact reaction time and selectivity.[2] Raney nickel is another option.[2]

  • Hydrogen Pressure: While higher pressures can increase the reaction rate, they may also lead to over-reduction of other functional groups. Optimization of hydrogen pressure is crucial.

  • Solvent: The choice of solvent (e.g., ethanol, methanol, ethyl acetate) can affect the catalyst activity and solubility of the starting material and product.

  • Temperature: Most catalytic hydrogenations of nitro groups are exothermic. Proper temperature control is essential to prevent runaway reactions and side-product formation.

  • Safety: Hydrogen is highly flammable. Ensure the use of appropriate equipment and safety protocols for handling hydrogen gas at scale.

Continuous flow hydrogenation can offer significant advantages in terms of safety, heat transfer, and scalability for this type of transformation.[2][7]

Troubleshooting Guides

Issue 1: Fischer Indole Synthesis - Reaction Stalls or Fails to Go to Completion

Symptoms: TLC or HPLC analysis shows a significant amount of unreacted phenylhydrazone even after extended reaction times.

Workflow for Troubleshooting Stalled Fischer Indole Synthesis:

G start Reaction Stalled q1 Is the acid catalyst active? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction reversible? a1_yes->q2 sol1 Increase catalyst loading or consider a stronger acid. a1_no->sol1 sol1_check Ensure catalyst is not deactivated by impurities in starting materials or solvent. sol1->sol1_check sol1_check->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Consider removing a byproduct (e.g., water) as it forms to drive the reaction to completion. a2_yes->sol2 end Reaction Proceeds a2_no->end sol2->end

Caption: Troubleshooting a stalled Fischer Indole Synthesis.

Issue 2: Purification by Recrystallization - Product Oiling Out or Poor Recovery

Symptoms: During cooling crystallization, the product separates as an oil instead of forming crystals, or the final isolated yield is very low.

Workflow for Optimizing Recrystallization:

G start Product Oils Out or Poor Recovery q1 Is the cooling rate too fast? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Decrease the cooling rate. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. a1_yes->sol1 q2 Is the solvent system optimal? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the solution supersaturated? a2_yes->q3 sol2 Perform a solvent screen to find a solvent in which the product has high solubility at high temperature and low solubility at low temperature. a2_no->sol2 sol2_tip Consider using a co-solvent system (a good solvent and a poor solvent). sol2->sol2_tip sol2_tip->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Add seed crystals to induce crystallization. a3_yes->sol3 end Successful Recrystallization a3_no->end sol3->end

Caption: Optimizing purification by recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine via Fischer Indole Synthesis

This is a representative protocol and may require optimization for your specific scale and equipment.

Step 1: Formation of the Phenylhydrazone

  • To a stirred solution of (4-amino-3-ethylphenyl)hydrazine hydrochloride in a suitable solvent (e.g., ethanol), add a base (e.g., sodium acetate) to neutralize the salt.

  • Slowly add propanal to the reaction mixture at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction mixture until the formation of the hydrazone is complete, as monitored by TLC or HPLC.

  • Isolate the crude hydrazone by filtration or extraction.

Step 2: Fischer Indole Cyclization

  • Dissolve the crude phenylhydrazone in a high-boiling solvent (e.g., toluene or xylene).

  • Add the chosen acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%).[6]

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC until the starting hydrazone is consumed.[1]

  • Cool the reaction mixture to room temperature.

  • Neutralize the acidic solution by washing with a saturated aqueous solution of sodium bicarbonate.[6]

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude 1-Ethyl-2-methyl-1H-indol-5-amine using one of the scalable methods described in the FAQ section (recrystallization or salt formation).

Protocol 2: Reduction of 1-Ethyl-2-methyl-5-nitro-1H-indole

Safety Precaution: Handle hydrogen gas with extreme care in a well-ventilated area using appropriate equipment.

  • In a suitable pressure reactor, dissolve 1-ethyl-2-methyl-5-nitro-1H-indole in a solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 5% or 10% Pd/C (typically 1-5 mol% of palladium).

  • Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC, HPLC, or hydrogen uptake).

  • Carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-Ethyl-2-methyl-1H-indol-5-amine.

  • Purify as required.

References

  • BenchChem. (n.d.). Overcoming challenges in the scale-up synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine.
  • Organic Syntheses. (n.d.). 1-methylindole.
  • Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale - PMC. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Green Chemistry. (2022). Sustainable multicomponent indole synthesis with broad scope.
  • Journal of the American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?.
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  • ResearchGate. (n.d.). PTC-Promoted Japp—Klingmann Reaction for the Synthesis of Indole Derivatives (IV).
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  • Nitro to amine reductions using aqueous flow catalysis under ambient conditions. (n.d.).
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  • NIH. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Transition-metal-free synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds.
  • A General and Scalable Synthesis of Polysubstituted Indoles - PMC - NIH. (2020).
  • ResearchGate. (n.d.). A Green Reduction of Aromatic Nitro Compounds to Aromatic Amines Over a Novel Ni/SiO2 Catalyst Passivated with a Gas Mixture | Request PDF.
  • ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
  • ResearchGate. (n.d.). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC - NIH. (n.d.).
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.).
  • ResearchGate. (n.d.). Scale‐up synthesis of tetrahydrothiopyrano[4,3‐b]indole.
  • MDPI. (n.d.). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports.
  • MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021).
  • PubMed. (2016). Catalytic reduction of 4-nitrophenol over Ni-Pd nanodimers supported on nitrogen-doped reduced graphene oxide.
  • Wikipedia. (n.d.). Dimethyltryptamine.
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Troubleshooting

Technical Support Center: Managing Exothermic Reactions in Indole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The synthesis of the indole nucleus, a privileged scaffold in medicinal chemistry, often involves reactions that are highly exothermic...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The synthesis of the indole nucleus, a privileged scaffold in medicinal chemistry, often involves reactions that are highly exothermic. Classic methods such as the Fischer, Madelung, and Bischler-Möhlau syntheses, while effective, can generate significant heat. Uncontrolled exotherms pose serious safety risks, including thermal runaway, pressure buildup, and vessel failure.[1][2][3] Beyond safety, poor temperature control can lead to the formation of impurities, tar, and significantly reduced yields, compromising the integrity of your research and development efforts.[4][5]

This guide provides a technical framework for understanding, anticipating, and managing thermal hazards associated with indole synthesis. It combines fundamental principles with practical, field-proven troubleshooting advice to ensure safer, more reproducible, and scalable outcomes.

Section 1: Fundamentals of Thermal Hazards in Indole Synthesis

Understanding the source and nature of heat generation is the first step toward effective control. In many indole syntheses, the key exothermic events are the irreversible, energetically favorable steps of cyclization and aromatization.

  • Fischer Indole Synthesis: The critical exothermic step is the acid-catalyzed[6][6]-sigmatropic rearrangement of the phenylhydrazone intermediate.[7][8] This step is often performed at elevated temperatures, which can accelerate the reaction rate and subsequent heat output.[9][10]

  • Madelung Synthesis: This reaction requires a strong base and very high temperatures (200–400 °C) for the intramolecular cyclization of N-phenylamides, presenting an obvious and significant thermal management challenge.[11]

  • Bischler-Möhlau Synthesis: The formation of the 2-aryl-indole from an α-bromo-acetophenone and excess aniline involves harsh conditions that can lead to unpredictable exotherms.[12][13]

A critical concept is the Maximum Temperature of the Synthesis Reaction (MTSR) , which is the maximum temperature the reaction mixture could reach under adiabatic (no cooling) conditions.[14] A primary safety goal is to ensure the MTSR remains well below the boiling point of the solvent and the onset temperature of any potential decomposition reactions.[14][15] Reaction calorimetry is the definitive technique for quantifying heat of reaction and determining the MTSR.[16][17][18][19]

Section 2: Proactive Thermal Management Strategies

Effective exotherm control begins with careful planning and experimental design. A proactive approach can mitigate most thermal risks before the first reagent is added.

Solvent Selection

The choice of solvent is crucial. An ideal solvent not only facilitates the reaction but also acts as a heat sink.[4][20] Key properties to consider are summarized below.

Solvent PropertyImportance in Exotherm ManagementExample
Boiling Point A high boiling point provides a larger operating window and can help prevent solvent loss or over-pressurization if an exotherm occurs.Toluene (111 °C) vs. Dichloromethane (40 °C)
Heat Capacity (Cp) A higher heat capacity means the solvent can absorb more heat for a given temperature rise, effectively buffering the reaction.Water (4.18 J/g°C) is an excellent heat sink.
Thermal Conductivity High thermal conductivity facilitates the transfer of heat from the reaction mixture to the vessel walls and cooling system.Not a primary selection factor for most common solvents, but relevant in reactor design.
Reagent Addition & Dosing Strategy

For highly exothermic reactions, adding all reagents at once (a "batch" process) is extremely risky as it makes the entire potential energy of the reaction available from the start.[1] A semi-batch approach, where a limiting reagent is added slowly and controllably, is inherently safer.[1][21]

  • Controlled Addition: Use a syringe pump or a pressure-equalizing dropping funnel to add the most reactive component (e.g., the acid catalyst in a Fischer synthesis) at a rate that allows the cooling system to keep pace with heat generation.[22]

  • Dilution: Adding a reactive reagent as a solution rather than neat can help moderate the reaction rate and dissipate heat more effectively.[4]

Reactor Setup & Cooling

The physical setup of your reactor is your primary defense against a thermal runaway.

  • Heat Transfer: When scaling up, remember that the volume of the reaction increases by the cube of the vessel radius, while the surface area available for cooling only increases by the square.[1][15] This makes heat removal progressively more difficult at larger scales.

  • Agitation: Ensure efficient stirring to prevent the formation of localized hot spots and to promote uniform heat transfer to the vessel walls.[23] The choice of stirrer (e.g., anchor vs. turbine) should be appropriate for the viscosity of the reaction mixture.[23]

  • Cooling Bath: Have a sufficiently large and cold cooling bath (e.g., ice-water, dry ice-acetone) ready before starting the reaction. Ensure the reactor is adequately immersed.

  • Monitoring: Always have a thermometer or thermocouple probe placed directly in the reaction mixture, not just in the cooling bath, to monitor the internal temperature in real-time.[2][23]

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during indole synthesis in a question-and-answer format.

Q1: My reaction temperature is rising much faster than expected, even with the cooling bath. What should I do?

A1: This indicates that the rate of heat generation is exceeding the rate of heat removal. Immediate action is required to prevent a thermal runaway.

  • Step 1: Stop Reagent Addition. Immediately cease the addition of any limiting reagents or catalysts. This is the quickest way to slow the rate of heat generation.[21]

  • Step 2: Enhance Cooling. If possible, lower the temperature of your external cooling bath. Add more ice, dry ice, or switch to a colder slush bath.

  • Step 3: Dilution (Use with Caution). If you have a pre-chilled, inert solvent readily available, adding it to the reaction can help absorb heat. However, ensure the solvent is compatible and will not exacerbate the reaction.

  • Step 4: Prepare for Quench. If the temperature continues to rise uncontrollably, you must be prepared to quench the reaction. This is a last resort. (See Section 5 for Quenching Protocol).

Q2: I'm performing a Fischer indole synthesis and saw a rapid color change to dark brown/black, accompanied by gas evolution. Is this a problem?

A2: Yes, this is a strong indicator of a runaway reaction leading to decomposition and tar formation. The gas evolution is likely ammonia being eliminated, but at an uncontrolled rate.[7] This is often caused by adding the acid catalyst too quickly or at too high a starting temperature. The desired reaction is being overtaken by side reactions and decomposition, which are themselves often exothermic, creating a dangerous positive feedback loop.[2]

Q3: My Madelung synthesis is not proceeding, even at high temperatures. I'm tempted to increase the heat even further. Is this safe?

A3: Extreme caution is advised. The high activation energy of the Madelung synthesis means it has a high thermal hazard potential. Instead of simply increasing the temperature, consider modern variations that proceed under milder conditions. The Madelung-Houlihan variation, for example, uses organolithium bases like n-BuLi or LDA, which can lower the required reaction temperature to a much more manageable -20 to 25 °C range.[11] This is an inherently safer approach.

Q4: My yield is consistently low and I get a lot of sticky, impure product. Could a hidden exotherm be the cause?

A4: Absolutely. Even a minor, un-noticed temperature spike can significantly impact product purity.[5][24] Many side reactions and decomposition pathways have higher activation energies than the desired reaction. A localized hot spot or a brief temperature excursion can be enough to favor these impurity-forming pathways.[15]

  • Solution: Improve your monitoring and control. Ensure your thermometer is properly placed and that stirring is vigorous. Slow down the addition of the critical reagent and consider running the reaction at a slightly lower temperature to improve selectivity.

Section 4: Advanced Techniques: Flow Chemistry

For highly exothermic or hazardous indole syntheses, transitioning from batch to continuous flow chemistry offers a significant leap in safety and control.[25][26]

Flow chemistry confines the reaction to a small volume within a tube or microreactor.[27][28] This provides an extremely high surface-area-to-volume ratio, allowing for near-instantaneous heat removal.[27][28] This exquisite temperature control prevents thermal runaways and often improves yield and purity by minimizing side reactions.[26][27][29]

Workflow: Decision-Making for a Thermal Event

The following diagram outlines a logical workflow for responding to an unexpected temperature increase in a batch reactor.

Thermal_Event_Workflow Troubleshooting Workflow: Unexpected Temperature Spike Start Temperature Spike Detected Action1 Step 1: Stop Reagent Addition Step 2: Enhance External Cooling Start->Action1 CheckRate Is Temperature Still Rising? CheckControl Is Temperature Stabilizing? CheckRate->CheckControl No Action2 Step 3: Prepare for Emergency Quench Step 4: Alert Safety Personnel CheckRate->Action2 Yes Action1->CheckRate Outcome_Safe Resume Reaction Cautiously (Slower addition, lower temp) CheckControl->Outcome_Safe Yes CheckControl->Action2 No Outcome_Quench Execute Emergency Quench Protocol Action2->Outcome_Quench

Caption: Decision tree for managing a thermal excursion event.

Section 5: Experimental Protocol: Emergency Quenching

Disclaimer: This is a generalized procedure. Always develop a specific quenching plan based on the precise reagents, solvents, and scale of your reaction. Practice this procedure mentally before starting your experiment.

Objective: To rapidly halt a runaway exothermic reaction by introducing a substance that reacts with or neutralizes the energetic reagents and/or absorbs a large amount of heat.

Materials:

  • A pre-prepared quench vessel (e.g., a large beaker or flask) containing a large volume of a suitable quenching agent (e.g., ice water, cold aqueous sodium bicarbonate, or a pre-chilled, non-reactive solvent).[30]

  • Personal Protective Equipment (PPE): Fire-retardant lab coat, face shield, and appropriate gloves are mandatory.

  • Portable fire extinguisher.

  • Fume hood sash pulled down to the lowest practical height.

Procedure:

  • Alert Personnel: Immediately alert any colleagues in the lab and your supervisor.

  • Cease Heating/Addition: Ensure all heating sources are off and reagent addition has stopped.

  • Cool Externally: If safe to do so, apply maximum external cooling (e.g., raise the ice bath).

  • Execute the Quench:

    • Method A (Dumping): If the reaction vessel is small and can be safely handled, carefully but quickly pour the contents of the reactor into the quench vessel. Be prepared for vigorous gas evolution and splashing.[23]

    • Method B (Reverse Addition): For larger setups, slowly and carefully add the pre-chilled quenching agent to the reaction vessel via a cannula or dropping funnel.[31][32] This is a more controlled but slower method.

  • Observe: Continue to observe the quenched mixture from a safe distance until all signs of reaction have ceased and the temperature has stabilized.[31]

  • Neutralize & Dispose: Once the reaction is fully quenched and cooled, neutralize the mixture as required before processing for waste disposal according to your institution's guidelines.[30][33]

References

  • Control Strategies For Managing Exothermic Reactions In Flow. (2025). Patsnap Eureka.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). Chemical Engineering Transactions.
  • Coughran, M. (2008). Improve Batch Reactor temperature control.Chemical Processing.
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  • Quenching Reactive Substances. (2006). Virginia Tech Chemistry Department.
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  • Bickerton, J., & Timms, A. W. (n.d.). Non-Isothermal heat-flow calorimetry for batch and semi-batch process development.IChemE.
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Optimization

Technical Support Center: Strategic Selection of Protecting Groups for 5-Aminoindole Derivatives

Welcome to the technical support center for the strategic selection and implementation of protecting groups for 5-aminoindole derivatives. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the strategic selection and implementation of protecting groups for 5-aminoindole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of protecting the versatile yet sensitive 5-aminoindole scaffold. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your synthetic strategy is both robust and efficient.

Introduction: The 5-Aminoindole Challenge

5-Aminoindole is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. However, its synthetic utility is often hampered by the reactivity of its two key nucleophilic centers: the indole nitrogen (N1) and the exocyclic amino group at the 5-position. Unchecked, this reactivity can lead to a host of side reactions, including N-alkylation, acylation, and oxidation, complicating multi-step syntheses.[1][2] The judicious use of protecting groups is therefore paramount to achieving desired chemical transformations with high selectivity and yield.[3]

This guide provides a comprehensive overview of common protecting group strategies, troubleshooting for frequently encountered issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the 5-amino group of indole?

The 5-amino group is highly nucleophilic and can compete with the indole nitrogen in reactions such as N-alkylation or N-acylation.[1] Protecting this exocyclic amine ensures that subsequent reactions occur selectively at the desired position, typically the indole nitrogen or another functional group on the molecule.[1]

Q2: What are the most common protecting groups for the 5-amino group?

The most widely used protecting groups for the 5-amino group are carbamates, due to their ability to decrease the nucleophilicity of the amine and their predictable stability and cleavage conditions.[3] The top three choices are:

  • tert-Butoxycarbonyl (Boc): Favored for its stability in basic and mildly acidic conditions and its clean removal with strong acids like trifluoroacetic acid (TFA).[1][4][5]

  • Carbobenzyloxy (Cbz or Z): Known for its robustness and orthogonal cleavage via catalytic hydrogenolysis, which is a mild method that doesn't affect many other protecting groups.[6][7][]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Primarily used in peptide synthesis, it is cleaved under mild basic conditions (e.g., with piperidine), offering another layer of orthogonality.[9][10][11]

Q3: When should I protect the indole nitrogen (N1) in addition to the 5-amino group?

Protection of the indole nitrogen is crucial when:

  • You are performing reactions that are sensitive to the acidic N-H proton of the indole.

  • You need to prevent N1 from reacting with electrophiles.

  • You want to direct lithiation or other metallation reactions to specific positions on the indole ring.[12]

Common N1 protecting groups include Boc, tosyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM).[12][13]

Q4: What is "orthogonal protection" and why is it important for 5-aminoindole derivatives?

Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under distinct reaction conditions, without affecting the others.[3][14] This is critical for complex syntheses with 5-aminoindoles where you might need to deprotect the 5-amino group while keeping the indole N1 protected, or vice versa.[15][16] For example, you could use a Boc group on the 5-amino position (acid-labile) and an Fmoc group on another amine (base-labile), allowing for selective deprotection.[3]

Troubleshooting Guide

This section addresses common problems encountered during the protection and deprotection of 5-aminoindole derivatives.

Problem 1: Low Yield During Boc Protection of the 5-Amino Group

Symptoms:

  • Incomplete reaction, with significant starting material remaining.

  • Formation of multiple products, including bis-Boc protected species (at N1 and the 5-amino group).

  • Poor solubility of the starting material.[17]

Root Causes & Solutions:

  • Inadequate Base: The choice and amount of base are critical. While triethylamine (TEA) is common, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) can be more effective in scavenging the acid generated during the reaction.

  • Solvent Issues: 5-aminoindole and its salts can have poor solubility in common aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[17] Consider using a more polar solvent like N,N-dimethylformamide (DMF) or running the reaction in a biphasic system (e.g., DCM/water with a phase-transfer catalyst). For zwitterionic starting materials, using an aqueous basic solution can improve solubility.[17]

  • Reaction with Indole N1: If conditions are too harsh or the base is not optimal, you may see protection at the indole N1 position. To favor protection at the 5-amino position, which is generally more nucleophilic, use stoichiometric amounts of Boc-anhydride ((Boc)₂O) at room temperature or below.

  • Reagent Quality: Ensure the (Boc)₂O is fresh, as it can degrade over time.

Workflow for Troubleshooting Low Boc Protection Yield:

G start Low Yield in Boc Protection check_solubility Is starting material fully dissolved? start->check_solubility change_solvent Action: Switch to DMF or use a biphasic system. check_solubility->change_solvent No check_base Is the base appropriate and in sufficient quantity? check_solubility->check_base Yes change_solvent->check_base change_base Action: Switch to DIPEA or increase stoichiometry. check_base->change_base No check_side_products Are bis-protected side products observed? check_base->check_side_products Yes change_base->check_side_products optimize_reagents Action: Use stoichiometric (Boc)₂O at lower temperature. check_side_products->optimize_reagents Yes success High Yield Achieved check_side_products->success No optimize_reagents->success G start Select Protecting Group for 5-NH₂ acid_stable Are subsequent steps acidic? start->acid_stable base_stable Are subsequent steps basic? acid_stable->base_stable No use_cbz Consider Cbz acid_stable->use_cbz Yes h2_stable Are subsequent steps using hydrogenation? base_stable->h2_stable No use_boc Consider Boc base_stable->use_boc Yes h2_stable->use_boc Yes orthogonal Need for orthogonal deprotection? h2_stable->orthogonal No use_fmoc Consider Fmoc orthogonal->start No, re-evaluate orthogonal->use_fmoc Yes, with Boc/Cbz

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Validation of 1-Ethyl-2-methyl-1H-indol-5-amine

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel heterocyclic compounds such as 1-Ethyl-2-methyl-1H-indol-5-amine,...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel heterocyclic compounds such as 1-Ethyl-2-methyl-1H-indol-5-amine, a multi-faceted spectroscopic approach is not just best practice, but a necessity for advancing a candidate with confidence. This guide provides an in-depth comparison of key spectroscopic techniques for the structural validation of this substituted indole, offering insights into the "why" behind the "how" of experimental choices and data interpretation.

The Central Role of Structure Validation

The precise arrangement of atoms in a molecule dictates its physicochemical properties, biological activity, and potential liabilities. An error in structural assignment can lead to the misinterpretation of research data, wasted resources, and potential safety risks in later developmental stages. Therefore, a robust validation workflow is a critical self-validating system, ensuring the integrity of the scientific process.

The Analytical Gauntlet: A Multi-Spectroscopic Approach

No single spectroscopic technique can unequivocally determine the structure of a novel compound. Instead, a complementary suite of analyses provides orthogonal data points that, when taken together, build an unshakeable structural hypothesis. For 1-Ethyl-2-methyl-1H-indol-5-amine, the primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-Ethyl-2-methyl-1H-indol-5-amine, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Framework

¹H NMR provides a proton-by-proton map of the molecule. Based on established chemical shift principles for indole derivatives, we can predict the following spectral features for 1-Ethyl-2-methyl-1H-indol-5-amine:

  • Aromatic Protons: The protons on the benzene ring of the indole core will appear in the aromatic region (typically δ 6.5-7.5 ppm). The substitution pattern will influence their multiplicity. Specifically, we expect to see three distinct signals for the protons at positions 4, 6, and 7.

  • Indole C3-H: A characteristic singlet for the proton at the C3 position of the indole ring is expected, likely in the range of δ 6.0-6.5 ppm.

  • Ethyl Group Protons: The N-ethyl group will exhibit a quartet for the methylene (-CH2-) protons (due to coupling with the methyl protons) and a triplet for the terminal methyl (-CH3) protons.

  • C2-Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group at the C2 position.

  • Amine Protons: A broad singlet for the two protons of the primary amine (-NH2) group at C5. The chemical shift of this peak can be highly variable and is often concentration and solvent-dependent.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For 1-Ethyl-2-methyl-1H-indol-5-amine, we anticipate 11 distinct signals corresponding to its 11 carbon atoms.[3][4] The approximate chemical shifts can be predicted based on the substituent effects on the indole ring.

Carbon Atom Predicted ¹³C Chemical Shift (ppm) Rationale
C2~138Substituted with a methyl group and adjacent to the nitrogen atom.
C3~100Unsubstituted carbon in the pyrrole ring.
C3a~128Bridgehead carbon.
C4~110Aromatic carbon adjacent to the amine group.
C5~145Aromatic carbon bearing the amine group.
C6~112Aromatic carbon.
C7~120Aromatic carbon.
C7a~135Bridgehead carbon.
N-CH2~40Methylene carbon of the ethyl group.
N-CH2-CH3~15Methyl carbon of the ethyl group.
C2-CH3~12Methyl carbon at the C2 position.

Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals by establishing proton-proton and proton-carbon correlations, respectively.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (if necessary): If signal overlap or ambiguity exists, acquire COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) spectra to establish connectivities.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers clues about its substructures.[5][6]

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for determining the elemental composition of the molecule. For 1-Ethyl-2-methyl-1H-indol-5-amine (C₁₁H₁₄N₂), the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy of less than 5 ppm. This provides strong evidence for the molecular formula.

Tandem Mass Spectrometry (MS/MS)

By inducing fragmentation of the molecular ion, MS/MS experiments can reveal characteristic fragmentation patterns of the indole core and its substituents.[7][8] For 1-Ethyl-2-methyl-1H-indol-5-amine, expected fragmentation pathways could include the loss of the ethyl group or cleavage of the pyrrole ring.

Technique Expected Result for C₁₁H₁₄N₂ Interpretation
HRMS (ESI-TOF) [M+H]⁺ = 175.1230Confirms the elemental composition.
MS/MS Fragmentation ionsProvides structural information based on bond cleavages.
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS). Electrospray ionization (ESI) in positive ion mode is a common choice for amine-containing compounds.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion. Subsequently, perform MS/MS experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.[9] The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

For 1-Ethyl-2-methyl-1H-indol-5-amine, the IR spectrum would be expected to show characteristic absorption bands:

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH2) group.

  • C-H Stretching: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds of the ethyl and methyl groups, and above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: Absorption bands in the 1250-1350 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds with conjugated systems like the indole ring.[10][11][12] The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state.

Substituted indoles typically exhibit two main absorption bands, the ¹Lₐ and ¹Lₑ transitions.[10][11] The position and intensity of these bands are sensitive to the substitution pattern on the indole ring. For 1-Ethyl-2-methyl-1H-indol-5-amine, the presence of the amino group, an electron-donating group, is expected to cause a red shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted indole.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.

  • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) and compare it to reference data for similar indole derivatives.

Comparative Summary and Workflow

The following table summarizes the key information obtained from each spectroscopic technique for the validation of 1-Ethyl-2-methyl-1H-indol-5-amine.

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity, and relative numbers.High resolution, detailed structural information.Can have signal overlap in complex molecules.
¹³C NMR Number of unique carbons and their chemical environment.Complements ¹H NMR, provides carbon skeleton information.Lower sensitivity, longer acquisition times.
HRMS Exact mass and elemental composition.High accuracy and sensitivity.Does not distinguish between isomers.
MS/MS Fragmentation patterns and substructural information.Aids in structural elucidation.Fragmentation can be complex to interpret.
IR Presence of functional groups.Rapid, simple, and inexpensive.Provides limited information on the overall structure.
UV-Vis Information about the conjugated system.Sensitive to conjugation and substitution.Provides limited structural detail.

A logical workflow for the validation of 1-Ethyl-2-methyl-1H-indol-5-amine would proceed as follows:

Caption: Spectroscopic validation workflow for 1-Ethyl-2-methyl-1H-indol-5-amine.

Conclusion

The structural validation of 1-Ethyl-2-methyl-1H-indol-5-amine is a clear demonstration of the power of a multi-pronged spectroscopic approach. While each technique provides a piece of the puzzle, it is the convergence of data from NMR, MS, IR, and UV-Vis that allows for the confident and unambiguous assignment of the molecular structure. This rigorous validation is not merely a procedural step but a fundamental requirement for ensuring the quality and integrity of research and development in the chemical sciences.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]

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  • Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]

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  • Typical mass spectrum and proposed fragmentation pathways of indole alkaloids: dehydroevodiamine (A) and evodiamine (B). (n.d.). ResearchGate. [Link]

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Comparative

A Comparative Analysis of 1-Ethyl-2-methyl-1H-indol-5-amine and Its Known Analogs: A Guide for Researchers

This guide provides a comprehensive comparative analysis of 1-Ethyl-2-methyl-1H-indol-5-amine, a synthetic indole derivative, with its structurally related analogs. As a member of the vast and pharmacologically significa...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 1-Ethyl-2-methyl-1H-indol-5-amine, a synthetic indole derivative, with its structurally related analogs. As a member of the vast and pharmacologically significant indole family, understanding its potential biological activities in the context of known compounds is crucial for researchers in drug discovery and development. Due to the limited publicly available experimental data for 1-Ethyl-2-methyl-1H-indol-5-amine, this guide will leverage established structure-activity relationships (SAR) from closely related analogs to infer its potential pharmacological profile. We will explore key aspects such as physicochemical properties, potential biological targets, and cytotoxicity, supported by experimental data from analogous compounds. Furthermore, this guide will provide detailed experimental protocols necessary for a direct, data-driven comparison.

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic drugs, exhibiting a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile template for designing novel therapeutic agents targeting a diverse range of biological targets, including receptors, enzymes, and DNA.[3] Modifications to the indole core, such as alkylation at the N1 and C2 positions and functionalization of the 5-amino group, can significantly modulate a compound's pharmacological profile, including its potency, selectivity, and metabolic stability.

1-Ethyl-2-methyl-1H-indol-5-amine features key structural motifs: an ethyl group at the N1 position, a methyl group at the C2 position, and an amino group at the C5 position. Each of these substituents is expected to influence its interaction with biological targets. This guide will dissect the potential contributions of these structural features by comparing them with analogs where these positions are varied.

Physicochemical Properties: A Comparative Overview

CompoundStructurePredicted/Known logPPredicted/Known pKa (Amine)Reference
1-Ethyl-2-methyl-1H-indol-5-amine Predicted: 2.5 - 3.5Predicted: 9.0 - 10.0
1,2-Dimethyl-1H-indol-5-aminePredicted: 2.2 - 3.2Predicted: 9.0 - 10.0
2-Methyl-1-propyl-1H-indol-5-aminePredicted: 2.8 - 3.8Predicted: 9.0 - 10.0[4]
Tryptamine1.610.2
Serotonin (5-Hydroxytryptamine)1.210.6

Rationale behind Predictions:

  • Lipophilicity (logP): The ethyl group at the N1 position and the methyl group at the C2 position increase the lipophilicity of the indole core compared to unsubstituted tryptamine. The N-ethyl group is expected to contribute more to lipophilicity than an N-methyl group.

  • Acidity/Basicity (pKa): The primary amine at the 5-position is the most basic site. Its pKa is expected to be in a similar range to other indol-5-amines, making it predominantly protonated at physiological pH.

Comparative Biological Activity: Insights from Analogs

The biological activity of indole derivatives is highly dependent on their substitution patterns. By examining analogs of 1-Ethyl-2-methyl-1H-indol-5-amine, we can infer its potential targets and cellular effects.

Potential for Receptor Interaction: Focus on Serotonin Receptors

Many indoleamines, particularly tryptamine derivatives, exhibit affinity for serotonin (5-HT) receptors.[5][6] The structural similarity of 1-Ethyl-2-methyl-1H-indol-5-amine to these compounds suggests it may also interact with 5-HT receptor subtypes.

A study on 5-substituted indolylethylamines as 5-HT1D receptor agonists provides valuable comparative data.[5][6] Although these compounds have an ethylamine side chain at the 3-position, the principles of N-alkylation on receptor affinity can be extrapolated.

Compound5-HT1Dα Ki (nM)5-HT1Dβ Ki (nM)Reference
2-[5-Triflyloxy-1H-indol-3-yl]ethylamine25250[5][6]
N,N-Dimethyl-2-[5-triflyloxy-1H-indol-3-yl]ethylamine10250[5][6]
N,N-Diethyl-2-[5-triflyloxy-1H-indol-3-yl]ethylamine40>1000[5][6]

Inference for 1-Ethyl-2-methyl-1H-indol-5-amine:

The data suggests that N-alkylation can influence both affinity and selectivity for 5-HT receptor subtypes. The N-ethyl group on our target compound may modulate its binding profile compared to an N-methyl or unsubstituted analog. The presence of a methyl group at the C2 position can also influence the orientation of the molecule within the receptor binding pocket, potentially altering its affinity and efficacy.[7]

Cytotoxic Potential: A Comparison with Indole Ethyl Isothiocyanates

While not a direct analog, a study on indole ethyl isothiocyanates provides valuable insights into the cytotoxic potential of substituted indoles against cancer cell lines.[8][9] These compounds share the indole core and an ethyl linker, albeit with a different functional group.

CompoundCell LineIC50 (µM)Reference
7-Methyl-indole-3-ethyl isothiocyanate (7Me-IEITC)SMS-KCNR (Neuroblastoma)2.5 - 5.0[8][9]
7Me-IEITCSK-N-SH (Neuroblastoma)2.5 - 5.0[8][9]
7Me-IEITCSH-SY5Y (Neuroblastoma)2.5 - 5.0[8][9]
7Me-IEITCIMR-32 (Neuroblastoma)2.5 - 5.0[8][9]
Doxorubicin (Control)MCF-7 (Breast Cancer)0.03[10]

Inference for 1-Ethyl-2-methyl-1H-indol-5-amine:

The 5-amino group in our target compound is significantly different from the isothiocyanate group. However, the general observation that substitutions on the indole ring affect cytotoxicity is a key takeaway. The combination of N-ethyl and C2-methyl groups could potentially confer cytotoxic activity. Direct experimental validation is essential to confirm this.

Experimental Protocols for Direct Comparative Analysis

To provide a definitive comparative analysis, direct experimental evaluation of 1-Ethyl-2-methyl-1H-indol-5-amine alongside its closest analogs is necessary. The following are detailed, step-by-step methodologies for key experiments.

Synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine and Analogs

A plausible synthetic route for 1-Ethyl-2-methyl-1H-indol-5-amine and its analogs involves a multi-step process, likely starting from a substituted nitrophenylhydrazine and a ketone, followed by Fischer indole synthesis, N-alkylation, and reduction of the nitro group.

Workflow for Synthesis and Characterization:

G cluster_synthesis Synthesis cluster_characterization Characterization A Substituted Nitrophenylhydrazine C Fischer Indole Synthesis A->C B Ketone/Aldehyde B->C D N-Alkylation C->D E Nitro Group Reduction D->E F Purification (Chromatography) E->F G NMR (1H, 13C) F->G H Mass Spectrometry F->H I Purity (HPLC) F->I

Caption: Synthetic and characterization workflow for indole analogs.

Step-by-Step Protocol for Fischer Indole Synthesis (General):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted phenylhydrazine (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Carbonyl Compound: Add the appropriate ketone or aldehyde (1.1 equivalents) to the solution.

  • Catalyst: Add a catalytic amount of an acid catalyst (e.g., sulfuric acid, zinc chloride).

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compounds for a specific receptor (e.g., 5-HT1A).

Workflow for Receptor Binding Assay:

G A Prepare Cell Membranes Expressing Receptor B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Radioactivity C->D E Data Analysis (IC50, Ki) D->E G A Seed Cells in 96-well Plate B Treat Cells with Test Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate to Allow Formazan Crystal Formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H

Caption: Workflow for a cell viability (MTT) assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in cell culture medium. Replace the medium in the wells with the medium containing the compounds.

  • Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential pharmacological profile of 1-Ethyl-2-methyl-1H-indol-5-amine based on the established structure-activity relationships of its analogs. The analysis suggests that this compound is likely to possess increased lipophilicity compared to simpler indoleamines and may interact with biological targets such as serotonin receptors, with a potential for cytotoxic activity.

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Validation

A Comparative Guide to the Structure-Activity Relationships of 1-Ethyl-2-methyl-1H-indol-5-amine Derivatives: Targeting Kinases and Serotonin Receptors

In the landscape of modern medicinal chemistry, the indole nucleus stands as a quintessential "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved phar...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the indole nucleus stands as a quintessential "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent versatility allows for facile structural modifications, enabling the fine-tuning of pharmacological properties to engage a diverse array of biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-Ethyl-2-methyl-1H-indol-5-amine derivatives, a class of compounds with significant therapeutic potential.

While direct and extensive SAR studies on this specific scaffold are not abundantly present in the public domain, by drawing comparisons with structurally related indole analogs, we can infer critical relationships and guide future drug discovery efforts. This guide will focus on two prominent and well-documented therapeutic avenues for indole derivatives: their role as kinase inhibitors in oncology and their function as serotonin receptor modulators for neurological disorders.

Part 1: The 1-Ethyl-2-methyl-1H-indol-5-amine Scaffold: A Privileged Starting Point

The core structure of 1-Ethyl-2-methyl-1H-indol-5-amine presents several key features for chemical exploration. The ethyl group at the N1 position and the methyl group at the C2 position provide a degree of lipophilicity and steric bulk that can influence receptor binding and metabolic stability. The amine group at the C5 position is a critical functional handle for introducing a wide variety of substituents, allowing for the modulation of polarity, hydrogen bonding capacity, and overall molecular topology.

Part 2: Anticancer Potential as Kinase Inhibitors

A significant body of research highlights the efficacy of indole derivatives as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[2][3] Receptor tyrosine kinases (RTKs) such as VEGFR and EGFR are particularly important targets for anti-angiogenic and antiproliferative therapies.[3][4]

Inferred Structure-Activity Relationships for Kinase Inhibition

Based on extensive studies of related indole-based kinase inhibitors, we can extrapolate the following SAR principles for 1-Ethyl-2-methyl-1H-indol-5-amine derivatives:

  • N1-Substitution (Ethyl Group): The ethyl group at the N1 position is likely to orient into a hydrophobic pocket within the ATP-binding site of many kinases. Variations in the length and branching of this alkyl chain can significantly impact potency and selectivity.

  • C2-Substitution (Methyl Group): The small methyl group at the C2 position can contribute to favorable van der Waals interactions within the kinase domain. Larger substituents at this position may lead to steric clashes, depending on the specific kinase target.

  • C5-Amine Functionality: The 5-amino group is a key point for diversification. Acylation, sulfonylation, or reaction with various electrophiles can introduce moieties that interact with the solvent-exposed region of the ATP-binding cleft or target adjacent allosteric sites.

    • Urea and Amide Linkages: Introducing urea or amide functionalities at the C5 position can provide crucial hydrogen bond donors and acceptors that mimic the hinge-binding interactions of ATP.

    • Aromatic and Heterocyclic Substituents: Appending aromatic or heterocyclic rings to the C5-amine can lead to additional π-π stacking or hydrophobic interactions, enhancing binding affinity. The nature of these rings and their substitution patterns will dictate the selectivity profile across the kinome.

Comparative Data with Established Kinase Inhibitors

To provide a tangible benchmark, the inhibitory activities of novel indole-based analogs are often compared against established drugs like Sorafenib, a multi-kinase inhibitor. For instance, a study on 4-Fluoro-2-methyl-1H-indol-5-amine derivatives demonstrated competitive inhibitory activity against VEGFR-2.[5]

CompoundTargetIC50 (nM)
Hypothetical Derivative A VEGFR-2120
Hypothetical Derivative B EGFR250
Sorafenib VEGFR-290[5]
Erlotinib EGFR2

This table presents hypothetical data for illustrative purposes, based on trends observed in the literature for similar indole derivatives.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

A common method to assess the inhibitory potential of these derivatives against VEGFR-2 is a luminescent kinase assay.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • A suitable substrate (e.g., poly(Glu, Tyr) 4:1)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the assay buffer.

  • Add the test compound solutions to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the plate for 60 minutes at 30°C.

  • Stop the reaction and quantify the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for Kinase Inhibitor Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization synthesis Synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine Derivatives purification Purification & Structural Verification (NMR, MS) synthesis->purification kinase_assay VEGFR-2/EGFR Kinase Assay (IC50 Determination) purification->kinase_assay cell_proliferation Cancer Cell Line Proliferation Assay (e.g., MTT, IC50 Determination) kinase_assay->cell_proliferation sar_analysis SAR Analysis & Computational Modeling cell_proliferation->sar_analysis adme_tox ADME/Tox Profiling sar_analysis->adme_tox

Caption: Workflow for the discovery and optimization of indole-based kinase inhibitors.

Part 3: Neurological Applications as Serotonin Receptor Modulators

The structural resemblance of the indole core to the neurotransmitter serotonin (5-hydroxytryptamine) makes serotonin receptors a prime target for indole-based compounds.[6] Specifically, the 5-HT1A and 5-HT2A receptors are implicated in the pathophysiology of depression, anxiety, and psychosis, making them attractive targets for novel therapeutics.[7][8]

Inferred Structure-Activity Relationships for Serotonin Receptor Modulation

Drawing from the vast literature on tryptamine and indoleamine derivatives, we can infer the following SAR for 1-Ethyl-2-methyl-1H-indol-5-amine analogs as serotonin receptor ligands:

  • N1-Ethyl Group: Similar to its role in kinase inhibition, the N1-ethyl group will occupy a hydrophobic region of the receptor binding pocket. Its size and conformation can influence affinity and selectivity between different 5-HT receptor subtypes.

  • C2-Methyl Group: The C2-methyl group can enhance affinity by providing favorable hydrophobic interactions.

  • C5-Amine and its Substituents: The 5-amino group is a crucial determinant of activity.

    • Basic Amine: For many serotonin receptor ligands, a basic nitrogen atom is essential for forming a salt bridge with a conserved aspartate residue in the binding pocket. The pKa of the amine, influenced by its substituents, will be a critical factor.

    • Length and Nature of the C5-Side Chain: The length and flexibility of the chain connecting the 5-amino group to other functionalities will determine the optimal positioning within the receptor. The introduction of amides, ethers, or other linkers can modulate the agonist/antagonist profile of the compound.

    • Terminal Groups: The nature of the terminal group on the C5-side chain is paramount. Bulky aromatic or heterocyclic groups can interact with extracellular loops or other regions of the receptor, conferring subtype selectivity.

Comparative Data with Known Serotonin Receptor Ligands

The affinity of novel compounds is typically compared to standard reference ligands for the respective receptors.

CompoundTargetKi (nM)Functional Activity
Hypothetical Derivative C 5-HT1A15Partial Agonist
Hypothetical Derivative D 5-HT2A50Antagonist
Buspirone 5-HT1A10Partial Agonist
Ketanserin 5-HT2A2Antagonist

This table presents hypothetical data for illustrative purposes, based on trends observed in the literature for similar indole derivatives.

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT1A receptor.

  • [3H]-8-OH-DPAT (a selective 5-HT1A receptor agonist radioligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Test compounds dissolved in DMSO.

  • Scintillation cocktail and a scintillation counter.

  • Glass fiber filters.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, combine the cell membranes, [3H]-8-OH-DPAT, and either the test compound or vehicle.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway for Serotonin Receptor Modulation

G cluster_0 Ligand Binding cluster_1 G-Protein Activation cluster_2 Downstream Signaling ligand 1-Ethyl-2-methyl-1H-indol-5-amine Derivative receptor 5-HT Receptor (e.g., 5-HT1A) ligand->receptor Binds g_protein G-Protein (Gi/o) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP Production adenylyl_cyclase->camp Decreases cellular_response Cellular Response (e.g., Neuronal Firing) camp->cellular_response Modulates

Caption: Simplified signaling pathway for a 5-HT1A receptor agonist.

Conclusion: A Scaffold with Dual Therapeutic Promise

The 1-Ethyl-2-methyl-1H-indol-5-amine scaffold represents a promising starting point for the development of novel therapeutics. By leveraging the established principles of indole SAR, medicinal chemists can rationally design and synthesize derivatives with potent and selective activity against both protein kinases and serotonin receptors. The comparative data and experimental protocols provided in this guide offer a framework for the evaluation of these compounds and their advancement toward clinical candidates. Further focused studies on this specific scaffold are warranted to fully elucidate its therapeutic potential and refine the structure-activity relationships for specific biological targets.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8305988/]
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10952097/]
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6632]
  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865809/]
  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10229828/]
  • Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9316521/]
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6072422/]
  • Benchmarking the efficacy of 4-Fluoro-2-methyl-1H-indol-5-amine derivatives against known inhibitors. Benchchem. [URL: https://www.benchchem.
  • 1-Ethyl-2-methyl-1H-indol-5-amine. BLDpharm. [URL: https://www.bldpharm.com/products/878733-38-1.html]
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4982]
  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [URL: https://www.mdpi.com/1422-8599/2021/3/M1248]
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381552/]
  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9655167/]
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/28/15/5690]
  • List of miscellaneous 5-HT2A receptor agonists. Wikipedia. [URL: https://en.wikipedia.org/wiki/List_of_miscellaneous_5-HT2A_receptor_agonists]
  • The main biotargets of indole or 2-oxoindole-based hybrids acting as promising antiproliferative agents. ResearchGate. [URL: https://www.researchgate.
  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10179119/]
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  • Synthesis , characterization and pharmacological evaluation of novel Indole derivatives. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-%2C-characterization-and-pharmacological-Asireddy-Avuti/1004381395b07e5f303f901a070e60822645607b]

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Comparative

A Comparative Guide to the Biological Activity of N-Alkylated versus Non-Alkylated 2-Methyl-1H-indol-5-amine

This guide provides a comprehensive comparison of the biological activities of N-alkylated and non-alkylated 2-methyl-1H-indol-5-amine. As researchers and drug development professionals, understanding the nuanced effects...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of N-alkylated and non-alkylated 2-methyl-1H-indol-5-amine. As researchers and drug development professionals, understanding the nuanced effects of structural modifications is paramount. Herein, we delve into the structure-activity relationships (SAR), potential signaling pathways, and detailed experimental protocols to elucidate the impact of N-alkylation on this indole scaffold. While direct comparative data for 2-methyl-1H-indol-5-amine itself is limited in publicly available literature, we will draw upon established principles of medicinal chemistry and SAR studies of analogous indoleamines to provide a scientifically grounded analysis.

Introduction: The Significance of the Indole Scaffold and N-Alkylation

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] 2-Methyl-1H-indol-5-amine presents a simple yet promising starting point for drug discovery, with its structural similarity to endogenous signaling molecules like serotonin.

N-alkylation of the primary amine at the 5-position is a common strategy employed by medicinal chemists to modulate the pharmacological profile of a lead compound. This modification can profoundly influence a molecule's:

  • Receptor Binding Affinity and Selectivity: The size and nature of the alkyl group can alter the interaction with the target receptor's binding pocket, potentially increasing affinity and selectivity for specific receptor subtypes.

  • Functional Activity: N-alkylation can shift a compound's activity from an agonist to a partial agonist or even an antagonist.

  • Pharmacokinetic Properties: Lipophilicity, metabolic stability, and cell permeability can all be tuned by the addition of alkyl groups, impacting the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Biological Activity: A Focus on Serotonin Receptors

Given the structural resemblance of 2-methyl-1H-indol-5-amine to serotonin (5-hydroxytryptamine, 5-HT), its biological activity is likely mediated through interactions with serotonin receptors. The following sections compare the anticipated activities of the parent compound and its N-alkylated derivatives at these G-protein coupled receptors (GPCRs).

2-Methyl-1H-indol-5-amine (Non-Alkylated)

The unsubstituted 2-methyl-1H-indol-5-amine, with its primary amine, is expected to exhibit affinity for various serotonin receptor subtypes. For instance, the related compound 2-methyl-5-HT is a known potent agonist at the 5-HT3 receptor, which is a ligand-gated ion channel. While the 5-amino substitution differs from the 5-hydroxy group of serotonin, the fundamental indoleamine scaffold suggests potential interactions with other 5-HT receptors as well.

N-Alkylated 2-Methyl-1H-indol-5-amine Derivatives

The introduction of alkyl groups (e.g., methyl, ethyl, propyl) on the 5-amino group is predicted to significantly alter the biological activity profile.

  • N-Methyl and N,N-Dimethyl Derivatives: Structure-activity relationship studies on related indolylethylamines have demonstrated that N,N-dimethyl substitution can be optimal for affinity at certain serotonin receptor subtypes, such as the 5-HT1Dα receptor. This suggests that N,N-dimethyl-2-methyl-1H-indol-5-amine could exhibit enhanced affinity and potentially altered functional activity at specific 5-HT receptors compared to the parent compound.

  • Longer Alkyl Chains: Increasing the length of the alkyl chain (e.g., ethyl, propyl) can further probe the steric and hydrophobic pockets of the receptor binding site. This may lead to increased selectivity for certain receptor subtypes. For instance, studies on other indoleamines have shown that N-alkylation can influence selectivity between 5-HT1A, 5-HT2A, and 5-HT2C receptors.

Hypothetical Comparative Data

The following table presents a hypothetical comparison of the biological activities based on SAR principles from related indoleamines. These values are for illustrative purposes and would require experimental validation.

CompoundTarget ReceptorPredicted Binding Affinity (Ki, nM)Predicted Functional Activity
2-Methyl-1H-indol-5-amine5-HT Receptor SubtypesModerateAgonist/Partial Agonist
N-Methyl-2-methyl-1H-indol-5-amine5-HT Receptor SubtypesModerate to HighAgonist/Partial Agonist
N,N-Dimethyl-2-methyl-1H-indol-5-amine5-HT1D, 5-HT2A/2CHighPotent Agonist
N-Propyl-2-methyl-1H-indol-5-amine5-HT Receptor SubtypesVariablePotential for altered selectivity

Potential Signaling Pathways

Activation of G-protein coupled serotonin receptors by these compounds would likely initiate downstream signaling cascades. The specific pathway depends on the G-protein subtype to which the receptor is coupled (e.g., Gs, Gi/o, Gq).

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Indoleamine Ligand (Agonist) Receptor Serotonin Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: Generalized GPCR signaling cascade upon agonist binding.

Experimental Protocols

To empirically determine and compare the biological activities of N-alkylated versus non-alkylated 2-methyl-1H-indol-5-amine, the following experimental workflows are recommended.

Experimental Workflow Diagram

Experimental_Workflow start Compound Synthesis (Alkylation Series) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay cAMP Functional Assay (Determine EC50/IC50 & Emax) start->functional_assay data_analysis Data Analysis & SAR (Compare Potency & Efficacy) binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion on N-Alkylation Effects data_analysis->conclusion

Caption: Workflow for characterizing novel indoleamine derivatives.

Radioligand Binding Assay (for determining Receptor Affinity, Ki)

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of the test compounds for a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the target serotonin receptor.

  • Radioligand specific for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A).

  • Test compounds (2-methyl-1H-indol-5-amine and its N-alkylated derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Non-Specific Binding (NSB): To designated wells, add a high concentration of a known non-labeled ligand for the target receptor.

  • Total Binding: To designated wells, add assay buffer.

  • Test Compound Addition: Add serial dilutions of the test compounds to the remaining wells.

  • Radioligand Addition: Add the radioligand to all wells at a concentration near its Kd.

  • Membrane Addition: Add the cell membranes to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (for determining Agonist/Antagonist Activity)

This protocol describes a functional assay to measure the effect of the test compounds on the intracellular concentration of cyclic AMP (cAMP), a common second messenger for many GPCRs.[3][4][5] This will determine whether the compounds act as agonists (increase or decrease cAMP) or antagonists (block the effect of an agonist).

Materials:

  • Cells stably expressing the target serotonin receptor.

  • Test compounds.

  • Forskolin (an adenylyl cyclase activator, for Gi-coupled receptors).

  • A reference agonist for the target receptor.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).[4][6]

  • 384-well plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates and incubate overnight.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compounds to the cells.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compounds, then add a fixed concentration (e.g., EC80) of a reference agonist.

  • Incubation: Incubate the plates at room temperature for a specified time.

  • Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's protocol for the chosen assay kit.

  • Data Reading: Read the plate on a compatible plate reader.

  • Data Analysis:

    • Agonist Mode: Plot the response (e.g., fluorescence ratio) against the logarithm of the test compound concentration to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

    • Antagonist Mode: Plot the response against the logarithm of the test compound concentration to determine the IC50 (concentration for 50% inhibition of the agonist response).

Conclusion

The N-alkylation of 2-methyl-1H-indol-5-amine is a promising strategy for modulating its biological activity, particularly at serotonin receptors. Based on established structure-activity relationships, it is hypothesized that N-alkylation, especially with smaller alkyl groups like methyl, can enhance receptor affinity and potency. However, empirical validation through rigorous experimental testing, as outlined in the provided protocols, is essential to fully elucidate the pharmacological profile of these compounds. This guide serves as a foundational framework for researchers embarking on the investigation of this and related indoleamine series, paving the way for the discovery of novel and selective therapeutic agents.

References

  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Ciano, A., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 10(3), 473–484. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Glennon, R. A., et al. (1990). Binding of indolylalkylamines at 5-HT2 serotonin receptors: examination of a hydrophobic binding region. Journal of Medicinal Chemistry, 33(10), 2777–2782. Retrieved from [Link]

  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

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Validation

A Medicinal Chemist's Guide to Bioisosteric Replacement of the 5-Amino Group in Indoles: Strategies and Experimental Insights

In the landscape of modern drug discovery, the indole scaffold remains a cornerstone, a privileged structure found in a multitude of biologically active molecules. The strategic functionalization of this bicyclic heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole scaffold remains a cornerstone, a privileged structure found in a multitude of biologically active molecules. The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of pharmacological properties to achieve desired therapeutic effects. Among the various positions on the indole ring, the 5-position is a frequent site for modification, often housing an amino group that can serve as a critical pharmacophoric element, engaging in key hydrogen bonding interactions with biological targets. However, the primary amine functionality, while beneficial for potency, can also introduce liabilities such as rapid metabolism, poor pharmacokinetic profiles, and potential toxicity.

This guide provides an in-depth comparison of bioisosteric replacement strategies for the 5-amino group in indoles. We will delve into the rationale behind these replacements, present supporting experimental data for various alternatives, and provide detailed synthetic protocols for their implementation. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and synthesize novel indole-based therapeutics with improved developability profiles.

The Rationale for Replacing the 5-Amino Group

The 5-amino group, with its hydrogen bond donating and accepting capabilities and its basic character (pKa of the anilinic nitrogen in 5-aminoindole is approximately 4.2), often plays a pivotal role in ligand-receptor interactions. However, this very reactivity can be a double-edged sword. Aromatic amines are susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites. Furthermore, the basicity of the amino group can influence solubility, membrane permeability, and off-target activities.

Bioisosteric replacement offers a powerful strategy to mitigate these issues while preserving or even enhancing the desired biological activity. A bioisostere is a functional group or moiety that shares similar physicochemical properties with another group, allowing it to produce a similar biological response. The goal is to replace the problematic 5-amino group with a surrogate that mimics its key interactions but possesses a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

A Comparative Analysis of Bioisosteric Replacements

The selection of an appropriate bioisostere is a multifactorial decision, guided by the specific therapeutic target and the desired property modulations. Here, we compare several common and emerging bioisosteric replacements for the 5-amino group in indoles.

Classical Bioisosteres: Subtle Modifications

Classical bioisosteres adhere to the principle of similar size, shape, and electronic configuration.

  • Nitro Group (-NO₂): The nitro group is a classic non-classical bioisostere of the amino group. While it is a strong electron-withdrawing group and a hydrogen bond acceptor, it lacks the hydrogen bond donating ability of the amino group. In certain contexts, this replacement can be highly effective. For instance, in the development of c-Myc G-quadruplex binders, the replacement of a 5-amino group with a 5-nitro group on the indole scaffold was found to be critical for maintaining binding affinity. However, the potential for in vivo reduction of the nitro group to a reactive nitroso species is a significant concern that must be carefully evaluated.

  • Halogens (-F, -Cl): Fluorine, in particular, is often considered a bioisostere of a hydrogen atom, but in the context of replacing an amino group, it and other halogens can be viewed as small, lipophilic, and electron-withdrawing substituents. A notable example is in the development of dual 5-HT(1A) receptor agonists and serotonin reuptake inhibitors, where 5-fluoro and 5-cyano substituted indoles showed comparable in vitro and in vivo results, suggesting a degree of bioisosterism between these groups. The introduction of a halogen can significantly alter the electronic properties of the indole ring and improve metabolic stability by blocking potential sites of oxidation.

Non-Classical Bioisosteres: The Power of Heterocycles

Non-classical bioisosteres often have different numbers of atoms and electronic arrangements but can mimic the spatial and electronic properties of the original group. Heterocyclic rings are particularly valuable in this regard.

  • Cyano Group (-CN): The cyano group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its linear geometry is distinct from the trigonal pyramidal amino group. However, in specific contexts, it can effectively mimic the electronic influence of an amino group. As mentioned, in a series of indolebutylpiperazines, the introduction of a 5-cyano group led to a significant increase in serotonin transporter affinity, with the authors noting the bioisosteric relationship between the 5-cyano and 5-fluoro substituents. The cyano group is generally more metabolically stable than an amino group.

  • Tetrazolyl Group: The 5-substituted 1H-tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid group, but its utility extends to mimicking other functionalities. The tetrazole ring is acidic (pKa ≈ 5), can participate in hydrogen bonding as both a donor and acceptor, and possesses a high degree of metabolic stability. While not a direct electronic mimic of the amino group, its ability to engage in similar intermolecular interactions makes it an intriguing candidate for replacement.

  • Oxadiazolyl and Triazolyl Groups: Other five-membered heterocycles, such as 1,2,4-oxadiazoles and 1,2,4-triazoles, offer a diverse range of electronic and hydrogen bonding properties. These heterocycles are generally more metabolically stable than an amino group and can be synthesized from a common 5-cyanoindole intermediate. The choice between these heterocycles allows for fine-tuning of properties such as polarity and hydrogen bonding capacity.

Data Presentation: A Head-to-Head Comparison

To facilitate a clear comparison, the following table summarizes the key properties of the 5-amino group and its potential bioisosteric replacements on an indole scaffold. The data presented is a synthesis of findings from various literature sources and should be considered in the context of the specific molecular scaffold under investigation.

Functional GroupHydrogen Bond Donor/AcceptorElectronic EffectpKa (approx.)Metabolic StabilityKey Considerations
-NH₂ Donor & AcceptorElectron Donating4.2Low to ModerateSusceptible to oxidation, potential for reactive metabolites.
-NO₂ AcceptorStrong Electron WithdrawingN/AModeratePotential for in vivo reduction to toxic species.
-F Weak AcceptorWeak Electron WithdrawingN/AHighCan improve metabolic stability by blocking oxidation.
-Cl Weak AcceptorWeak Electron WithdrawingN/AHighSimilar to fluorine, can enhance lipophilicity.
-CN AcceptorStrong Electron WithdrawingN/AHighCan significantly increase affinity for certain targets.
5-(1H-tetrazolyl) Donor & AcceptorElectron Withdrawing~5HighAcidic nature can influence solubility and interactions.
5-(1,2,4-oxadiazol-3-yl) AcceptorElectron WithdrawingN/AHighOffers a different vector for hydrogen bonding compared to tetrazole.
5-(1H-1,2,4-triazol-5-yl) Donor & AcceptorElectron Withdrawing~10HighCan act as both hydrogen bond donor and acceptor.

Experimental Protocols: Synthesizing the Alternatives

The successful implementation of a bioisosteric replacement strategy hinges on the availability of robust and efficient synthetic methodologies. Below are detailed protocols for the synthesis of key 5-substituted indole derivatives, starting from readily available precursors.

General Workflow for Bioisostere Synthesis

The synthesis of various 5-heterocyclic indoles often proceeds through a common intermediate, such as 5-cyanoindole or 5-nitroindole. This convergent approach allows for the efficient exploration of multiple bioisosteric replacements.

workflow cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_products Bioisosteric Products 5-Bromoindole 5-Bromoindole 5-Cyanoindole 5-Cyanoindole 5-Bromoindole->5-Cyanoindole CuCN, NMP 5-Nitroindole 5-Nitroindole 5-Aminoindole 5-Aminoindole 5-Nitroindole->5-Aminoindole Reduction (e.g., H₂, Pd/C) 5-Tetrazolyl-indole 5-Tetrazolyl-indole 5-Cyanoindole->5-Tetrazolyl-indole NaN₃, NH₄Cl 5-(1,2,4-Oxadiazolyl)-indole 5-(1,2,4-Oxadiazolyl)-indole 5-Cyanoindole->5-(1,2,4-Oxadiazolyl)-indole 1. NH₂OH·HCl 2. Acylation/Cyclization

Comparative

A Senior Application Scientist's Guide to Analytical Standards for 1-Ethyl-2-methyl-1H-indol-5-amine

For researchers, scientists, and drug development professionals, the purity and characterization of novel chemical entities are paramount. This guide provides an in-depth technical comparison of analytical standards and...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity and characterization of novel chemical entities are paramount. This guide provides an in-depth technical comparison of analytical standards and methodologies for the characterization and quality control of 1-Ethyl-2-methyl-1H-indol-5-amine , a substituted indole of interest in medicinal chemistry and materials science. We will explore the rationale behind selecting appropriate analytical techniques, present comparative data, and provide actionable experimental protocols.

The Critical Role of Analytical Standards

An analytical standard is a highly purified and well-characterized substance used as a reference point for qualitative and quantitative analysis. For a compound like 1-Ethyl-2-methyl-1H-indol-5-amine, establishing a robust analytical standard is the foundation for:

  • Accurate Quantification: Determining the precise concentration of the analyte in various matrices.

  • Impurity Profiling: Identifying and quantifying any synthesis-related impurities or degradation products.

  • Method Validation: Ensuring that analytical methods are accurate, precise, reproducible, and specific.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies in drug development.

Characterization of the Primary Reference Standard

The initial step is the definitive structural confirmation and purity assessment of a designated primary reference standard of 1-Ethyl-2-methyl-1H-indol-5-amine. This involves a multi-technique approach to provide orthogonal data, ensuring a comprehensive characterization.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[1][2][3]

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which can be used for structural confirmation.[1][2][3]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[1][2][3]

Table 1: Expected Spectroscopic Data for 1-Ethyl-2-methyl-1H-indol-5-amine

TechniqueExpected Observations
¹H NMR Signals for aromatic protons on the indole ring, a singlet for the C2-methyl protons, a quartet and a triplet for the N1-ethyl group, and broad signals for the amine (NH₂) and indole (NH) protons.
¹³C NMR Distinct signals for all carbon atoms in the molecule, including those in the indole ring, the ethyl group, the methyl group, and the carbon bearing the amine group.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₅N₃).
IR Spec. Characteristic absorption bands for N-H stretching (from both the amine and the indole ring), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).
Purity Assessment

Purity is a critical attribute of a reference standard. A combination of chromatographic techniques is employed to ensure the absence of impurities.

Comparison of Chromatographic Techniques for Purity and Quantification

The choice of chromatographic technique is crucial for the routine analysis of 1-Ethyl-2-methyl-1H-indol-5-amine. The primary contenders are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many indole derivatives.

  • Advantages: High resolution, high sensitivity, and applicability to a wide range of compounds.

  • Considerations: The basic nature of the amine group in 1-Ethyl-2-methyl-1H-indol-5-amine can lead to peak tailing on traditional silica-based columns. This can be mitigated by using a mobile phase with a suitable pH or by employing specialized columns.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Advantages: Excellent resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).

  • Considerations: The amine functionality can interact with the stationary phase, potentially causing peak tailing. Derivatization of the amine group can improve chromatographic performance but adds an extra step to the sample preparation.[4]

Table 2: Comparison of HPLC and GC for the Analysis of 1-Ethyl-2-methyl-1H-indol-5-amine

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Sample Prep. Generally simple, involving dissolution in a suitable solvent.May require derivatization to improve volatility and reduce peak tailing.
Resolution HighVery High
Sensitivity High (UV, DAD, MS detectors)Very High (FID, MS detectors)
Potential Issues Peak tailing due to amine-silanol interactions.Peak tailing; potential for on-column degradation at high temperatures.

Experimental Protocols

Protocol for HPLC-UV Analysis

This protocol provides a starting point for the development of a robust HPLC method for the analysis of 1-Ethyl-2-methyl-1H-indol-5-amine.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solution Injection Inject Sample Standard->Injection Sample Prepare Sample Solution Sample->Injection MobilePhase Prepare Mobile Phase Separation Chromatographic Separation MobilePhase->Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: HPLC-UV analytical workflow.

Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or triethylamine to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (typically around 220 nm and 280 nm for indoles).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Protocol for GC-MS Analysis

This protocol outlines a general procedure for GC-MS analysis, which may require optimization.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolution Dissolve Sample Derivatization Derivatization (Optional) Dissolution->Derivatization Injection Inject Sample Derivatization->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Analysis Detection->MassSpectrum

Caption: GC-MS analytical workflow.

Method Parameters:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.[4]

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C).

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

Comparative Data and Method Validation

Once methods are developed, they must be validated to ensure they are suitable for their intended purpose.

Table 3: Key Validation Parameters and Acceptance Criteria

ParameterHPLC-UVGC-MS
Specificity Baseline resolution from known impurities and degradants.Unique mass spectrum for the analyte.
Linearity R² > 0.99 over a defined concentration range.R² > 0.99 over a defined concentration range.
Accuracy Recovery of 98-102% for spiked samples.Recovery of 95-105% for spiked samples.
Precision RSD < 2% for replicate injections.RSD < 5% for replicate injections.
Limit of Detection (LOD) To be determined experimentally.To be determined experimentally.
Limit of Quantitation (LOQ) To be determined experimentally.To be determined experimentally.

Conclusion and Recommendations

For the routine quality control of 1-Ethyl-2-methyl-1H-indol-5-amine , HPLC-UV is recommended as the primary technique due to its robustness, ease of use, and applicability to a wide range of potential impurities. The use of a buffered mobile phase or a modern, end-capped C18 column is crucial to mitigate peak tailing associated with the amine functionality.

GC-MS serves as an excellent orthogonal technique, particularly for the identification of unknown impurities and for methods requiring higher sensitivity. While potentially requiring derivatization, the structural information obtained from mass spectrometry is invaluable.

The establishment of a well-characterized primary reference standard is the cornerstone of all analytical work. A combination of spectroscopic and chromatographic techniques, as outlined in this guide, will ensure the quality and reliability of data for researchers, scientists, and drug development professionals working with 1-Ethyl-2-methyl-1H-indol-5-amine.

References

  • Umer, S. M.; Solangi, M.; Khan, K. M.; Saleem, R.S. Z. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules2022 , 27, 7586. [Link]

  • Gassman, P. G.; van Bergen, T. J. Indoles from Anilines: Ethyl 2-methylindole-5-carboxylate. Org. Synth.1977 , 56, 72. [Link]

  • Preprints.org. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org2024 . [Link]

  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank2020 , 2020, M1143. [Link]

  • Cerno Bioscience. Solvent/Sample Interaction in the GC/MS Analysis of Amines. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. Der Pharma Chemica2015 , 7(10), 309-319. [Link]

  • PMC. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules2016 , 21(3), 333. [Link]

  • PMC. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Anal Bioanal Chem2023 , 415(17), 3969–3979. [Link]

Sources

Validation

A Methodological Guide to Cross-Reactivity Profiling of Novel Indole Scaffolds: A Case Study with 1-Ethyl-2-methyl-1H-indol-5-amine

Abstract The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Consequently, no...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Consequently, novel indole-based compounds present both immense therapeutic potential and a significant risk of off-target interactions. This guide presents a comprehensive, tiered strategy for the systematic cross-reactivity profiling of a novel compound, using 1-Ethyl-2-methyl-1H-indol-5-amine as a representative case study. While this specific molecule has limited publicly available biological data, its structure provides an ideal framework for outlining the critical process of identifying and characterizing off-target activities.[3][4][5][6] For researchers in drug discovery, understanding a compound's selectivity is paramount; off-target effects can lead to toxicity or, alternatively, present opportunities for developing multi-targeted therapies.[7][8] This guide provides field-proven methodologies, detailed experimental protocols, and data interpretation frameworks to de-risk development and uncover the full pharmacological profile of new chemical entities.

Foundational Analysis: The Rationale for Broad-Based Screening

Before initiating any biological assay, a thorough analysis of the compound's structure is essential to inform the screening strategy. 1-Ethyl-2-methyl-1H-indol-5-amine belongs to a chemical class renowned for its ability to interact with a diverse array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in key signaling pathways.[2][9][10]

Structural Features of 1-Ethyl-2-methyl-1H-indol-5-amine and Potential Interactions:

  • Indole Core: A bicyclic aromatic system that can participate in π-π stacking and hydrophobic interactions within protein binding pockets.

  • 5-Amino Group: A primary amine that can act as a hydrogen bond donor and acceptor, or as a basic center forming salt bridges with acidic residues like aspartate or glutamate.

  • N1-Ethyl Group: This alkyl substituent can influence the compound's lipophilicity and steric profile, potentially enhancing binding affinity in hydrophobic pockets.

  • C2-Methyl Group: A small alkyl group that can contribute to van der Waals interactions and fine-tune the compound's orientation within a binding site.

Given these features, a broad, unbiased screening approach is the most logical first step. Relying solely on a primary target-based assay risks overlooking significant off-target activities that could derail a program in later stages.[11] The objective of initial profiling is not just to find what a compound does, but also what it does not do.

A Tiered Approach to Cross-Reactivity Profiling

A structured, multi-tiered approach allows for the efficient use of resources, starting with a broad screen to identify potential liabilities and progressing to more focused, in-depth studies. This strategy is an industry-standard practice for mitigating risk and building a comprehensive safety and selectivity profile.[12][13]

Tier 1: Broad Panel Liability Screening (Hazard Identification)

The primary goal of Tier 1 is to cast a wide net to flag potential adverse off-target interactions at a single, high concentration (typically 1-10 µM). This provides a panoramic view of the compound's promiscuity.[11][12] Commercial services offer well-validated panels for this purpose.

Recommended Panels:

  • Eurofins SafetyScreen44™ or SafetyScreen87™: These panels cover a range of targets historically associated with adverse drug reactions (ADRs), including key GPCRs, ion channels, transporters, and enzymes.[14][15]

  • Eurofins SAFETYscan47®: This functional panel assesses compound activity at targets known to be involved in clinical ADRs, providing mechanistic insights beyond simple binding.[16][17]

Experimental Workflow: Tier 1 Screening

G cluster_0 Preparation cluster_1 Screening cluster_2 Analysis Compound 1. Compound QC (Purity, Identity) Stock 2. Prepare 10 mM Stock in DMSO Compound->Stock Submission 3. Submit to CRO (e.g., Eurofins) Stock->Submission Screening 4. Single-Point Screen (e.g., 10 µM) on SafetyScreen44™ Panel Submission->Screening Data 5. Receive Data (% Inhibition vs. Control) Screening->Data Triage 6. Triage Hits (e.g., >50% Inhibition) Data->Triage Tier2 Tier 2: Dose-Response & Selectivity Profiling Triage->Tier2 Proceed to Tier 2

Caption: Tier 1 workflow for initial hazard identification.

Protocol 1: General Procedure for Tier 1 Broad Panel Screening

  • Compound Quality Control: Confirm the identity and purity of 1-Ethyl-2-methyl-1H-indol-5-amine via ¹H NMR, LC-MS, and HPLC analysis. Purity should be >95%.[18]

  • Solubilization: Prepare a 10 mM stock solution in 100% DMSO.

  • Submission to Vendor: Submit the compound to a contract research organization (CRO) like Eurofins Discovery for screening against a broad safety panel (e.g., SafetyScreen44™) at a final concentration of 10 µM.

  • Data Reception: The CRO will provide a report detailing the percent inhibition or stimulation for each target in the panel relative to a vehicle control.

  • Hit Identification: Flag any targets showing significant activity (a common threshold is >50% inhibition or stimulation) for further investigation in Tier 2.

Tier 2: Dose-Response and Selectivity Profiling

For any liabilities ("hits") identified in Tier 1, the next critical step is to determine the potency of the interaction and assess selectivity against related targets. This involves generating dose-response curves to calculate IC₅₀ (for inhibition) or EC₅₀ (for activation) values.

Causality Behind Experimental Choice: A single-point screen only indicates potential activity; it does not measure potency. A compound that inhibits an off-target by 60% at 10 µM might have an IC₅₀ of 5 µM (a potential concern) or 50 nM (a major liability). Dose-response analysis is essential to quantify this risk.

Example Scenario: Imagine 1-Ethyl-2-methyl-1H-indol-5-amine shows 75% inhibition of the Serotonin Transporter (SERT) in the Tier 1 screen. The logical Tier 2 follow-up would be to test it in dose-response against SERT, as well as the closely related Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) to determine its selectivity profile.

Protocol 2: Representative Radioligand Binding Assay (SERT) This protocol is a self-validating system for determining the binding affinity (Ki) of a test compound.

  • Reagents:

    • Membrane homogenates from cells expressing human SERT.

    • Radioligand: [³H]-Citalopram.

    • Non-specific control: Fluoxetine (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Assay Plate Preparation:

    • Add 25 µL of assay buffer to all wells of a 96-well plate.

    • Add 25 µL of 1-Ethyl-2-methyl-1H-indol-5-amine serially diluted in assay buffer (e.g., from 100 µM to 10 pM final concentration).

    • Add 25 µL of buffer for "Total Binding" wells.

    • Add 25 µL of 10 µM Fluoxetine for "Non-Specific Binding" (NSB) wells.

  • Reaction Initiation: Add 100 µL of SERT membrane preparation and 25 µL of [³H]-Citalopram (at its K_d concentration) to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Termination & Harvesting: Rapidly filter the plate contents through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Detection: Dry the filtermat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the radioligand concentration and K_d is its dissociation constant.

Data Presentation: Comparative Selectivity All quantitative data should be summarized in a clear, comparative table.

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)Selectivity (DAT/SERT)Selectivity (NET/SERT)
1-Ethyl-2-methyl-1H-indol-5-amine 150>10,000>10,000>66x>66x
Reference Compound (Fluoxetine)1.22,5004,300~2083x~3583x
Tier 3: Cellular and Functional Assays (Mechanism Validation)

Biochemical binding or enzyme inhibition does not guarantee a corresponding effect in a living system. Tier 3 assays are designed to confirm target engagement in a cellular context and measure the functional consequences.

Causality Behind Experimental Choice: A compound might bind to a kinase in a biochemical assay but fail to enter a cell, be rapidly ejected by efflux pumps, or fail to engage the target in the complex cellular milieu. Cellular assays validate the biochemical data in a more physiologically relevant environment.[18]

Example Scenario: If Tier 2 profiling reveals that 1-Ethyl-2-methyl-1H-indol-5-amine is a potent inhibitor of a specific kinase (e.g., a receptor tyrosine kinase like EGFR), a functional cell-based assay is required.

G cluster_0 Signaling Cascade EGF Ligand (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P Compound 1-Ethyl-2-methyl- 1H-indol-5-amine Compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Proliferation TF->Proliferation

Sources

Comparative

A Spectroscopic Guide to the Isomeric Landscape of 1-Ethyl-2-methyl-1H-indol-5-amine

The Chemical Context: Why Isomer Differentiation Matters The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The position of substituents on t...

Author: BenchChem Technical Support Team. Date: January 2026

The Chemical Context: Why Isomer Differentiation Matters

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The position of substituents on the indole ring dramatically influences the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. For 1-Ethyl-2-methyl-1H-indol-5-amine, a seemingly minor shift of the amine group to the 4, 6, or 7-position can significantly alter its interaction with biological targets. Therefore, unambiguous characterization is a critical first step in any research and development pipeline.

Predicted Spectroscopic Fingerprints: A Comparative Analysis

The following sections detail the expected spectroscopic characteristics for 1-Ethyl-2-methyl-1H-indol-5-amine and its positional isomers. These predictions are derived from foundational spectroscopic principles and analysis of data for similar substituted indoles.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift (δ) of each proton (¹H) and carbon (¹³C) nucleus is highly sensitive to its local electronic environment, providing a detailed map of the molecular structure.

¹H NMR Spectroscopy: The position of the electron-donating amine group significantly influences the chemical shifts of the aromatic protons on the benzene portion of the indole ring. The ethyl and methyl groups on the pyrrole ring will exhibit more consistent chemical shifts across the isomers.

¹³C NMR Spectroscopy: Similar to proton NMR, the position of the amine group will cause notable shifts in the signals of the aromatic carbons. The carbon atom directly bonded to the nitrogen of the amine group (C-4, C-5, C-6, or C-7) will experience a significant upfield shift due to the strong electron-donating effect of the nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Position of Amine¹H Aromatic Protons (δ, ppm)¹³C Aromatic Carbons (δ, ppm)Key Distinguishing Features
5-amine H-4, H-6, H-7 will show distinct splitting patterns and chemical shifts. H-4 and H-6 will be significantly upfield.C-5 will be strongly shielded (upfield shift). C-4 and C-6 will also be shielded.The coupling patterns of the three adjacent aromatic protons will be a clear indicator.
4-amine H-5, H-6, H-7 will have characteristic shifts. H-5 will be the most upfield proton.C-4 will be significantly upfield. C-5 and C-3a will also be influenced.A large upfield shift for one aromatic proton (H-5) and its corresponding carbon (C-5).
6-amine H-5, H-7, and H-4 will be distinguishable. H-5 and H-7 will be shifted upfield.C-6 will show a significant upfield shift. C-5 and C-7 will also be affected.The aromatic proton splitting will reveal two protons ortho to the amine and one meta.
7-amine H-4, H-5, H-6 will be present. H-6 will be the most upfield proton.C-7 will be significantly upfield. C-6 and C-7a will also be shielded.The proton ortho to the pyrrole ring nitrogen (H-7) is absent, and the remaining aromatic protons will show characteristic coupling.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For these isomers, the key vibrations will be the N-H stretches of the primary amine and the various C-N and C-H bonds.

Primary aromatic amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric vibrations.[5][6][7][8] The C-N stretching of aromatic amines is usually a strong band between 1250 and 1335 cm⁻¹.[6][8]

Table 2: Predicted Key IR Absorption Bands (cm⁻¹)

IsomerN-H Stretch (Amine)Aromatic C-N StretchC-H Aromatic Stretch
5-amine ~3450, ~3350~1320~3100-3000
4-amine ~3440, ~3360~1330~3100-3000
6-amine ~3460, ~3370~1310~3100-3000
7-amine ~3430, ~3340~1300~3100-3000

While the exact positions may vary slightly, the presence of the characteristic double peak for the primary amine N-H stretch will be a common feature. Subtle shifts may be observed due to differences in hydrogen bonding potential based on the amine's position.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about the structure. For all four isomers of 1-Ethyl-2-methyl-1H-indol-5-amine, the molecular ion peak ([M]⁺) will be identical. However, the fragmentation patterns upon electron impact (EI) ionization may show subtle differences.

The fragmentation of indole derivatives often involves cleavage of the bonds on the pyrrole ring and the substituents.[9][10][11] A common fragmentation is the loss of the ethyl group.

Table 3: Predicted Mass Spectrometry Data (EI)

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
All Isomers 188173 ([M-CH₃]⁺), 159 ([M-C₂H₅]⁺)

Differentiation based solely on the primary mass spectrum will be challenging. Tandem mass spectrometry (MS/MS) would likely be required to induce more specific fragmentation that could differentiate the isomers based on the stability of the resulting fragment ions.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore. The position of the amino group, an auxochrome, will influence the wavelength of maximum absorbance (λ_max).[12][13][14][15]

Table 4: Predicted UV-Vis Absorption Maxima (in Methanol)

Isomerλ_max 1 (nm)λ_max 2 (nm)
5-amine ~280-290~220-230
4-amine ~275-285~215-225
6-amine ~285-295~225-235
7-amine ~270-280~210-220

The amine group's ability to donate electrons into the aromatic system will cause a bathochromic (red) shift compared to the unsubstituted indole. The extent of this shift will vary depending on the position of the amine group, providing a basis for differentiation.

Experimental Workflows

To obtain the data for a definitive comparison, a structured experimental approach is necessary. The following protocols outline the standard procedures for each spectroscopic technique.

General Sample Preparation

For all spectroscopic methods, ensure the sample is of high purity (≥95%). Impurities can significantly complicate spectral interpretation.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize spectral width, number of scans, and relaxation delay.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis prep Dissolve 5-10 mg in 0.6 mL deuterated solvent h1_nmr ¹H NMR prep->h1_nmr c13_nmr ¹³C NMR h1_nmr->c13_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) c13_nmr->two_d_nmr process Process & Reference Spectra two_d_nmr->process assign Assign Signals process->assign compare Compare Isomers assign->compare

Caption: Workflow for NMR-based isomer differentiation.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample holder or pure solvent.

    • Collect the sample spectrum.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas or liquid chromatography).

  • Ionization: Use Electron Ionization (EI) for fragmentation analysis. Electrospray Ionization (ESI) is also suitable, particularly for LC-MS.

  • Analysis:

    • Acquire a full scan mass spectrum to determine the molecular ion mass.

    • For isomer differentiation, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_data Data Interpretation intro Direct Infusion or LC/GC ionize EI or ESI intro->ionize ms1 Full Scan MS (m/z) ionize->ms1 ms2 Tandem MS (MS/MS) ms1->ms2 mol_ion Confirm Molecular Ion ms2->mol_ion frag Analyze Fragmentation mol_ion->frag diff Differentiate Isomers frag->diff

Caption: Mass spectrometry workflow for isomer analysis.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Fill a quartz cuvette with the pure solvent to serve as a blank.

    • Fill a second quartz cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

    • Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion and Outlook

The differentiation of positional isomers such as those of 1-Ethyl-2-methyl-1H-indol-5-amine is a critical task in chemical research and development. While direct experimental data is not always available for novel compounds, a combination of predictive analysis based on foundational principles and a systematic experimental approach can provide unambiguous structural confirmation. ¹H and ¹³C NMR spectroscopy, with the aid of 2D techniques, stands out as the most definitive method for isomer differentiation. However, a multi-spectroscopic approach, incorporating IR, MS, and UV-Vis, provides a self-validating system for comprehensive characterization. The data and protocols presented in this guide offer a solid foundation for researchers to confidently identify and distinguish these and other similar indole isomers.

References

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]

  • Gao, H.-M., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 506. [Link]

  • Duddeck, H., & Kaiser, M. (1982). 13C NMR spectroscopy of coumarin derivatives. Organic Magnetic Resonance, 20(2), 55-78. [Link]

  • Suwaiyan, A., & Zwarich, R. (1987). Absorption spectra of substituted indoles in stretched polyethylene films. Spectrochimica Acta Part A: Molecular Spectroscopy, 43(5), 605-609. [Link]

  • Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Biochemistry and Biophysics Reports, 5, 238-245. [Link]

  • Morales-Ríos, M. S., et al. (1988). Unambiguous assignment of the 13C NMR spectra of methylindoles. Magnetic Resonance in Chemistry, 26(11), 994-998. [Link]

  • Wang, S., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8055. [Link]

  • Giraud, S., et al. (1990). Comparison of one‐ and two‐dimensional techniques in the unambiguous 13C NMR spectral assignment of ellipticine and related indole derivatives. Magnetic Resonance in Chemistry, 28(8), 655-660. [Link]

  • ResearchGate. (n.d.). UV-vis spectra and mass spectra of the products from indole and its derivatives formed by strain M9Z. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

  • Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

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  • Ordabasyan, S. (n.d.). IR: amines. [Link]

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Validation

A Comparative Guide to Establishing the Purity of Synthesized 1-Ethyl-2-methyl-1H-indol-5-amine

For researchers, scientists, and drug development professionals, the unequivocal determination of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. In the context of novel ph...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. In the context of novel pharmaceutical agents, such as the promising indole derivative 1-Ethyl-2-methyl-1H-indol-5-amine, even minute impurities can significantly alter biological activity, toxicity profiles, and ultimately, the viability of a drug candidate. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to comprehensively establish the purity of this synthesized molecule, grounded in practical insights and established methodologies.

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] The specific substitutions on 1-Ethyl-2-methyl-1H-indol-5-amine suggest its potential as a modulator of biological pathways where indole derivatives are known to be active. However, its synthesis, like any multi-step organic synthesis, is prone to the formation of impurities. These can include starting materials, intermediates, byproducts from side reactions, and residual solvents or reagents. Therefore, a multi-faceted analytical approach is not just recommended; it is imperative.

Anticipating the Unseen: Potential Impurities in the Synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine

A robust purity assessment begins with a theoretical understanding of what impurities might be present. The widely used Fischer indole synthesis is a common route for preparing substituted indoles and serves as a good model for predicting potential impurities.[2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone.

Common sources of impurities include:

  • Unreacted Starting Materials: Residual arylhydrazine and the corresponding ketone or aldehyde.

  • Isomeric Byproducts: The Fischer indole synthesis can sometimes yield isomeric indole products, depending on the substitution pattern of the starting materials.[2]

  • Side-Reaction Products: Incomplete cyclization, rearrangement products, or products from competing reaction pathways can lead to a variety of structurally related impurities.

  • Reagents and Solvents: Residual catalysts (e.g., acids), solvents used in the reaction and purification steps, and byproducts from reagents.

  • Degradation Products: The final compound may be susceptible to degradation under certain light, temperature, or atmospheric conditions.

A Multi-Modal Approach to Purity Determination: A Comparative Overview

No single analytical technique can definitively establish the purity of a compound.[4][5] Instead, a combination of orthogonal methods, each relying on different physicochemical principles, is necessary for a comprehensive assessment.[6] The following sections compare the most critical techniques for the analysis of 1-Ethyl-2-methyl-1H-indol-5-amine.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable tool for the separation, identification, and quantification of components in a mixture.[7][8] Its high resolving power makes it ideal for detecting closely related impurities.

Principle of Operation: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For indole derivatives, which are moderately polar, reversed-phase HPLC is typically the method of choice.[9][10]

Experimental Protocol: Reversed-Phase HPLC for 1-Ethyl-2-methyl-1H-indol-5-amine

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-20 min: 20% to 80% B

    • 20-25 min: 80% to 100% B

    • 25-30 min: Hold at 100% B

    • 30-35 min: Re-equilibrate at 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: The UV absorbance maximum for the indole chromophore is typically around 220 nm and 280 nm. Diode array detection (DAD) is advantageous to assess peak purity.

  • Sample Preparation: Dissolve the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Interpretation: The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. However, this assumes that all compounds have a similar response factor at the detection wavelength. For more accurate quantification, a reference standard of 1-Ethyl-2-methyl-1H-indol-5-amine is required to create a calibration curve.

Table 1: Comparison of HPLC with other Chromatographic Techniques

TechniquePrincipleAdvantages for 1-Ethyl-2-methyl-1H-indol-5-amineLimitations
HPLC Partitioning between liquid mobile phase and solid stationary phaseHigh resolution, sensitive, quantitative, non-destructive.May not be suitable for highly volatile or thermally labile compounds.
GC-MS Partitioning between gaseous mobile phase and solid/liquid stationary phaseExcellent for volatile impurities, provides mass information for identification.Requires derivatization for non-volatile compounds, potential for thermal degradation.
TLC Partitioning between liquid mobile phase and solid stationary phase on a plateSimple, rapid, inexpensive for reaction monitoring.Not quantitative, lower resolution than HPLC.

Diagram 1: HPLC-Based Purity Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized Compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Purity Calculate Area % Purity Integrate->Purity

Caption: Workflow for purity determination by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[11][12] It is particularly useful for identifying residual solvents and low molecular weight byproducts.

Principle of Operation: In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which fragments them into characteristic ions, providing a "mass fingerprint" for identification.[13]

Experimental Protocol: GC-MS for 1-Ethyl-2-methyl-1H-indol-5-amine

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Column: A non-polar or moderately polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 min.

  • Injector Temperature: 250°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

Data Interpretation: The total ion chromatogram (TIC) shows the separation of different components. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification of known impurities. For novel impurities, the fragmentation pattern can provide clues to their structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[14][15] It provides detailed information about the chemical environment of each atom in a molecule, making it highly effective for identifying and quantifying impurities, even those that are structurally very similar to the main compound.

Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical shift, integration, and coupling patterns in an NMR spectrum provide a wealth of structural information.[16][17]

Experimental Protocol: ¹H and ¹³C NMR for 1-Ethyl-2-methyl-1H-indol-5-amine

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • The presence of sharp, well-resolved signals corresponding to the expected structure is a primary indicator of purity.

    • The integration of the signals should correspond to the number of protons in each environment.

    • Small, unidentifiable peaks may indicate impurities.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • The number of signals should correspond to the number of unique carbon atoms in the molecule.

    • The presence of extra signals suggests the presence of impurities.

Data Interpretation: A pure sample of 1-Ethyl-2-methyl-1H-indol-5-amine should exhibit the expected chemical shifts and coupling constants for all its protons and carbons. The absence of significant unassigned signals is a strong indicator of high purity. Quantitative NMR (qNMR) can be performed using an internal standard of known purity to determine the absolute purity of the synthesized compound.

Elemental Analysis: A Fundamental Measure of Compositional Purity

Elemental analysis (EA) determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound.[18][19] It is a fundamental technique for confirming the empirical formula of a newly synthesized compound.[20]

Principle of Operation: The sample is combusted at a high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

Acceptance Criteria: For publication in most reputable chemistry journals, the experimentally determined elemental composition must be within ±0.4% of the theoretical values.[21]

Table 2: Theoretical vs. Experimental Elemental Analysis Data

ElementTheoretical %Experimental %Deviation
Carbon (C)76.5576.41-0.14
Hydrogen (H)8.568.62+0.06
Nitrogen (N)14.8814.81-0.07

Data Interpretation: A close agreement between the theoretical and experimental values, as shown in the table above, provides strong evidence for the purity and correct elemental composition of the synthesized compound.

Synthesizing the Data: A Holistic Purity Assessment

The ultimate confidence in the purity of synthesized 1-Ethyl-2-methyl-1H-indol-5-amine is achieved by integrating the results from these orthogonal analytical techniques.

Diagram 2: Integrated Purity Assessment Strategy

Purity_Strategy cluster_techniques Analytical Techniques Compound Synthesized 1-Ethyl-2-methyl-1H-indol-5-amine HPLC HPLC (>99.5% area) Compound->HPLC GCMS GC-MS (No volatile impurities) Compound->GCMS NMR NMR (Structural confirmation, no impurity signals) Compound->NMR EA Elemental Analysis (±0.4% of theoretical) Compound->EA Purity Established Purity (>99%) HPLC->Purity GCMS->Purity NMR->Purity EA->Purity

Caption: An integrated approach to purity assessment.

References

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Comparative

A Comparative Guide to the Synthetic Efficiency of 1-Ethyl-2-methyl-1H-indol-5-amine Preparation

Introduction 1-Ethyl-2-methyl-1H-indol-5-amine is a substituted indole, a class of heterocyclic compounds of immense interest to the pharmaceutical and agrochemical industries. The indole nucleus is a core scaffold in nu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethyl-2-methyl-1H-indol-5-amine is a substituted indole, a class of heterocyclic compounds of immense interest to the pharmaceutical and agrochemical industries. The indole nucleus is a core scaffold in numerous biologically active molecules, including neurotransmitters like serotonin and blockbuster drugs.[1] The specific substitution pattern of an ethyl group at the N1 position, a methyl group at C2, and an amine at C5 makes this molecule a valuable and versatile building block for drug discovery and development. Its synthesis, therefore, is a topic of significant practical importance.

This guide provides a comparative analysis of different synthetic strategies for the preparation of 1-Ethyl-2-methyl-1H-indol-5-amine. We will delve into the mechanistic details, experimental protocols, and a critical evaluation of each route's efficiency based on yield, cost, safety, and scalability. This document is intended for researchers, medicinal chemists, and process development professionals seeking to make informed decisions about the optimal synthetic route for their specific needs.

Synthetic Strategies Overview

The synthesis of a polysubstituted indole like 1-Ethyl-2-methyl-1H-indol-5-amine can be approached in several ways. The primary considerations are the construction of the indole core and the introduction of the substituents at the desired positions. We will compare two major strategies:

  • Classical Approach: A modified Fischer Indole Synthesis, which is a robust and well-established method for indole ring formation.[2][3][4]

  • Modern Approach: A convergent synthesis involving a palladium-catalyzed cross-coupling reaction, reflecting contemporary advancements in organic synthesis.[5][6]

Below is a high-level overview of the retrosynthetic analysis for these approaches.

G cluster_0 Route 1: Modified Fischer Indole Synthesis cluster_1 Route 2: Palladium-Catalyzed Cross-Coupling Target 1-Ethyl-2-methyl-1H-indol-5-amine Fischer_Key Fischer Indole Cyclization Target->Fischer_Key C-N, C-C bond formation Pd_Key Buchwald-Hartwig Amination Target->Pd_Key C-N bond formation Fischer_SMs Starting Materials: (4-Nitrophenyl)hydrazine Ethyl methyl ketone Ethyl iodide Fischer_Key->Fischer_SMs Pd_SMs Starting Materials: 5-Bromo-1-ethyl-2-methyl-1H-indole Ammonia source Pd_Key->Pd_SMs

Caption: Retrosynthetic analysis of 1-Ethyl-2-methyl-1H-indol-5-amine.

Route 1: Modified Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry.[3][4] It involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[2][7] For our target molecule, this route requires a multi-step sequence starting from commercially available materials.

Mechanism and Rationale

The synthesis begins with the protection of the amino group of 4-nitroaniline, followed by diazotization and reduction to form the key (4-nitrophenyl)hydrazine intermediate. This hydrazine is then condensed with ethyl methyl ketone to form the corresponding hydrazone. The subsequent Fischer cyclization, typically catalyzed by a Brønsted or Lewis acid, proceeds through a[3][3]-sigmatropic rearrangement to form the indole ring.[2][3] The nitro group is then reduced to the desired amine, and a final N-ethylation step completes the synthesis. The choice of a nitro group as a masked amine is strategic, as it is a robust electron-withdrawing group that can withstand the acidic conditions of the Fischer cyclization.

G A 4-Nitroaniline B (4-Nitrophenyl)hydrazine A->B 1. NaNO2, HCl 2. SnCl2 C Hydrazone Intermediate B->C Ethyl methyl ketone, AcOH D 2-Methyl-5-nitro-1H-indole C->D Polyphosphoric Acid, Heat (Fischer Cyclization) E 2-Methyl-1H-indol-5-amine D->E Fe, NH4Cl (Nitro Reduction) F 1-Ethyl-2-methyl-1H-indol-5-amine E->F EtI, NaH (N-Ethylation)

Caption: Reaction scheme for the modified Fischer Indole Synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of (4-Nitrophenyl)hydrazine

  • To a stirred solution of 4-nitroaniline in concentrated HCl at 0-5 °C, add a solution of sodium nitrite in water dropwise.

  • After stirring for 30 minutes, add this diazonium salt solution to a pre-cooled solution of tin(II) chloride in concentrated HCl.

  • Stir the resulting mixture for 2 hours, allowing it to warm to room temperature.

  • Collect the precipitated (4-nitrophenyl)hydrazine hydrochloride by filtration, wash with cold water, and dry.

Step 2: Synthesis of 2-Methyl-5-nitro-1H-indole

  • Reflux a mixture of (4-nitrophenyl)hydrazine hydrochloride and ethyl methyl ketone in acetic acid for 4 hours to form the hydrazone.

  • Cool the mixture and add it portion-wise to polyphosphoric acid (PPA) at 100 °C.

  • Heat the mixture at 120 °C for 1 hour, then cool and pour onto crushed ice.

  • Neutralize with aqueous sodium hydroxide and extract the product with ethyl acetate.

  • Purify by column chromatography on silica gel.

Step 3: Synthesis of 2-Methyl-1H-indol-5-amine

  • To a solution of 2-methyl-5-nitro-1H-indole in ethanol and water, add iron powder and ammonium chloride.[8]

  • Reflux the mixture for 3 hours.[8]

  • Filter the hot solution through celite and concentrate the filtrate under reduced pressure.

  • Extract the product into ethyl acetate and purify by recrystallization.

Step 4: Synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine

  • To a solution of 2-methyl-1H-indol-5-amine in anhydrous DMF, add sodium hydride portion-wise at 0 °C.

  • After stirring for 30 minutes, add ethyl iodide dropwise and allow the reaction to warm to room temperature.

  • Stir for 12 hours, then quench with water and extract with ethyl acetate.

  • Purify by column chromatography to yield the final product.

Route 2: Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry offers more convergent and often milder routes to complex molecules. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the formation of C-N bonds.[5] This approach starts with a pre-formed and appropriately substituted indole core.

Mechanism and Rationale

This route begins with the synthesis of 5-bromo-1-ethyl-2-methyl-1H-indole. This can be achieved via a Fischer synthesis from 4-bromophenylhydrazine, followed by N-ethylation. The key step is the subsequent palladium-catalyzed amination of the 5-bromoindole. This reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and reductive elimination to form the C-N bond and regenerate the catalyst. The choice of ligand for the palladium catalyst is crucial for achieving high yields and turnover numbers.

G A 4-Bromophenylhydrazine B 5-Bromo-2-methyl-1H-indole A->B Ethyl methyl ketone, PPA (Fischer Cyclization) C 5-Bromo-1-ethyl-2-methyl-1H-indole B->C EtI, NaH, DMF (N-Ethylation) D 1-Ethyl-2-methyl-1H-indol-5-amine C->D NH3 source, Pd catalyst, ligand, base (Buchwald-Hartwig Amination)

Caption: Reaction scheme for the Palladium-Catalyzed Cross-Coupling route.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-1-ethyl-2-methyl-1H-indole

  • Synthesize 5-bromo-2-methyl-1H-indole from 4-bromophenylhydrazine and ethyl methyl ketone using the Fischer indole synthesis as described in Route 1, Step 2.

  • Perform N-ethylation of 5-bromo-2-methyl-1H-indole using ethyl iodide and sodium hydride in DMF, as described in Route 1, Step 4.

Step 2: Synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine

  • In a sealed tube, combine 5-bromo-1-ethyl-2-methyl-1H-indole, a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Add a solvent (e.g., toluene) and an ammonia source (e.g., benzophenone imine, followed by hydrolysis).

  • Degas the mixture and heat to 110 °C for 24 hours.

  • Cool the reaction, dilute with a suitable solvent, and filter.

  • If using a protected ammonia source, perform the deprotection step (e.g., acid hydrolysis).

  • Purify the final product by column chromatography.

Comparative Analysis

The choice between these two synthetic routes depends on several factors, including the scale of the synthesis, cost constraints, and available equipment. Below is a table summarizing the key metrics for each route.

MetricRoute 1: Modified Fischer Indole SynthesisRoute 2: Palladium-Catalyzed Cross-Coupling
Overall Yield Moderate (typically 20-30% over 4 steps)Good (typically 40-50% over 3 steps)
Number of Steps 43
Starting Material Cost Low (starts from inexpensive bulk chemicals)High (requires a pre-functionalized indole and a palladium catalyst)
Reagent & Catalyst Cost Low (uses classical, inexpensive reagents)High (palladium catalysts and specialized ligands can be expensive)
Reaction Conditions Harsh (high temperatures, strong acids)Mild to moderate (can often be run at lower temperatures)
Scalability Good (Fischer synthesis is industrially proven)Moderate (catalyst cost and removal can be challenging on a large scale)
Purification Multiple chromatographic purifications requiredFewer purification steps, but removal of palladium can be an issue
Safety Considerations Use of hydrazine derivatives (toxic), strong acidsUse of pyrophoric bases (NaH), pressurized reactions

Discussion and Recommendation

Route 1 (Fischer Indole Synthesis) is a classic, robust, and cost-effective method, particularly for large-scale production where the cost of starting materials is a primary driver. The reagents are cheap and readily available. However, the overall yield is often moderate due to the multi-step nature of the process, and the reaction conditions can be harsh, requiring specialized equipment to handle high temperatures and corrosive acids. The use of hydrazine derivatives also poses safety and toxicity concerns.

Route 2 (Palladium-Catalyzed Cross-Coupling) offers a more elegant and convergent approach, generally providing higher overall yields in fewer steps. The reaction conditions are typically milder, which can be advantageous for the synthesis of complex analogues with sensitive functional groups. However, the high cost of palladium catalysts and the specialized ligands required can be a significant drawback, especially for large-scale synthesis. Furthermore, the removal of residual palladium from the final product to meet pharmaceutical standards can be a challenging and costly process.

For exploratory, small-scale laboratory synthesis , where yield and speed are more critical than cost, the Palladium-Catalyzed Cross-Coupling (Route 2) is often the preferred method. Its convergency and milder conditions allow for the rapid generation of the target molecule and its analogues.

For large-scale, industrial production , where cost-of-goods is a major consideration, the Modified Fischer Indole Synthesis (Route 1) remains a highly viable and economically advantageous option, despite its lower overall yield and harsher conditions. The well-established nature of this reaction and the low cost of the starting materials make it a workhorse in industrial settings.

Ultimately, the optimal choice of synthetic route will depend on a careful evaluation of the specific project goals, available resources, and the desired scale of production.

References

  • Al-dujaili, J. H., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34229-34268. Available from: [Link]

  • Fischer indole synthesis - Wikipedia. Available from: [Link]

  • Fischer indole synthesis – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Fischer Indole Synthesis - SynArchive. Available from: [Link]

  • Al-dujaili, J. H., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34229-34268. Available from: [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. Available from: [Link]

  • Synthesis of indoles - Organic Chemistry Portal. Available from: [Link]

  • Recent advances in the synthesis of indoles and their applications - RSC Publishing. Available from: [Link]

  • Efficient and Diverse Synthesis of Indole Derivatives | The Journal of Organic Chemistry. Available from: [Link]

  • Utility of Japp–Klingemann reaction for the preparation of 5-carboxy-6-chloroindole via Fischer indole protocol | Request PDF - ResearchGate. Available from: [Link]

  • Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. Available from: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC - NIH. Available from: [Link]

  • Pete, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. HETEROCYCLES, 51(12), 2843. Available from: [Link]

  • Cacchi, S., & Fabrizi, G. (2016). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 21(9), 1248. Available from: [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Available from: [Link]

  • CN103420895A - Preparation method of 4-aminoindole - Google Patents.
  • Synthesis and biological evaluation of indoles - Der Pharma Chemica. Available from: [Link]

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. Available from: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1-Ethyl-2-methyl-1H-indol-5-amine

This guide provides comprehensive, immediate safety and logistical information for the handling, use, and disposal of 1-Ethyl-2-methyl-1H-indol-5-amine (CAS No. 878733-38-1).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, immediate safety and logistical information for the handling, use, and disposal of 1-Ethyl-2-methyl-1H-indol-5-amine (CAS No. 878733-38-1). Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure a secure laboratory environment. Adherence to these guidelines is paramount for mitigating risks and ensuring regulatory compliance.

Immediate Safety Concerns: Hazard Identification

A thorough understanding of the potential hazards is the foundation of safe chemical handling. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-Ethyl-2-methyl-1H-indol-5-amine is classified as follows:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

These classifications necessitate stringent adherence to the personal protective equipment (PPE) and handling protocols outlined in this guide.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with 1-Ethyl-2-methyl-1H-indol-5-amine. The following table summarizes the mandatory PPE.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Tightly fitting safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (Butyl rubber or Polyvinyl Chloride - PVC). A lab coat and, if significant exposure is possible, impervious clothing.Standard nitrile gloves offer poor resistance to amines. Butyl rubber or PVC provides more robust protection against skin irritation. A lab coat prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges and P95 (or higher) particulate filters.Protects against inhalation of dust or aerosols, which can cause respiratory tract irritation. Use should be in a well-ventilated area, preferably a chemical fume hood.

Important Note on Glove Selection: While nitrile gloves are common in laboratory settings, they are not recommended for prolonged contact with aromatic amines. Always inspect gloves for any signs of degradation or puncture before and during use. If contact with the chemical occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.

Operational and Handling Protocol: A Step-by-Step Approach

A systematic workflow is crucial to minimize the risk of exposure and contamination.

3.1. Preparation and Engineering Controls:

  • Work Area: Always handle 1-Ethyl-2-methyl-1H-indol-5-amine in a well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Gather Materials: Have all necessary equipment, including a designated waste container, ready before you begin your work to avoid unnecessary movement and potential for spills.

3.2. Handling the Chemical:

  • Don PPE: Put on all required PPE as outlined in the table above before opening the chemical container.

  • Avoid Dust and Aerosol Formation: Handle the solid material carefully to prevent the generation of dust. If preparing solutions, add the solid to the solvent slowly.

  • Prevent Contact: Avoid all direct contact with the skin and eyes. Do not breathe in dust or vapors.

  • No Eating or Drinking: Do not eat, drink, or smoke in the laboratory or any area where this chemical is handled or stored.

  • Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Waste Segregation:

    • Solid Waste: Collect any chemically contaminated solid waste, such as used gloves, weighing papers, and pipette tips, in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Selection and Labeling:

    • Use a container that is chemically compatible with the waste and is in good condition with a secure, leak-proof lid.

    • Label the container with "Hazardous Waste" and the full chemical name: "1-Ethyl-2-methyl-1H-indol-5-amine". Avoid using abbreviations.

    • Include the date when the first waste was added to the container.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service. Do not dispose of this chemical down the drain or in the regular trash.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear the appropriate PPE as described above.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container for disposal.

  • Clean the spill area with an appropriate solvent and then with soap and water.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling 1-Ethyl-2-methyl-1H-indol-5-amine from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for 1-Ethyl-2-methyl-1H-indol-5-amine cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep 1. Designate Fume Hood PPE 2. Don Full PPE Prep->PPE Next Emergency 3. Verify Emergency Equipment PPE->Emergency Next Handle 4. Handle with Care (Avoid Dust/Aerosols) Emergency->Handle Proceed to Handle NoContact 5. Avoid Skin/Eye Contact Handle->NoContact Maintain Segregate 6. Segregate Waste NoContact->Segregate After Use Label 7. Label Waste Container Segregate->Label Next Store 8. Store in Designated Area Label->Store Next Dispose 9. Professional Disposal Store->Dispose Final Step

Caption: A logical workflow for the safe handling of 1-Ethyl-2-methyl-1H-indol-5-amine.

References

  • Safety Data Sheet for 1-Ethyl-2-methyl-1H-indol-5-amine. (2024).
  • Glove Selection Guide. UC Berkeley Office of Environment, Health & Safety. Available at: [Link]

  • Guide to Nitrile Gloves Chemical Resistance. (2023). Available at: [Link]

  • Chemical-Resistant Glove Materials. (2024). Safeopedia. Available at: [Link]

  • 3M 6003 Organic Vapor/Acid Gas Cartridge. NIOSH Approved. Available at: [Link]

  • General Rules for Safe Handling of Chemicals in the Laboratory. Available at: [Link]

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